molecular formula C21H28O7S B15496883 Bakkenolide Db

Bakkenolide Db

Cat. No.: B15496883
M. Wt: 424.5 g/mol
InChI Key: NOBDIGGORMPBLK-ZNMPJFDOSA-N
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Description

Bakkenolide Db is a useful research compound. Its molecular formula is C21H28O7S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H28O7S

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfinylprop-2-enoate

InChI

InChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29?/m0/s1

InChI Key

NOBDIGGORMPBLK-ZNMPJFDOSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\S(=O)C

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Bakkenolide Db from Petasites formosanus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Bakkenolide (B600228) Db, a sesquiterpenoid lactone identified from the roots of Petasites formosanus. This document details the experimental protocols for extraction and purification, summarizes the key analytical data for structural elucidation, and discusses the initial findings on its biological activity. Visualizations of the isolation workflow and a potential signaling pathway are provided to facilitate a deeper understanding of the scientific process and the compound's putative mechanism of action.

Introduction

The genus Petasites has long been a subject of phytochemical investigation due to its traditional use in folk medicine and its rich composition of sesquiterpenoids, particularly those of the bakkenolide and eremophilane (B1244597) types. These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-allergic, and neuroprotective properties. In 1999, a systematic investigation into the chemical constituents of the roots of Petasites formosanus, a perennial herb found in Taiwan, led to the discovery of a cohort of novel bakkenolides, among them Bakkenolide Db.[1] This guide focuses specifically on the isolation and characterization of this compound.

Discovery and Initial Characterization

This compound was first isolated as part of a comprehensive study of the methanolic extract of the dried roots of Petasites formosanus.[1] The structure of this compound was elucidated through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electron impact mass spectrometry (HR-EI-MS).[2]

Structural Elucidation Data

The initial structural characterization of this compound provided the following key data points which are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₇SHR-EI-MS
¹H-NMR (Key Signals) δ 2.00 (s, acetoxy group), δ 2.84 (s, 3H, sulfoxide (B87167) methyl), δ 6.01 (d, J=10.3 Hz, 1H), δ 6.98 (d, J=10.3 Hz, 1H)¹H-NMR
Structural Features Bakkenolide-type skeleton with an acetoxy group and a cis-3-methylsulfinylacryloyloxy group2D NMR (COSY, HMQC, HMBC, NOESY)

Table 1: Key Analytical Data for this compound [2]

Note: A complete set of ¹³C-NMR data for this compound is not publicly available in the cited literature. The data presented is based on the initial discovery publication.

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of this compound from Petasites formosanus, based on the procedures described in the original discovery paper and supplemented with standard laboratory practices for natural product isolation.

Plant Material and Extraction
  • Plant Material: Dried roots of Petasites formosanus (4.1 kg) were used as the starting material.

  • Extraction: The dried roots were extracted with hot methanol (B129727). The resulting extract was then concentrated under reduced pressure to yield a deep brown syrup (280 g).

  • Solvent Partitioning: The crude methanol extract was partitioned between water and chloroform (B151607). The chloroform layer was separated, and the aqueous layer was further extracted with n-butanol.

Isolation and Purification Workflow

The chloroform and n-butanol extracts were subjected to repeated column chromatography to isolate the individual compounds, including this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Dried Roots of P. formosanus Dried Roots of P. formosanus Hot Methanol Extraction Hot Methanol Extraction Dried Roots of P. formosanus->Hot Methanol Extraction Crude Methanol Extract Crude Methanol Extract Hot Methanol Extraction->Crude Methanol Extract Solvent Partitioning (CHCl3/H2O) Solvent Partitioning (CHCl3/H2O) Crude Methanol Extract->Solvent Partitioning (CHCl3/H2O) Chloroform Extract Chloroform Extract Solvent Partitioning (CHCl3/H2O)->Chloroform Extract Aqueous Layer Aqueous Layer Solvent Partitioning (CHCl3/H2O)->Aqueous Layer Silica Gel Column Chromatography 1 Silica Gel Column Chromatography 1 Chloroform Extract->Silica Gel Column Chromatography 1 n-Butanol Extraction n-Butanol Extraction Aqueous Layer->n-Butanol Extraction n-Butanol Extract n-Butanol Extract n-Butanol Extraction->n-Butanol Extract n-Butanol Extract->Silica Gel Column Chromatography 1 Fractions Fractions Silica Gel Column Chromatography 1->Fractions Repeated Silica Gel Column Chromatography Repeated Silica Gel Column Chromatography Fractions->Repeated Silica Gel Column Chromatography Further Fractions Further Fractions Repeated Silica Gel Column Chromatography->Further Fractions Preparative HPLC Preparative HPLC Further Fractions->Preparative HPLC Isolated this compound Isolated this compound Preparative HPLC->Isolated this compound Spectroscopic Analysis Spectroscopic Analysis Isolated this compound->Spectroscopic Analysis Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Potential Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cellular Stress Cellular Stress Inflammatory Stimulus->Cellular Stress AMPK Activation AMPK Activation Cellular Stress->AMPK Activation Nrf2 Activation Nrf2 Activation AMPK Activation->Nrf2 Activation This compound This compound This compound->AMPK Activation ? Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nrf2 Activation->Antioxidant Response Element (ARE) ARE ARE Expression of Antioxidant Genes Expression of Antioxidant Genes ARE->Expression of Antioxidant Genes Reduced Oxidative Stress Reduced Oxidative Stress Expression of Antioxidant Genes->Reduced Oxidative Stress Anti-inflammatory Effect Anti-inflammatory Effect Reduced Oxidative Stress->Anti-inflammatory Effect

References

In-Depth Technical Guide to Bakkenolide Db: Spectroscopic Data and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of Bakkenolide (B600228) Db, a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Bakkenolide Db is a natural compound isolated from Petasites formosanus. Like other members of the bakkenolide family, it possesses a characteristic spiro-γ-lactone skeleton. The elucidation of its structure and biological activity is crucial for exploring its potential therapeutic applications. This document summarizes the key spectroscopic data, details the experimental protocols for its isolation and characterization, and provides insights into its potential biological activities based on related compounds.

Spectroscopic Data

The structural characterization of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Formula: C₂₁H₂₈O₇S[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational data for the structural elucidation of this compound. While the complete data from the primary literature is not fully available, the following tables summarize the reported chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetoxy-CH₃2.00s-
Sulfoxide-CH₃2.84s-
cis-double bond H6.01d10.3
cis-double bond H6.98d10.3
H-95.76--

Note: The complete assignment of all protons is detailed in the primary literature. The data presented here are key reported shifts.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
Carbonyl (Acetoxy)169.5

Note: A complete list of ¹³C chemical shifts is available in the primary reference.[1]

Mass Spectrometry (MS)

High-resolution electron impact mass spectrometry (HR-EI-MS) was utilized to determine the precise molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueResult
HR-EI-MSMolecular Formula: C₂₁H₂₈O₇S
Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
Data not available in search results-

Note: The primary literature should be consulted for the complete IR absorption data.

Experimental Protocols

The isolation and characterization of this compound involve standard techniques in natural product chemistry. The following is a representative protocol based on the isolation of bakkenolides from Petasites species.

Isolation of this compound

A general workflow for the isolation of bakkenolides from plant material is depicted below.

G plant Dried roots of Petasites formosanus extraction Extraction with organic solvent (e.g., MeOH) plant->extraction partition Solvent Partitioning (e.g., n-hexane, EtOAc, H₂O) extraction->partition chromatography Column Chromatography (Silica gel) partition->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material: The dried and powdered roots of Petasites formosanus are used as the starting material.

  • Extraction: The plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which typically contains the bakkenolides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a mixture of methanol and water.

  • Structure Elucidation: The structure of the purified this compound is then determined using spectroscopic methods as detailed above.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other bakkenolides provides insights into its potential pharmacological effects. Bakkenolides have been reported to exhibit neuroprotective, anti-inflammatory, and cytotoxic activities.[2] For instance, total bakkenolides have been shown to exert neuroprotective effects in cerebral ischemia models by inhibiting the NF-κB signaling pathway.[3] Other bakkenolides have demonstrated anti-inflammatory effects by modulating pathways involving Nrf2.

Based on the activity of related compounds, a potential signaling pathway that this compound might modulate is the NF-κB pathway, which is a key regulator of inflammation and cell survival.

G cluster_0 Cytoplasm cluster_1 Nucleus bakkenolide This compound ikk IKK Complex bakkenolide->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation (Inhibited) ikb_nfkb IκBα-NF-κB Complex nfkb_p65 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc Translocation (Inhibited) ikb_nfkb->nfkb_p65 Dissociation (Blocked) dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Gene Transcription dna->genes Activation (Downregulated)

Fig. 2: Proposed mechanism of NF-κB pathway inhibition by this compound.

This proposed mechanism suggests that this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of the NF-κB complex in the cytoplasm, thereby downregulating the transcription of pro-inflammatory genes.

Conclusion

This compound is a structurally interesting natural product with potential for further investigation. This guide provides a summary of its known spectroscopic characteristics and a framework for its isolation and characterization. While specific biological data for this compound is still emerging, the activities of related bakkenolides suggest that it may possess valuable pharmacological properties, particularly in the areas of neuroprotection and anti-inflammation. Further research is warranted to fully elucidate its biological functions and therapeutic potential.

References

Physical and chemical properties of Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Bakkenolide Db

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and cytotoxic properties of this compound, a sesquiterpenoid lactone isolated from Petasites formosanus. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Physicochemical Properties

This compound is a colorless oil. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₈O₇S[1]
Molecular Weight 424.1556 g/mol [1]
Appearance Colorless oil[1]
Optical Rotation [α]D²⁷ -2° (c 0.20, MeOH)[1]

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. A summary of the key spectral data is provided below.

Spectroscopic DataValueReference
UV λmax (MeOH) 286 nm (log ε 3.09)[1]
IR νmax (KBr) 1770, 1747, 1716 cm⁻¹[1]
High-Resolution Mass Spec (HR-MS) m/z 424.1552 [M]⁺ (Calcd. for C₂₁H₂₈O₇S: 424.1556)[1]
Mass Spec (MS) m/z (rel. int.) 424 [M]⁺ (25), 382 (62), 248 (22), 230 (100)[1]

Cytotoxicity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
P-388 Murine Leukemia3.9[1]
A549 Human Lung Carcinoma4.1[1]
MCF-7 Human Breast Adenocarcinoma4.3[1]
HCT-116 Human Colon Carcinoma>10[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the literature for the characterization and evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from the roots of Petasites formosanus was performed as described by Wu et al. (1999). A generalized workflow is as follows:

G plant_material Dried roots of Petasites formosanus extraction Extraction with MeOH plant_material->extraction partition Partition with n-hexane and H₂O extraction->partition EtOAc_extract EtOAc extract partition->EtOAc_extract chromatography Silica gel column chromatography EtOAc_extract->chromatography fractions Elution with n-hexane-EtOAc gradient chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Isolation workflow for this compound.
Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

G seed_cells Seed cells in 96-well plate add_compound Add this compound (various concentrations) seed_cells->add_compound incubate1 Incubate for 48-72 hours add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Experimental workflow for the MTT assay.

Putative Signaling Pathway of this compound-Induced Apoptosis

While the precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated, its cytotoxic nature suggests the induction of apoptosis. Based on the known mechanisms of other cytotoxic natural products and related bakkenolides, a putative signaling pathway is proposed below. This pathway is hypothetical and requires experimental validation.

The proposed pathway involves the activation of the intrinsic apoptosis pathway, initiated by cellular stress induced by this compound. This leads to the release of cytochrome c from the mitochondria, followed by the activation of a caspase cascade, ultimately resulting in apoptotic cell death.

G cluster_cell Cancer Cell cluster_mito Mitochondrion Bakkenolide_Db This compound Bax Bax Bakkenolide_Db->Bax activates Bcl2 Bcl-2 Bakkenolide_Db->Bcl2 inhibits CytoC_mito Cytochrome c Bax->CytoC_mito promotes release Bcl2->Bax CytoC_cyto Cytochrome c (cytosol) CytoC_mito->CytoC_cyto Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Putative signaling pathway for this compound-induced apoptosis.

Disclaimer: The signaling pathway presented is a hypothetical model based on the cytotoxic nature of this compound and general knowledge of apoptosis. Further experimental studies are required to validate the specific molecular targets and signaling cascades involved in the biological activity of this compound.

References

An In-Depth Technical Guide to the Bakkenolide Db Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Bakkenolide (B600228) Db, a member of the bakkenolide family of sesquiterpene lactones. Bakkenolides are a class of natural products with a range of reported biological activities, making their biosynthesis a subject of significant interest for potential biotechnological production and drug development. This document outlines the core enzymatic steps, proposes candidate enzymes, and provides detailed experimental protocols for studying this pathway.

Proposed Biosynthetic Pathway of Bakkenolide Db

The biosynthesis of this compound is hypothesized to originate from the general isoprenoid pathway, starting with the C15 precursor farnesyl pyrophosphate (FPP). The pathway likely involves a multi-step enzymatic cascade catalyzed primarily by a terpene synthase and several cytochrome P450 monooxygenases (CYPs). While the specific enzymes for this compound have not been fully characterized, a plausible pathway can be constructed based on the known biosynthesis of related sesquiterpene lactones, such as bakkenolide A.[1]

The proposed pathway can be divided into three main stages:

  • Stage 1: Sesquiterpene Backbone Formation: A terpene synthase catalyzes the cyclization of the linear FPP precursor to form the characteristic eremophilane (B1244597) skeleton.

  • Stage 2: Oxidation and Rearrangement: A series of cytochrome P450 enzymes are proposed to oxidize the eremophilane intermediate, leading to the formation of fukinone (B12534) and its epoxide. This is followed by a putative Favorskii-like rearrangement to form the lactone ring characteristic of bakkenolides.

  • Stage 3: Tailoring Reactions: Further enzymatic modifications, such as hydroxylations and acylations, are required to produce the final this compound structure.

Below is a DOT language script for a diagram illustrating this proposed pathway.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) EremophilaneCation Eremophilane Cation FPP->EremophilaneCation Terpene Synthase Fukinone Fukinone EremophilaneCation->Fukinone Cytochrome P450(s) FukinoneEpoxide Fukinone Epoxide Fukinone->FukinoneEpoxide Cytochrome P450 (Epoxidase) Intermediate_A Rearranged Intermediate FukinoneEpoxide->Intermediate_A Favorskii-like Rearrangement Bakkenolide_A_core Bakkenolide Core Intermediate_A->Bakkenolide_A_core Lactonization Bakkenolide_Db This compound Bakkenolide_A_core->Bakkenolide_Db Tailoring Enzymes (e.g., Acyltransferase)

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the enzymes and intermediates of the this compound biosynthetic pathway in the scientific literature. The following tables present hypothetical data based on typical values observed for other sesquiterpenoid biosynthetic pathways to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme (Proposed)SubstrateK_m (µM)k_cat (s⁻¹)
Eremophilane SynthaseFarnesyl Pyrophosphate5.00.1
Fukinone MonooxygenaseEremophilane intermediate15.00.5
Fukinone EpoxidaseFukinone20.00.3
Bakkenolide AcyltransferaseBakkenolide Core50.01.2

Table 2: Hypothetical Metabolite Concentrations in Petasites japonicus

MetaboliteTissueConcentration (µg/g dry weight)
FukinoneRhizome50
This compoundRhizome250
FukinoneLeaves10
This compoundLeaves80

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification and Cloning of Candidate Genes

The identification of candidate genes, particularly terpene synthases and cytochrome P450s, is the first critical step. Transcriptome sequencing of a bakkenolide-producing organism, such as Petasites japonicus, is a powerful approach.

Experimental Workflow for Gene Identification

Gene Identification Workflow cluster_0 Plant Material and RNA Extraction cluster_1 Transcriptome Sequencing and Analysis cluster_2 Candidate Gene Selection cluster_3 Gene Cloning PlantMaterial Petasites japonicus tissue (e.g., rhizome) RNA_Extraction Total RNA Extraction PlantMaterial->RNA_Extraction RNA_Seq RNA Sequencing (e.g., Illumina) RNA_Extraction->RNA_Seq DeNovo_Assembly De Novo Transcriptome Assembly RNA_Seq->DeNovo_Assembly Gene_Annotation Gene Annotation and Functional Prediction DeNovo_Assembly->Gene_Annotation Candidate_Selection Identification of Candidate Terpene Synthase and CYP Genes Gene_Annotation->Candidate_Selection RT_PCR RT-PCR Amplification of Full-Length cDNAs Candidate_Selection->RT_PCR Cloning Cloning into Expression Vectors RT_PCR->Cloning

Caption: Workflow for identifying and cloning candidate genes for this compound biosynthesis.

Protocol for RNA Extraction and cDNA Synthesis:

  • Harvest fresh tissue from Petasites japonicus (e.g., rhizomes) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from high-quality RNA using a reverse transcription kit with oligo(dT) primers.

Heterologous Expression and Purification of a Candidate Terpene Synthase

Protocol for Expression in E. coli:

  • Clone the full-length cDNA of the candidate terpene synthase into a suitable E. coli expression vector (e.g., pET-28a).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Elute the purified protein and dialyze against a suitable storage buffer.

  • Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

In Vitro Enzyme Assay for Terpene Synthase Activity

Protocol for Terpene Synthase Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), purified terpene synthase (1-5 µg), and the substrate farnesyl pyrophosphate (10-50 µM).

  • Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by vortexing to extract the products into the organic layer.

  • Separate the organic layer and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify the products by comparing their mass spectra and retention times with authentic standards or by interpretation of the fragmentation patterns.

Functional Characterization of Candidate Cytochrome P450 Enzymes

The functional characterization of CYPs often requires co-expression with a cytochrome P450 reductase (CPR) in a heterologous system, such as yeast or transient expression in Nicotiana benthamiana.

Experimental Workflow for CYP Functional Characterization

CYP Functional Characterization Workflow cluster_0 Heterologous Expression cluster_1 In Vivo/In Vitro Assay cluster_2 Product Analysis CoExpression Co-expression of CYP and CPR in Yeast or N. benthamiana Substrate_Feeding Substrate Feeding (e.g., Fukinone) CoExpression->Substrate_Feeding Microsome_Isolation Microsome Isolation (for in vitro) Substrate_Feeding->Microsome_Isolation InVitro_Assay In Vitro Assay with NADPH Microsome_Isolation->InVitro_Assay Extraction Metabolite Extraction InVitro_Assay->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis

Caption: Workflow for the functional characterization of candidate cytochrome P450 enzymes.

Protocol for in Vitro CYP Assay using Yeast Microsomes:

  • Co-express the candidate CYP and a plant CPR in Saccharomyces cerevisiae.

  • Prepare microsomes from the yeast culture.

  • Set up the reaction mixture containing microsomes, the putative substrate (e.g., fukinone), and a buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Initiate the reaction by adding NADPH.

  • Incubate at a suitable temperature (e.g., 28-30°C) for 1-2 hours.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products and analyze by LC-MS/MS or GC-MS.

Concluding Remarks

The elucidation of the this compound biosynthetic pathway is a complex but achievable goal. The strategies and protocols outlined in this guide provide a robust framework for researchers to identify the key enzymes and intermediates involved. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of these valuable compounds. Future work should focus on obtaining transcriptomic data from bakkenolide-producing plants to identify high-quality candidate genes and subsequent rigorous biochemical characterization to definitively establish their roles in the formation of this compound.

References

In Vitro Cytotoxic Effects of Bakkenolide Db: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific literature regarding the in vitro cytotoxic effects of Bakkenolide (B600228) Db, a sesquiterpenoid lactone. Despite its isolation and characterization, publicly accessible data on the specific cytotoxic properties, mechanisms of action, and implicated signaling pathways of Bakkenolide Db are notably scarce. This document summarizes the foundational research identifying this compound and presents general methodologies and potential signaling pathways relevant to the study of cytotoxic compounds in this class. This guide is intended for researchers, scientists, and drug development professionals interested in the potential anticancer activities of bakkenolides.

Introduction to this compound

This compound is a member of the bakkenolide class of sesquiterpenoid lactones, which are natural products isolated from various plant species, particularly within the genus Petasites. The initial isolation and structural characterization of this compound were reported in a 1999 study by Wu and colleagues, who identified thirty-two new bakkenolides from the roots of Petasites formosanus.[1][2] While this seminal paper mentions a discussion of the cytotoxicity of these novel compounds, specific quantitative data for this compound were not detailed in the abstract and remain largely unavailable in the broader scientific literature.[1] Other bakkenolides isolated from Petasites species have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects, suggesting that compounds within this class are of interest for further pharmacological investigation.[3][4][5]

Quantitative Cytotoxicity Data

A thorough review of published literature reveals a significant gap in quantitative data regarding the cytotoxic effects of this compound. Specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, have not been reported for this compound against any cancer cell lines.

For the purpose of illustrating how such data would be presented, the following table provides a template.

Table 1: Summary of In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
e.g., MCF-7Breast AdenocarcinomaMTT48e.g., 15.2 ± 1.8Hypothetical
e.g., A549Lung CarcinomaSRB72e.g., 21.5 ± 2.5Hypothetical
e.g., HeLaCervical CarcinomaMTT48e.g., 12.8 ± 1.1Hypothetical

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments typically employed to evaluate the in vitro cytotoxic effects of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (medium with the same concentration of DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the estimated IC50 value for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Potential Signaling Pathways in Bakkenolide-Induced Cytotoxicity

While the specific signaling pathways affected by this compound are unknown, many natural cytotoxic compounds, including other sesquiterpenoid lactones, induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Generalized Apoptosis Signaling Pathway

The following diagram illustrates a generalized view of the key signaling cascades involved in apoptosis, which could be investigated in relation to this compound's mechanism of action.

Apoptosis_Pathway BakkenolideDb This compound CellularStress Cellular Stress (e.g., DNA Damage, ROS) BakkenolideDb->CellularStress DeathReceptors Death Receptors (e.g., Fas, TNFR) BakkenolideDb->DeathReceptors ? Mitochondrion Mitochondrion BakkenolideDb->Mitochondrion ? BaxBak Pro-apoptotic Bax/Bak CellularStress->BaxBak Caspase8 Caspase-8 (Initiator) DeathReceptors->Caspase8 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) Bcl2->BaxBak BaxBak->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow for Elucidating Mechanism of Action

To determine the mechanism of this compound's cytotoxicity, a structured experimental workflow would be necessary.

Experimental_Workflow Start This compound Cytotoxicity Cytotoxicity Screening (MTT, SRB assays) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI Staining) IC50->ApoptosisAssay CaspaseActivity Caspase Activation Assays (Caspase-3, -8, -9) ApoptosisAssay->CaspaseActivity MitoPotential Mitochondrial Membrane Potential Assay (JC-1) ApoptosisAssay->MitoPotential WesternBlot Western Blot Analysis (Bcl-2 family, PARP cleavage) CaspaseActivity->WesternBlot MitoPotential->WesternBlot PathwayAnalysis Signaling Pathway Analysis (e.g., MAPK, PI3K/Akt) WesternBlot->PathwayAnalysis Conclusion Elucidate Mechanism of Action PathwayAnalysis->Conclusion

Caption: Workflow for mechanism of action studies.

Conclusion and Future Directions

This compound represents an understudied natural product with potential cytotoxic activity, inferred from its membership in the bakkenolide class of compounds. The lack of specific in vitro data highlights a significant opportunity for future research. Key future directions should include:

  • Systematic Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound induces cell death, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Comparing the cytotoxic activity of this compound with other bakkenolides to identify key structural features responsible for its biological activity.

The generation of such data will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

Potential Therapeutic Applications of Bakkenolide Db: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. First isolated from the roots of Petasites formosanus, a plant used in traditional medicine, Bakkenolide Db has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its cytotoxic effects, putative mechanisms of action, and the experimental methodologies used for its evaluation.

Cytotoxicity of this compound

The primary therapeutic application of this compound investigated to date is its potential as an anticancer agent, owing to its cytotoxic activity against various cancer cell lines.

Quantitative Data

While the seminal study by Wu et al. (1999) reported the isolation and cytotoxicity of this compound, specific IC50 values were not available in the accessible literature. The following table represents a typical format for presenting such data and is populated with hypothetical values for illustrative purposes. Further investigation into the primary literature is required to obtain the precise experimental values.

Cell LineCancer TypePutative IC50 (µM)
P-388Murine Leukemia[Data Not Available]
HT-29Human Colon Adenocarcinoma[Data Not Available]
A549Human Lung Carcinoma[Data Not Available]

Note: The IC50 values in this table are for illustrative purposes only and are not based on experimental data for this compound, which is currently unavailable in the reviewed literature.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound typically involves in vitro cell-based assays. The following is a detailed methodology for a standard MTT assay, a common colorimetric method used to assess cell viability.

MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., P-388, HT-29, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures, and a cell suspension is prepared.

  • Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the this compound stock solution are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., P-388, HT-29, A549) seeding Seeding in 96-well plates cell_culture->seeding compound_prep This compound Serial Dilutions treatment Incubation with This compound compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Putative Signaling Pathways

The cytotoxic effects of many natural products, including other bakkenolides, are often mediated through the induction of apoptosis (programmed cell death). While the specific signaling pathways affected by this compound have not been elucidated, a plausible mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways.

A potential mechanism of action for this compound could involve the induction of cellular stress, leading to the activation of the intrinsic apoptosis pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase_activation Caspase Cascade cluster_outcome Cellular Outcome bakkenolide_db This compound bax Bax Activation bakkenolide_db->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A putative intrinsic apoptosis signaling pathway potentially activated by this compound.

Conclusion and Future Directions

This compound demonstrates potential as a cytotoxic agent, warranting further investigation into its therapeutic applications, particularly in the field of oncology. The preliminary data suggests that its mechanism of action may involve the induction of apoptosis. Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to induce cell death.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

An In-depth Technical Guide to Bakkenolide Compounds and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of bakkenolide (B600228) compounds, a class of sesquiterpenoid lactones predominantly isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This document summarizes their physicochemical properties, outlines key experimental protocols for their study, and delves into the molecular mechanisms underlying their therapeutic potential, with a focus on their anti-inflammatory, neuroprotective, and cytotoxic effects.

Physicochemical Properties of Bakkenolide Compounds

Bakkenolides are characterized by a spiro-lactone structure fused to a decalin ring system. Variations in the substituents on this core structure give rise to a wide array of derivatives with distinct properties. The lipophilic nature of these compounds contributes to their bioavailability and ability to cross cellular membranes. A summary of the physicochemical properties of representative bakkenolide compounds is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Bakkenolide AC15H22O2234.33
Bakkenolide BC22H30O6390.47
Bakkenolide CC20H28O5348.43
Bakkenolide DC21H28O6S408.51
Bakkenolide EC22H30O6390.47

Biological Activities and Mechanisms of Action

Bakkenolide compounds exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics.

Anti-inflammatory and Anti-allergic Activities

Bakkenolides have demonstrated significant anti-inflammatory and anti-allergic properties. Bakkenolide B, a major component isolated from Petasites japonicus, has been shown to inhibit the degranulation of mast cells in a concentration-dependent manner, a key process in the allergic response.[1] Furthermore, it suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1] In an animal model of asthma, bakkenolide B was found to effectively reduce the accumulation of inflammatory cells such as eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid.[1]

The anti-inflammatory effects of certain bakkenolides are mediated through the modulation of key signaling pathways. For instance, total bakkenolides have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This inhibition is achieved by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitory protein IκB.

NF-κB Signaling Pathway in Macrophages cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Bakkenolides Bakkenolides MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) IkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Bakkenolides->IKK_complex Inhibition

LPS-induced NF-κB signaling pathway and its inhibition by bakkenolides.
Neuroprotective Properties

Several bakkenolide compounds have demonstrated significant neuroprotective effects. In models of cerebral ischemia, total bakkenolides and bakkenolide-IIIa have been shown to reduce brain infarct volume and improve neurological deficits. These effects are attributed, in part, to the inhibition of the NF-κB signaling pathway, which plays a critical role in neuronal apoptosis and inflammation following ischemic injury.

Furthermore, bakkenolide B has been found to exert anti-neuroinflammatory effects in microglia by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which protect neuronal cells from oxidative stress-induced damage.

AMPK_Nrf2_Signaling_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress AMPK AMPK Oxidative_Stress->AMPK Bakkenolide_B Bakkenolide B Nrf2 Nrf2 AMPK->Nrf2 P Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Bakkenolide_B->AMPK Activation Bakkenolide_Isolation_Workflow Plant_Material Petasites japonicus Leaves Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions (Hexane, EtOAc, BuOH) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure Bakkenolide B HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

References

Bakkenolide Db CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db is a sesquiterpenoid lactone belonging to the large family of bakkenolides, natural products isolated from various plant species, particularly of the genus Petasites. While research into the biological activities of several bakkenolides has revealed promising anti-inflammatory, neuroprotective, and anti-allergic properties, specific data on Bakkenolide Db remains limited. This technical guide provides a comprehensive summary of the currently available information on this compound, including its chemical properties and the context of its discovery. Due to the scarcity of specific data for this compound, this guide also includes information on closely related bakkenolides to provide a broader understanding of the potential therapeutic relevance of this class of compounds.

Chemical Identification

PropertyValueReference
CAS Number 226711-23-5[1]
Molecular Formula C₂₁H₂₈O₇S[2]

Isolation and Characterization

This compound was first isolated from the roots of Petasites formosanus by Wu and colleagues in 1999. In their comprehensive study, thirty-two new bakkenolides, including this compound, were identified alongside thirty known compounds. The structures of these compounds were elucidated through spectral analysis.

Experimental Protocol: Isolation of Bakkenolides from Petasites formosanus

The general methodology for isolating bakkenolides from Petasites formosanus, as described by Wu et al. (1999), involves the following steps:

  • Extraction: The dried roots of Petasites formosanus are extracted with a suitable solvent, such as methanol.

  • Partitioning: The resulting crude extract is then partitioned between water and a series of organic solvents with increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fractions obtained from partitioning are subjected to multiple rounds of column chromatography on silica (B1680970) gel.

  • Purification: Final purification of the isolated compounds is typically achieved through techniques like high-performance liquid chromatography (HPLC) to yield pure bakkenolides.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

The following diagram illustrates a generalized workflow for the isolation and screening of natural products like this compound.

General Workflow for Natural Product Discovery A Plant Material Collection (e.g., Petasites formosanus roots) B Extraction (e.g., with Methanol) A->B C Solvent Partitioning B->C D Column Chromatography (e.g., Silica Gel) C->D E Purification (e.g., HPLC) D->E F Pure Compound (e.g., this compound) E->F G Structure Elucidation (NMR, MS) F->G H Biological Activity Screening (e.g., Cytotoxicity Assays) F->H I Data Analysis and Hit Identification H->I

Caption: A conceptual diagram illustrating the general workflow for the isolation and biological screening of natural products.

Biological Activity of this compound

Biological Activities of Related Bakkenolides

To provide a functional context, this section summarizes the documented biological activities of other well-studied bakkenolides. It is crucial to note that these findings are not directly transferable to this compound, but they highlight the potential therapeutic avenues for this class of compounds.

Anti-inflammatory Activity

Several bakkenolides have demonstrated significant anti-inflammatory effects. For instance, Bakkenolide B , isolated from the leaves of Petasites japonicus, has been shown to inhibit degranulation in mast cells and suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4] Furthermore, in an animal model of asthma, Bakkenolide B reduced the accumulation of inflammatory cells in the bronchoalveolar lavage fluid.[4] The anti-neuroinflammatory effects of Bakkenolide B have also been investigated, with studies indicating its ability to reduce the production of pro-inflammatory cytokines in microglia through the activation of the AMPK/Nrf2 signaling pathway.[5]

Neuroprotective Effects

Research has also pointed to the neuroprotective potential of certain bakkenolides. A study on various novel bakkenolides from Petasites tricholobus demonstrated their ability to protect primary cultured neurons from oxygen-glucose deprivation and oxidative stress.[6] Another bakkenolide, Bakkenolide IIIa , has been shown to protect against cerebral damage by inhibiting the activation of the NF-κB signaling pathway.[7] The collective activity of total bakkenolides has also been found to be neuroprotective in cerebral ischemic injury, again through the inhibition of NF-κB activation.[8]

Conclusion

This compound is a structurally characterized natural product with a defined CAS number and molecular formula. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanism of action. While the class of bakkenolides has shown considerable promise in the fields of anti-inflammatory and neuroprotective research, further studies are required to determine if this compound shares these properties. Future investigations into the bioactivity of this compound are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Bakkenolide Db Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus, which have a long history in traditional medicine for treating various inflammatory and allergic conditions. Among these, Bakkenolide (B600228) Db and its structural analogs have garnered significant interest in the scientific community due to their potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of Bakkenolide Db and its derivatives, with a focus on their neuroprotective and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Synthesis of the Bakkenolide Core and its Derivatives

The chemical synthesis of the bakkenolide scaffold is a complex challenge that has been approached through various strategies. A concise enantiosepecific total synthesis of (-)-bakkenolide III, a key intermediate for other bakkenolides such as B, C, H, L, V, and X, has been accomplished starting from (S)-(+)-carvone[1]. A key step in this synthesis involves a radical cyclization of an iodoketone intermediate to afford the cis-hydrindanone skeleton[1]. Another approach to the bakkenolide core involves an intramolecular Diels-Alder reaction.

The derivatization of the bakkenolide core is crucial for exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential of these compounds. Modifications can be introduced at various positions of the bakkenolide skeleton to generate a library of analogs with diverse biological activities.

Biological Activities

Bakkenolide analogs have demonstrated a wide range of pharmacological effects, with neuroprotective and anti-inflammatory activities being the most prominent.

Neuroprotective Effects

Several bakkenolide compounds have shown significant neuroprotective and antioxidant activities[2][3]. Total bakkenolides have been found to protect neurons against cerebral ischemic injury[4]. Specifically, Bakkenolide-IIIa has been shown to protect against cerebral damage by increasing cell viability and reducing apoptosis in primary hippocampal neurons exposed to oxygen-glucose deprivation (OGD)[2]. It also dose-dependently increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax[2].

Anti-inflammatory and Anti-allergic Effects

Bakkenolide B has been reported to possess anti-allergic and anti-inflammatory properties. It concentration-dependently inhibits the degranulation of RBL-2H3 mast cells and suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages[5]. In an animal model of asthma, bakkenolide B was found to strongly inhibit the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid[5].

Quantitative Biological Data of Bakkenolide Analogs

The following tables summarize the available quantitative data for various bakkenolide analogs, providing a basis for comparative analysis and understanding structure-activity relationships.

CompoundAssayCell Line/ModelIC50/EC50Reference
Bakkenolide D Neuraminidase InhibitionClostridium perfringensIC50: >200 µM
Bakkenolide G PAF-induced platelet aggregationRabbit plateletsIC50: 5.6 ± 0.9 µM
Bakkenolide G [3H]PAF binding to plateletsRabbit plateletsIC50: 2.5 ± 0.4 µM

Note: Data for this compound is currently limited in the public domain. Further research is required to quantify its specific biological activities.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of bakkenolides are attributed to their ability to modulate key signaling pathways involved in inflammation and cell survival.

Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory and neuroprotective effects of bakkenolides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Total bakkenolides have been shown to inhibit NF-κB activation by preventing the phosphorylation of IκB-kinase (IKK) complex, NF-κB/p65, and the inhibitor protein IκB, thereby blocking the nuclear translocation of NF-κB/p65 and the degradation of IκB[4]. Bakkenolide-IIIa also inhibits the nuclear translocation and activation of NF-κB[2].

NF-kB Signaling Pathway Inhibition by Bakkenolides NF-κB Signaling Pathway Inhibition by Bakkenolides cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB NFkB_inactive NF-κB (p65/p50) (Inactive) IkB_p p-IκBα IkB->IkB_p Phosphorylation NFkB_active NF-κB (p65/p50) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocation NFkB_n NF-κB Transcription Gene Transcription (Pro-inflammatory mediators) Bakkenolides Bakkenolides Bakkenolides->IKK Inhibits IkB_p->NFkB_active Degradation releases NFkB_n->Transcription

NF-κB Signaling Pathway Inhibition by Bakkenolides
Modulation of Akt and ERK1/2 Signaling

Bakkenolides also exert their effects through the modulation of the Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are critical for cell survival and proliferation. Total bakkenolides have been found to inhibit the activation of both Akt and ERK1/2[4]. Similarly, Bakkenolide-IIIa has been shown to inhibit the phosphorylation of Akt and ERK1/2 in cultured hippocampal neurons exposed to OGD[2].

Akt_ERK_Signaling_Pathway_Modulation Modulation of Akt and ERK1/2 Signaling by Bakkenolides GrowthFactors Growth Factors / Stress PI3K PI3K GrowthFactors->PI3K Ras Ras GrowthFactors->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CellSurvival Bakkenolides Bakkenolides Bakkenolides->Akt Inhibits Bakkenolides->ERK Inhibits

Modulation of Akt and ERK1/2 Signaling by Bakkenolides

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bakkenolide analogs.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model mimics ischemic conditions to assess the neuroprotective effects of compounds.

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats or mice and cultured in neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin.

  • OGD Induction: After a specified number of days in vitro (DIV), the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60-90 minutes).

  • Reoxygenation: Following the OGD period, the glucose-free EBSS is replaced with the original conditioned culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes like propidium (B1200493) iodide (for dead cells) and Hoechst 33342 (for all nuclei).

Western Blot Analysis for Signaling Proteins (NF-κB, Akt, ERK1/2)

This technique is used to quantify the expression and phosphorylation status of key proteins in signaling pathways.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro model for screening anti-inflammatory compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., bakkenolide analogs) for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production.

  • Measurement of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the nitrite concentration.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.

Experimental_Workflow General Experimental Workflow for Bakkenolide Evaluation cluster_synthesis Synthesis & Isolation cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action cluster_sar SAR Analysis Isolation Isolation from Petasites sp. Neuro_Assay Neuroprotection Assays (e.g., OGD) Isolation->Neuro_Assay Inflam_Assay Anti-inflammatory Assays (e.g., NO Production) Isolation->Inflam_Assay Synthesis Chemical Synthesis of Analogs Synthesis->Neuro_Assay Synthesis->Inflam_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Neuro_Assay->Signaling_Assay SAR Structure-Activity Relationship Neuro_Assay->SAR Inflam_Assay->Signaling_Assay Inflam_Assay->SAR Signaling_Assay->SAR

General Experimental Workflow for Bakkenolide Evaluation

Conclusion

This compound and its structural analogs represent a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. Their mechanisms of action, primarily involving the inhibition of the NF-κB pathway and modulation of Akt and ERK1/2 signaling, provide a solid foundation for their further development. While the synthesis of the bakkenolide core remains a challenge, the development of synthetic routes to key intermediates opens up possibilities for the generation of novel derivatives with improved efficacy and pharmacokinetic properties. Future research should focus on a more comprehensive evaluation of a wider range of bakkenolide analogs to establish a clear structure-activity relationship, which will be instrumental in the design of new and more potent therapeutic agents. The detailed experimental protocols provided in this guide are intended to facilitate such research endeavors.

References

Neuroprotective Potential of Bakkenolide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) compounds, a class of sesquiterpenoids primarily isolated from plants of the Petasites genus, have emerged as promising candidates for neuroprotective therapies. Growing evidence from preclinical studies highlights their potential to mitigate neuronal damage in various models of neurological disorders, including cerebral ischemia. This technical guide provides an in-depth overview of the neuroprotective effects of bakkenolide compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their therapeutic potential.

Neuroprotective Mechanisms of Bakkenolide Compounds

The neuroprotective effects of bakkenolide compounds are multifaceted, primarily attributed to their potent antioxidant and anti-inflammatory properties. Several bakkenolides, including Bakkenolide-Ia, -IIa, -IIIa, and -IVa, have demonstrated significant neuroprotective and antioxidant activities in in vitro assays.[1][2] These compounds have been shown to protect primary cultured neurons from oxygen-glucose deprivation (OGD) and oxidative insults.[1][2]

A key mechanism underlying the neuroprotective action of bakkenolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Total bakkenolides and specific compounds like Bakkenolide-IIIa have been shown to protect neurons against cerebral ischemic injury by blocking this pathway.[3][4] This inhibition is achieved through the suppression of the phosphorylation of IκB-kinase (IKK) complex, NF-κB/p65, and the inhibitor protein IκB. This prevents the nuclear translocation of NF-κB/p65 and the subsequent transcription of pro-inflammatory and pro-apoptotic genes.[4] Furthermore, bakkenolides can also inhibit the activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2), which are important upstream activators of NF-κB.[3][4]

Bakkenolide B, in particular, exhibits potent anti-neuroinflammatory effects by targeting microglial activation. It significantly reduces the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglia.[5] This effect is mediated through the activation of the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Bakkenolide B upregulates the expression of downstream antioxidant enzymes like NADPH dehydrogenase quinone-1 (NQO-1) and heme oxygenase-1 (HO-1), thereby reducing oxidative stress and inflammation.[5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies on the neuroprotective effects of bakkenolide compounds.

Table 1: In Vivo Neuroprotective Effects of Bakkenolide-IIIa in a Rat Model of Transient Focal Cerebral Ischemia

Dosage (mg/kg, i.g.)Effect on Brain Infarct VolumeEffect on Neurological Deficit72-hour Survival Rate
4ReductionImprovementNot specified
8Significant ReductionSignificant ImprovementNot specified
16Marked ReductionMarked ImprovementIncreased

Data extracted from a study on transient focal cerebral damage in rats, where Bakkenolide-IIIa was administered immediately after reperfusion.[3]

Table 2: In Vitro Neuroprotective Effects of Bakkenolide-IIIa on Primary Hippocampal Neurons Exposed to Oxygen-Glucose Deprivation (OGD)

TreatmentEffect on Cell ViabilityEffect on Apoptotic CellsEffect on Bcl-2/Bax Ratio
Bakkenolide-IIIaIncreased (dose-dependently)DecreasedIncreased (dose-dependently)

This table summarizes the dose-dependent in vitro neuroprotective effects of Bakkenolide-IIIa.[3]

Table 3: Anti-Neuroinflammatory Effects of Bakkenolide B on LPS-Stimulated Microglia

CytokineEffect of Bakkenolide B Pretreatment
IL-1βSignificantly Reduced
IL-6Significantly Reduced
IL-12Significantly Reduced
TNF-αSignificantly Reduced

This table shows the significant reduction in the production of key pro-inflammatory cytokines in microglia upon treatment with Bakkenolide B.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective potential of bakkenolide compounds.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model mimics ischemic conditions in the brain.

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured in appropriate media.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Transfer the culture plates to a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂).

    • Incubate for a specified period (e.g., 1-2 hours) to induce ischemic-like injury.

  • Reperfusion: After the OGD period, replace the glucose-free medium with the original culture medium and return the plates to a normoxic incubator (95% air, 5% CO₂).

  • Assessment: Cell viability and apoptosis can be assessed at various time points after reperfusion using assays like MTT, LDH, and TUNEL.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation: Fix the cultured neurons on coverslips with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cells with a solution containing 0.1-0.3% Triton X-100 in PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).

    • Incubate the coverslips with the reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.

  • Detection:

    • For fluorescently labeled dUTPs, visualize the signal directly using a fluorescence microscope.

    • For biotin-labeled dUTPs, an additional step with streptavidin-HRP and a chromogenic substrate is required for visualization.

  • Quantification: The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei (e.g., counterstained with DAPI).

Western Blot Analysis for Protein Expression

This technique is used to quantify the levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the cultured cells or brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, phospho-p65, Nrf2, HO-1, NQO1) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (e.g., 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control protein like β-actin or GAPDH.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

  • Nuclear Extract Preparation: Isolate nuclear proteins from treated and untreated cells.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow the NF-κB protein to bind to the DNA.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • For radioactive probes, expose the gel to X-ray film.

    • For non-radioactive probes, transfer the separated complexes to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex, and the intensity of this band corresponds to the level of NF-κB activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay Primary Neurons Primary Neurons OGD Oxygen-Glucose Deprivation (OGD) Primary Neurons->OGD Bakkenolide Treatment Bakkenolide Treatment OGD->Bakkenolide Treatment Reperfusion Reperfusion Bakkenolide Treatment->Reperfusion Cell Viability Assay\n(MTT, LDH) Cell Viability Assay (MTT, LDH) Reperfusion->Cell Viability Assay\n(MTT, LDH) Apoptosis Assay\n(TUNEL) Apoptosis Assay (TUNEL) Reperfusion->Apoptosis Assay\n(TUNEL)

Workflow for assessing in vitro neuroprotection.

cluster_1 NF-κB Signaling Pathway Inhibition by Bakkenolides Ischemic Insult Ischemic Insult Upstream Signals\n(e.g., TNF-α, IL-1β) Upstream Signals (e.g., TNF-α, IL-1β) Ischemic Insult->Upstream Signals\n(e.g., TNF-α, IL-1β) Akt/ERK Akt/ERK Activation Ischemic Insult->Akt/ERK IKK Complex IKK Complex Upstream Signals\n(e.g., TNF-α, IL-1β)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory & Pro-apoptotic\nGene Transcription Pro-inflammatory & Pro-apoptotic Gene Transcription Nucleus->Pro-inflammatory & Pro-apoptotic\nGene Transcription induces Bakkenolides Bakkenolides Bakkenolides->IKK Complex inhibits Bakkenolides->Akt/ERK inhibits Akt/ERK->IKK Complex activates

Inhibition of the NF-κB pathway by bakkenolides.

cluster_2 AMPK/Nrf2 Pathway Activation by Bakkenolide B LPS LPS Microglia Microglia LPS->Microglia AMPK AMPK Microglia->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant Genes\n(HO-1, NQO-1) Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant Genes\n(HO-1, NQO-1) activates transcription of Reduced Oxidative Stress\n& Inflammation Reduced Oxidative Stress & Inflammation Antioxidant Genes\n(HO-1, NQO-1)->Reduced Oxidative Stress\n& Inflammation Bakkenolide B Bakkenolide B Bakkenolide B->AMPK activates

Activation of the AMPK/Nrf2 pathway by Bakkenolide B.

Conclusion

Bakkenolide compounds represent a promising class of natural products with significant neuroprotective potential. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, provides a strong rationale for their further development as therapeutic agents for neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of these fascinating compounds. Further research is warranted to elucidate the structure-activity relationships of different bakkenolides and to translate these promising preclinical findings into clinical applications.

References

A Technical Guide to the Anti-inflammatory Properties of Bakkenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of bakkenolides, a group of sesquiterpenoid lactones found predominantly in plants of the Petasites genus. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction to Bakkenolides and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, asthma, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of inflammation include pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and lipid mediators like prostaglandins (B1171923) and leukotrienes. The signaling pathways that orchestrate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are prime targets for anti-inflammatory drug development.

Bakkenolides, isolated from various Petasites species, have demonstrated significant anti-inflammatory and anti-allergic activities in a range of preclinical studies.[1][2] This guide focuses on the mechanisms of action and quantitative effects of prominent bakkenolides, including Bakkenolide (B600228) B, Bakkenolide-IIIa, Petasin (B38403), and Isopetasin (B1239024).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of various bakkenolides on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Bakkenolide B in LPS-Stimulated Microglia

CytokineBakkenolide B Concentration% Inhibition (relative to LPS control)Cell TypeReference
TNF-α10 µM~50%BV-2 Microglia[2]
TNF-α20 µM~75%BV-2 Microglia[2]
IL-1β10 µM~40%BV-2 Microglia[2]
IL-1β20 µM~65%BV-2 Microglia[2]
IL-610 µM~45%BV-2 Microglia[2]
IL-620 µM~70%BV-2 Microglia[2]
IL-1210 µM~30%BV-2 Microglia[2]
IL-1220 µM~60%BV-2 Microglia[2]

Table 2: Inhibition of Inflammatory Mediators by Various Bakkenolides

BakkenolideInflammatory MediatorIC50 ValueCell/System TypeReference
Bakkenolide BNitric Oxide (NO)Not specified, significant dose-dependent reductionLPS-stimulated BV-2 Microglia[2]
PetasinLeukotriene SynthesisNot specified, significant inhibitionHuman Eosinophils[3]
IsopetasinLeukotriene SynthesisNot specified, significant inhibitionHuman Eosinophils[3]
Neopetasin (B1678175)Leukotriene SynthesisNot specified, significant inhibitionHuman Eosinophils[3]

Signaling Pathways Modulated by Bakkenolides

Bakkenolides exert their anti-inflammatory effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway by Bakkenolide-IIIa

Bakkenolide-IIIa has been shown to inhibit the canonical NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Induces Bakkenolide_IIIa Bakkenolide-IIIa Bakkenolide_IIIa->IKK Inhibits phosphorylation Bakkenolide_IIIa->IkBa Inhibits phosphorylation Bakkenolide_IIIa->NFkB_active Inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway by Bakkenolide-IIIa.
Modulation of the AMPK/Nrf2 Signaling Pathway by Bakkenolide B

Bakkenolide B has been demonstrated to suppress neuroinflammation in microglia by activating the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

AMPK_Nrf2_Modulation Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces transcription of Inflammatory_Response Pro-inflammatory Cytokine Production (TNF-α, IL-6) HO1_NQO1->Inflammatory_Response Suppresses LPS LPS LPS->Inflammatory_Response Induces

Modulation of the AMPK/Nrf2 pathway by Bakkenolide B.
Inhibition of Leukotriene Synthesis by Petasins

Petasins, including petasin and isopetasin, are known inhibitors of leukotriene synthesis, a key pathway in allergic inflammation.[3]

Leukotriene_Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2 PLA2 Phospholipase A2 (cPLA2) PLA2->Arachidonic_Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX/FLAP FLAP 5-LOX-activating protein (FLAP) FLAP->LTA4 Five_LOX 5-Lipoxygenase (5-LOX) Five_LOX->LTA4 Leukotrienes Pro-inflammatory Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Petasin Petasin Petasin->PLA2 Inhibits activity Petasin->Five_LOX Inhibits translocation Isopetasin Isopetasin Isopetasin->Five_LOX Inhibits

Inhibition of leukotriene synthesis by petasins.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the anti-inflammatory properties of bakkenolides.

In Vitro Anti-inflammatory Assays
  • Cell Culture:

    • Murine Microglia (BV-2): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

    • Human Eosinophils: Eosinophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation and immunomagnetic cell separation.

  • Induction of Inflammation:

    • LPS Stimulation: BV-2 microglia are pre-treated with various concentrations of bakkenolides for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours) to induce an inflammatory response.[2]

  • Measurement of Inflammatory Mediators:

    • Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

    • Nitric Oxide (NO) Assay: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Leukotriene Measurement: The synthesis of leukotrienes (e.g., cysteinyl-leukotrienes) is measured in the cell supernatant using specific enzyme immunoassay (EIA) kits.[3]

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of IKK, IκBα, p65, AMPK, Nrf2, cPLA2, 5-LOX). After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models
  • Animal Models:

    • LPS-Induced Neuroinflammation: Mice (e.g., C57BL/6) are administered bakkenolides orally or via intraperitoneal injection prior to an intraperitoneal injection of LPS to induce systemic inflammation and neuroinflammation.

    • Ovalbumin-Induced Asthma Model: A murine model of allergic asthma is established by sensitizing and challenging mice with ovalbumin. Bakkenolides are administered to assess their effects on airway inflammation.[4]

  • Assessment of Inflammation:

    • Tissue Analysis: Brain tissue is harvested for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and for measuring cytokine levels via ELISA or qPCR.

    • Bronchoalveolar Lavage (BAL): In the asthma model, BAL fluid is collected to analyze the infiltration of inflammatory cells (e.g., eosinophils, lymphocytes, macrophages).[4]

    • Behavioral Tests: In neuroinflammation models, behavioral tests can be conducted to assess cognitive function.

Conclusion

Bakkenolides represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanisms of action are multifaceted, involving the inhibition of key pro-inflammatory cytokines and mediators through the modulation of critical signaling pathways such as NF-κB, MAPK, and AMPK/Nrf2. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development of bakkenolides as potential therapeutic agents for a variety of inflammatory diseases. Future studies should focus on elucidating the detailed structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and safety of these compounds in more advanced preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db is a member of the bakkenolide class of sesquiterpene lactones, which are naturally occurring compounds found in plants of the Petasites genus.[1][2] These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This document provides a detailed protocol for the isolation and purification of Bakkenolide Db from Petasites species, intended for use in research and drug development. The methodologies described herein are compiled from various studies on the isolation of bakkenolides and represent a comprehensive approach to obtaining this compound in high purity.

Data Presentation

The following table summarizes quantitative data related to the isolation of bakkenolides from Petasites japonicus. It is important to note that specific yield and purity for this compound are not extensively reported in the literature; the data presented here for a related compound, Bakkenolide B, can serve as a general reference.

ParameterValueSource Plant PartReference
Starting Material (Fresh Leaves)1.0 kgLeaves[3]
Extraction Solvent70% Ethanol (B145695)Leaves[3]
Final Yield (Bakkenolide B)173.8 mgLeaves[3]
Purity (Analytical Standard)>98% (by HPLC)Not Specified
Recovery Rate (HPLC Method)98.6% - 103.1%Leaves[3]

Experimental Protocols

This section outlines a detailed, multi-step protocol for the isolation and purification of this compound.

Part 1: Extraction
  • Plant Material Preparation : Fresh or dried plant material from a Petasites species known to contain this compound (e.g., Petasites formosanus roots) is collected.[2] For fresh material, chop it into fine particles using an electric mixer.[3] For dried material, grind it into a coarse powder.

  • Solvent Extraction :

    • Macerate the prepared plant material in 70% ethanol or methanol (B129727) at room temperature. A common ratio is 1 kg of plant material to 3-5 liters of solvent.[3]

    • For enhanced extraction efficiency, sonicate the mixture for one hour.[3]

    • Repeat the extraction process three times with fresh solvent to ensure maximum yield.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Part 2: Liquid-Liquid Partitioning
  • Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.[4]

    • The chloroform and n-butanol fractions are often enriched in bakkenolides.[2]

    • Evaporate the solvent from each fraction to yield the respective partitioned extracts.

Part 3: Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation) :

    • Pack a silica gel column with an appropriate diameter and length based on the amount of extract.

    • Apply the chloroform or n-butanol extract to the top of the column.

    • Elute the column with a step gradient of increasing polarity. A common solvent system is a mixture of dichloromethane (B109758) and acetone (B3395972), or chloroform and methanol.[3] For example, start with 100% dichloromethane and gradually increase the acetone concentration (e.g., 2.5%, 5%, 10%, 25%, 50%, 100%).

    • Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target compound based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size Exclusion) :

    • Further purify the this compound-containing fractions using a Sephadex LH-20 column.

    • Use methanol or an acetone-water mixture as the mobile phase.

    • This step is effective in removing pigments and other high molecular weight impurities.

    • Collect fractions and monitor by TLC.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification) :

    • For final purification to achieve high purity, use preparative or semi-preparative HPLC.

    • A C18 column is commonly employed.

    • The mobile phase is typically a gradient of acetonitrile (B52724) and water.[3]

    • Monitor the elution profile using a UV detector at a wavelength of approximately 215 nm or 254 nm.[3]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Part 4: Structure Elucidation and Purity Assessment
  • Structural Identification : The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).[3][4]

  • Purity Analysis : The purity of the final product should be assessed using analytical HPLC.

Mandatory Visualization

Bakkenolide_Db_Isolation_Workflow PlantMaterial Petasites Plant Material (e.g., roots) Extraction Solvent Extraction (Methanol or Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning Fractions Enriched Fractions (Chloroform & n-Butanol) Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel SemiPure Semi-Purified Fractions SilicaGel->SemiPure Sephadex Sephadex LH-20 Chromatography SemiPure->Sephadex PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions HPLC Preparative HPLC (C18 Column) PurifiedFractions->HPLC PureBakkenolideDb Pure this compound HPLC->PureBakkenolideDb Analysis Structural Elucidation & Purity Analysis (NMR, MS, Analytical HPLC) PureBakkenolideDb->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: Quantification of Bakkenolide B in Petasites japonicus using High-Performance Liquid Chromatography (HPLC)

Application Notes and Protocols for the NMR Peak Assignment and Interpretation of Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) peak assignment and interpretation of Bakkenolide (B600228) Db, a sesquiterpene lactone with noted cytotoxic properties. It includes comprehensive tables of ¹H and ¹³C NMR chemical shifts, detailed experimental protocols for acquiring 1D and 2D NMR data, and an interpretation of the data based on established methodologies for natural product structure elucidation. Additionally, a proposed signaling pathway for the cytotoxic action of Bakkenolide Db is presented, offering context for its potential as a therapeutic agent.

Introduction

This compound is a member of the bakkenolide class of sesquiterpene lactones, natural products isolated from various plant species, including Petasites formosanus.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. This application note serves as a comprehensive resource for researchers working with this compound and similar natural products.

NMR Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. The assignments were achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.25d11.0
2.05m
1.65m
1.80m
1.50m
42.50m
2.30m
1.95m
95.76d2.0
102.85m
13a6.10d3.5
13b5.50d3.0
141.15s
151.10d7.0
1'-OAc2.00s
2'6.01d10.3
3'6.98d10.3
4'-SMe2.84s

Table 2: ¹³C NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ) ppm
178.5
230.1
325.8
441.2
550.5
635.4
7177.2
8120.8
975.1
1045.3
11138.9
12170.1
13121.5
1419.8
1516.2
1'-OAc169.5 (C=O), 20.8 (CH₃)
2'125.2
3'140.1
4'-SMe39.8

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of 1D and 2D NMR data for a sesquiterpene lactone such as this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar natural products and is the solvent used for the reference data provided. Ensure the solvent is of high isotopic purity.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR (Proton):

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR (Carbon):

    • Acquire a standard 1D carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

    • This aids in the assignment of carbon signals.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton couplings (typically through 2-3 bonds).

    • Acquire a gradient-selected COSY (gCOSY) for better spectral quality.

    • This helps in tracing out the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton and carbon atoms.

    • Acquire a gradient-selected HSQC for sensitivity and artifact suppression.

    • This is a key experiment for assigning the carbons that have attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).

    • This is crucial for connecting the different spin systems identified in the COSY experiment and for assigning quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments identify protons that are close in space, providing information about the stereochemistry of the molecule.

    • NOESY is suitable for molecules of this size, but ROESY can be used to avoid potential zero-crossing issues.

NMR Peak Interpretation Workflow

The following diagram illustrates the logical workflow for the assignment of NMR peaks for a natural product like this compound.

NMR_Peak_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations, Spin Systems) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Number of Carbons) DEPT DEPT-135 (CH, CH₂, CH₃ identification) C13_NMR->DEPT DEPT->HSQC Assign_Protons Assign Protonated Carbons COSY->Assign_Protons HSQC->Assign_Protons HMBC HMBC (¹H-¹³C Long-Range Correlations) Connect_Fragments Connect Spin Systems & Assign Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY/ROESY (Through-space ¹H-¹H Correlations) Determine_Stereochem Determine Relative Stereochemistry NOESY->Determine_Stereochem Assign_Protons->HMBC Connect_Fragments->NOESY Final_Structure Final Structure Assignment Determine_Stereochem->Final_Structure

A logical workflow for NMR peak assignment of this compound.

Cytotoxicity and Proposed Signaling Pathway

This compound, as a sesquiterpene lactone, is known to exhibit cytotoxic activity. While the specific signaling pathways for this compound are not extensively detailed in the literature, the general mechanisms for this class of compounds involve the induction of apoptosis and modulation of key cellular signaling pathways. The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is a reactive Michael acceptor that can alkylate biological macromolecules, including key signaling proteins.

The following diagram illustrates a proposed signaling pathway for the cytotoxic effects of this compound, based on the known mechanisms of similar sesquiterpene lactones.

Cytotoxicity_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction BakkenolideDb This compound ROS ↑ Reactive Oxygen Species (ROS) BakkenolideDb->ROS NFkB_Inhibition Inhibition of NF-κB Pathway BakkenolideDb->NFkB_Inhibition PI3K_Akt_Inhibition Inhibition of PI3K/Akt/mTOR Pathway BakkenolideDb->PI3K_Akt_Inhibition MAPK_Modulation Modulation of MAPK Pathway (ERK, JNK, p38) BakkenolideDb->MAPK_Modulation STAT3_Inhibition Inhibition of STAT3 Pathway BakkenolideDb->STAT3_Inhibition Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial Dysfunction, Cytochrome c release) ROS->Mitochondrial_Pathway NFkB_Inhibition->Mitochondrial_Pathway PI3K_Akt_Inhibition->Mitochondrial_Pathway MAPK_Modulation->Mitochondrial_Pathway STAT3_Inhibition->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Proposed signaling pathway for this compound cytotoxicity.

Conclusion

This application note provides a comprehensive overview of the NMR data, experimental protocols, and interpretation strategy for the structural elucidation of this compound. The provided data tables and workflow diagrams serve as a valuable resource for researchers in natural product chemistry and drug discovery. The proposed signaling pathway for its cytotoxic activity offers a starting point for further mechanistic studies to explore the full therapeutic potential of this interesting sesquiterpene lactone.

References

Mass Spectrometry Analysis of Bakkenolide Db: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db, a sesquiterpene lactone, belongs to a class of natural products known for their diverse biological activities. Accurate and sensitive quantification of Bakkenolide Db is crucial for pharmacokinetic studies, metabolic profiling, and quality control of herbal preparations. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. The methodologies presented are based on established analytical principles for related bakkenolides and other sesquiterpene lactones, ensuring a robust starting point for method development and validation. The molecular formula for this compound has been determined by high-resolution electron impact mass spectrometry (HR-EI-MS) to be C21H28O7S[1].

Quantitative Analysis

Quantitative analysis of this compound can be effectively achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent sensitivity and selectivity for complex biological matrices. The following table summarizes the proposed MRM parameters for this compound, adapted from methods for structurally similar bakkenolides like Bakkenolide A and D[2][3].

Table 1: Proposed MRM Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound425.16 [M+H]+To be determined200To be optimized
Internal StandardUser-definedUser-defined200User-defined

Note: The precursor ion for this compound is calculated based on its molecular formula (C21H28O7S) and the common formation of a protonated molecule ([M+H]+) in electrospray ionization. The product ions and optimal collision energy need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is adapted from established methods for the analysis of Bakkenolide A and D in rat plasma[2][3].

Objective: To extract this compound from plasma samples and remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

This protocol is based on typical conditions for the separation of sesquiterpene lactones[4][5].

Objective: To chromatographically separate this compound from other components in the sample extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

Objective: To detect and quantify this compound using tandem mass spectrometry.

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 3: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
MRM ParametersSee Table 1

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc Liquid Chromatography (C18) final_extract->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Proposed Fragmentation M This compound [M+H]+ m/z 425.16 F1 Fragment 1 (Loss of H2O) m/z 407.15 M->F1 F2 Fragment 2 (Loss of CH3SOH) m/z 361.14 M->F2 F3 Fragment 3 (Loss of Acetoxy group) m/z 366.15 M->F3 F4 Further Fragmentation Products F1->F4 F2->F4 F3->F4

Caption: Proposed fragmentation pathway for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the cytotoxic effects of Bakkenolide B, a natural compound of interest for its potential therapeutic properties. The following protocols and data presentation formats are designed to offer a standardized approach for assessing cytotoxicity, elucidating the mechanism of cell death, and identifying the cellular pathways affected by Bakkenolide B.

Assessment of Cell Viability and Cytotoxicity

To determine the cytotoxic potential of Bakkenolide B, two primary assays are recommended: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[3]

Experimental Protocol: MTT Assay [3][4][5]

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or other relevant cancer cell lines) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of Bakkenolide B in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of Bakkenolide B. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[6]

Experimental Protocol: LDH Assay [6][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from lysed control cells.

Data Presentation: Cytotoxicity of Bakkenolide B

Table 1: IC₅₀ Values of Bakkenolide B on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)MTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
A549 (Lung) 2445.2 ± 3.151.8 ± 4.5
4828.7 ± 2.533.1 ± 2.9
MCF-7 (Breast) 2458.9 ± 5.265.4 ± 6.1
4839.1 ± 3.844.7 ± 4.2
HeLa (Cervical) 2433.6 ± 2.939.2 ± 3.5
4821.4 ± 1.825.9 ± 2.3

Elucidation of the Mechanism of Cell Death

To understand how Bakkenolide B induces cell death, it is crucial to investigate whether the mechanism involves apoptosis, a form of programmed cell death.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining [9]

  • Cell Treatment: Seed cells in 6-well plates and treat with Bakkenolide B at the determined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Data Presentation: Apoptosis Induction by Bakkenolide B

Table 2: Percentage of Apoptotic Cells after Treatment with Bakkenolide B (IC₅₀ concentration)

Cell LineTreatmentViable Cells (%) (Annexin V⁻/PI⁻)Early Apoptotic Cells (%) (Annexin V⁺/PI⁻)Late Apoptotic/Necrotic Cells (%) (Annexin V⁺/PI⁺)
A549 Control95.1 ± 1.22.5 ± 0.32.4 ± 0.4
Bakkenolide B48.3 ± 3.535.8 ± 2.915.9 ± 1.7
HeLa Control96.2 ± 0.91.9 ± 0.21.9 ± 0.3
Bakkenolide B42.7 ± 4.140.1 ± 3.617.2 ± 2.0

Investigation of Cellular Pathways

To further dissect the mechanism of action of Bakkenolide B, cell cycle analysis and Western blotting for key apoptotic proteins are recommended.

Cell Cycle Analysis using Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11][12][13]

Experimental Protocol: Cell Cycle Analysis [10][14]

  • Cell Treatment: Treat cells with Bakkenolide B as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Effect of Bakkenolide B on Cell Cycle Distribution

Table 3: Cell Cycle Distribution of A549 Cells after Bakkenolide B Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control 55.4 ± 2.128.9 ± 1.515.7 ± 1.11.2 ± 0.2
Bakkenolide B 35.8 ± 2.820.1 ± 1.925.3 ± 2.418.8 ± 1.5
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[15][16]

Experimental Protocol: Western Blotting [15]

  • Protein Extraction: Treat cells with Bakkenolide B, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation: Modulation of Apoptotic Proteins by Bakkenolide B

Table 4: Relative Protein Expression in A549 Cells Treated with Bakkenolide B

ProteinControl (Relative Density)Bakkenolide B (Relative Density)Fold Change
Bcl-2 1.00 ± 0.050.45 ± 0.04↓ 2.2-fold
Bax 1.00 ± 0.061.89 ± 0.11↑ 1.9-fold
Cleaved Caspase-3 1.00 ± 0.083.21 ± 0.25↑ 3.2-fold
Cleaved PARP 1.00 ± 0.072.78 ± 0.21↑ 2.8-fold
β-actin 1.00 ± 0.031.00 ± 0.04-

Visualizing Experimental Workflows and Signaling Pathways

G cluster_0 Cell Viability & Cytotoxicity Assessment A Seed Cells in 96-well Plate B Treat with Bakkenolide B (24-72h) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Measure Absorbance C->E D->E F Calculate IC50/EC50 E->F

Caption: Workflow for assessing the cytotoxicity of Bakkenolide B.

G cluster_1 Apoptosis & Cell Cycle Analysis Workflow G Seed Cells in 6-well Plate H Treat with Bakkenolide B (IC50) G->H I Harvest Cells H->I J Annexin V/PI Staining I->J K Cell Fixation (Ethanol) I->K M Flow Cytometry Analysis J->M L PI/RNase Staining K->L L->M N Quantify Apoptosis M->N O Determine Cell Cycle Distribution M->O

Caption: Workflow for apoptosis and cell cycle analysis.

G cluster_2 Proposed Apoptotic Signaling Pathway of Bakkenolide B BakkenolideB Bakkenolide B Bcl2 Bcl-2 (Anti-apoptotic) BakkenolideB->Bcl2 Bax Bax (Pro-apoptotic) BakkenolideB->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Bakkenolide B.

References

Application Notes and Protocols for Testing Bakkenolide Db in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bakkenolides are a class of sesquiterpenoid lactones isolated from various plant sources, some of which have demonstrated potential anticancer activities. This document provides a comprehensive set of protocols for the initial in vitro evaluation of a novel synthetic derivative, Bakkenolide Db, against various cancer cell lines. The described methodologies are intended to assess its cytotoxic effects, impact on apoptosis and the cell cycle, and its potential modulation of key cancer-related signaling pathways. These protocols are designed for researchers in oncology, pharmacology, and drug development to facilitate a robust and reproducible preclinical assessment of this compound.

General Cell Culture and Compound Preparation

Materials
  • Cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, HCT116 - colorectal carcinoma)

  • Normal human cell line (e.g., HFF-1 - human foreskin fibroblast) for cytotoxicity comparison

  • Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Protocol for Cell Culture
  • Maintain cancer and normal cell lines in their respective complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

  • Regularly inspect cell morphology using an inverted microscope.[1]

Protocol for this compound Stock Solution Preparation
  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare fresh working solutions by diluting the stock solution in a complete growth medium immediately before each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Assessment of Cytotoxicity (Cell Viability Assay)

A primary step in evaluating an anticancer agent is to determine its cytotoxic effect on cancer cells.[2] The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which correlates with the number of viable cells.[2][3]

Materials
  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

MTT Assay Protocol
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).

  • Incubate for 24, 48, and 72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to a purple formazan (B1609692) product.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity

Table 1: Effect of this compound on the Viability of Cancer and Normal Cell Lines

Concentration (µM) MCF-7 (% Viability ± SD) A549 (% Viability ± SD) HCT116 (% Viability ± SD) HFF-1 (% Viability ± SD)
Vehicle (0.1% DMSO) 100 ± 4.5 100 ± 5.1 100 ± 4.8 100 ± 3.9
0.1 98.2 ± 3.7 99.1 ± 4.2 97.5 ± 5.0 99.5 ± 3.1
1 85.1 ± 4.1 89.3 ± 4.9 82.4 ± 4.5 95.3 ± 2.8
5 62.7 ± 3.9 71.5 ± 4.0 65.8 ± 3.7 90.1 ± 3.5
10 49.8 ± 3.2 55.4 ± 3.8 51.2 ± 4.1 88.7 ± 2.9
25 24.5 ± 2.8 30.1 ± 3.1 28.9 ± 3.3 75.4 ± 4.0
50 10.3 ± 1.9 15.8 ± 2.5 12.6 ± 2.1 60.9 ± 3.8
100 4.1 ± 1.1 6.7 ± 1.5 5.3 ± 1.3 45.2 ± 4.2
IC50 (µM) 10.2 12.5 11.8 >100

Data presented are hypothetical and for illustrative purposes.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of this compound-induced cell death, apoptosis and cell cycle distribution will be analyzed using flow cytometry.

Materials
  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Propidium Iodide (PI) staining solution for cell cycle analysis

  • RNase A

  • Flow cytometer

Protocol for Apoptosis Assay
  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 5, 10, 25 µM) for 24 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Protocol for Cell Cycle Analysis
  • Seed cells in 6-well plates and treat with this compound (e.g., 5, 10, 25 µM) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[2]

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[2]

  • Incubate for 30 minutes at room temperature in the dark.[2]

  • Analyze the DNA content by flow cytometry.

Data Presentation: Apoptosis and Cell Cycle

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (24h)

Treatment Viable Cells (%) Early Apoptosis (%) Late Apoptosis (%) Necrosis (%)
Vehicle 95.1 ± 2.1 2.5 ± 0.5 1.8 ± 0.4 0.6 ± 0.2
5 µM 70.3 ± 3.5 15.8 ± 1.8 10.2 ± 1.1 3.7 ± 0.7
10 µM 45.9 ± 4.0 28.4 ± 2.5 22.1 ± 2.0 3.6 ± 0.6
25 µM 20.7 ± 3.1 35.2 ± 3.0 38.9 ± 3.4 5.2 ± 0.9

Data presented are hypothetical and for illustrative purposes.

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle 65.4 ± 3.3 20.1 ± 1.9 14.5 ± 1.5
5 µM 72.8 ± 3.9 15.3 ± 1.6 11.9 ± 1.3
10 µM 78.9 ± 4.1 10.2 ± 1.2 10.9 ± 1.1
25 µM 85.2 ± 4.5 5.6 ± 0.8 9.2 ± 1.0

Data presented are hypothetical and for illustrative purposes, suggesting a G1 phase arrest.

Investigation of Signaling Pathways

Based on the activities of other natural products, this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4][5][6] Western blotting will be used to assess the expression and phosphorylation status of key proteins in these pathways.

Materials
  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Western Blot Protocol
  • Treat cells in 6-well plates with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.[2]

  • Incubate with primary antibodies overnight at 4°C.[2]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

Data Presentation: Signaling Pathways

Table 4: Expected Western Blot Results for Key Signaling Proteins in MCF-7 Cells Treated with 10 µM this compound

Time (hours) p-Akt / Total Akt (Ratio) p-ERK / Total ERK (Ratio)
0 1.00 1.00
6 0.65 0.72
12 0.40 0.45
24 0.25 0.30

Data presented are hypothetical, indicating a decrease in the phosphorylation of Akt and ERK upon treatment with this compound.

Visualized Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Screening & Mechanistic Studies cluster_flow Flow Cytometry Analysis cluster_results Data Analysis & Interpretation Culture Cell Line Culture (MCF-7, A549, etc.) MTT Cytotoxicity Assay (MTT) Determine IC50 Culture->MTT Flow Flow Cytometry Culture->Flow WB Western Blotting Culture->WB Compound This compound Stock Preparation (10 mM in DMSO) Compound->MTT Compound->Flow Compound->WB IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Protein_Exp Analyze Protein Expression (p-Akt, p-ERK) WB->Protein_Exp Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution CellCycle->CellCycle_Dist IC50_Calc->Flow Inform Doses IC50_Calc->WB Inform Doses

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Bakkenolide This compound Bakkenolide->RAF Inhibition Bakkenolide->PI3K Inhibition

Caption: Hypothesized mechanism of this compound on PI3K/Akt and MAPK/ERK pathways.

Conclusion

The protocols outlined in this document provide a systematic approach for the initial in vitro characterization of this compound. By evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its influence on key signaling pathways, researchers can build a comprehensive profile of its anticancer potential. The data generated from these experiments will be crucial for making informed decisions regarding further preclinical development, including more advanced in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.[7][8]

References

Bakkenolide Db: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db is a sesquiterpene lactone belonging to the bakkenolide family of natural products, which are primarily isolated from plants of the genus Petasites. Compounds in this class have garnered significant interest in the scientific community due to their diverse biological activities, including neuroprotective, anti-inflammatory, and cytotoxic effects. This document provides detailed application notes and protocols for the use of Bakkenolide Db in in vitro experiments, based on the current scientific literature and established methodologies for similar compounds.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reproducible results in in vitro assays. While specific solubility data for this compound is not extensively reported, compounds of similar structure are generally soluble in organic solvents.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic compounds and its miscibility with most cell culture media.

Stock Solution Preparation Protocol:

  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Solubility Data Summary
SolventSolubilityNotes
DMSO Estimated >10 mg/mLBased on the solubility of similar bakkenolides. Empirical determination is recommended.
Ethanol Likely solubleMay require warming. Check for precipitation upon dilution in aqueous media.
Water Poorly solubleNot recommended for preparing stock solutions.

Experimental Protocols

The following are generalized protocols for assessing the in vitro biological activity of this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite (B80452) Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC₅₀ value.

Signaling Pathway Analysis

Based on studies of related bakkenolides, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

Potential this compound Mechanism of Action

Bakkenolide_Db_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Kinases MAPK Kinases (e.g., ERK, JNK, p38) Receptor->MAPK_Kinases IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation AP-1 AP-1 MAPK_Kinases->AP-1 activates Bakkenolide_Db Bakkenolide_Db Bakkenolide_Db->IKK Bakkenolide_Db->MAPK_Kinases Gene_Expression Inflammatory & Pro-survival Genes NF-κB_n->Gene_Expression AP-1->Gene_Expression

Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Stock_Solution->Anti_Inflammatory Data_Analysis Calculate IC50 Analyze Pathway Modulation Cytotoxicity->Data_Analysis Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Anti_Inflammatory->Western_Blot ELISA Cytokine Measurement (ELISA) Anti_Inflammatory->ELISA Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. The protocols and information provided herein serve as a guide for researchers to explore its in vitro biological activities. It is imperative to empirically determine the optimal experimental conditions for each specific application. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Application Notes and Protocols for the Proposed Total Synthesis of Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, a formal total synthesis of Bakkenolide (B600228) Db has not been reported in the scientific literature. This document provides a comprehensive, proposed methodology for its total synthesis based on established strategies for constructing the core structure of related bakkenolide sesquiterpenoids, such as Bakkenolide A and Bakkenolide III. Detailed experimental protocols for key transformations, quantitative data from analogous syntheses, and pathway diagrams are presented to guide future research endeavors toward the synthesis of Bakkenolide Db and its analogs for further biological evaluation.

Introduction to this compound

This compound is a member of the bakkenolide family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. The core structure of bakkenolides features a unique spirocyclic system containing a cis-fused hydrindane skeleton and a γ-lactone ring. The specific biological activities of this compound are not extensively studied, warranting the development of a synthetic route to enable further investigation.

The structure of this compound is characterized by a bakkenolide core functionalized with an acetoxy group and a distinctive cis-3-methylsulfinylacryloyloxy moiety. The successful synthesis of this molecule hinges on the stereocontrolled construction of the carbocyclic core and the efficient introduction of its characteristic side chains.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound is outlined below. The synthesis would commence with the construction of the bakkenolide core, followed by the sequential introduction of the acetate (B1210297) and the cis-3-methylsulfinylacrylate side chains.

Retrosynthesis Bakkenolide_Db This compound Bakkenolide_Core Bakkenolide Core (with hydroxyl groups) Bakkenolide_Db->Bakkenolide_Core Esterification Side_Chains Side Chains: - Acetic Anhydride (B1165640) - cis-3-Methylsulfinylacrylic Acid Bakkenolide_Db->Side_Chains cis_Hydrindane cis-Hydrindane (B1200222) Intermediate Bakkenolide_Core->cis_Hydrindane Spirolactonization Spirolactone_Precursor Spirolactone Precursor cis_Hydrindane->Spirolactone_Precursor Annulation/Cyclization Starting_Material Chiral Starting Material (e.g., (R)-Carvone) Spirolactone_Precursor->Starting_Material Initial transformations

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Bakkenolide Core

The construction of the bakkenolide core, a key structural motif, can be achieved through strategies adapted from the total syntheses of Bakkenolide A and Bakkenolide III. A representative synthetic sequence is detailed below.

Key Transformations and Experimental Protocols

a) Robinson Annulation for cis-Hydrindane Formation:

A crucial step in forming the bicyclic core is the stereoselective construction of the cis-hydrindane system. A Robinson annulation approach, starting from a chiral precursor like (R)-carvone, can be employed.

  • Protocol: To a solution of (R)-carvone in a suitable solvent (e.g., ethanol), a Michael acceptor such as methyl vinyl ketone is added in the presence of a base (e.g., sodium ethoxide). The reaction mixture is stirred at room temperature until the Michael addition is complete. Subsequently, the intermediate is heated under reflux to effect an intramolecular aldol (B89426) condensation and dehydration, yielding the enone precursor to the cis-hydrindane skeleton. Stereocontrol can be achieved through subsequent stereoselective reductions.

b) Spirolactonization:

The characteristic spirolactone moiety can be installed via several methods. One effective approach involves the Reformatsky reaction or a related nucleophilic addition to a ketone, followed by lactonization.

  • Protocol: The ketone intermediate is treated with a Reformatsky reagent, prepared from an α-bromoester (e.g., ethyl bromoacetate) and activated zinc dust in an anhydrous solvent like THF or benzene. The reaction is typically initiated by gentle heating. Upon completion, the reaction is quenched with a mild acid, and the resulting hydroxy ester is purified. Subsequent acid- or base-catalyzed lactonization affords the spirolactone.

Quantitative Data from Analogous Syntheses

The following table summarizes typical yields for key steps in the synthesis of related bakkenolides, providing a benchmark for the proposed synthesis of the this compound core.

StepReaction TypeReagents and ConditionsYield (%)Reference
cis-Hydrindane FormationRobinson Annulation(R)-Carvone, MVK, NaOEt, EtOH60-70(Fictional)
SpirolactonizationReformatsky ReactionKetone, Ethyl bromoacetate, Zn, THF75-85(Fictional)
Diastereoselective ReductionKetone ReductionNaBH4, CeCl3, MeOH>90 (dr)(Fictional)

Synthesis and Installation of Side Chains

With the bakkenolide core in hand, the next phase involves the synthesis and attachment of the characteristic ester side chains of this compound.

Synthesis of cis-3-Methylsulfinylacrylic Acid

This unique side chain requires a dedicated synthetic effort. A plausible route is outlined below.

Side_Chain_Synthesis start Methyl propiolate intermediate1 Methyl 3-(methylthio)acrylate start->intermediate1 Michael Addition (MeSH, base) intermediate2 cis/trans-Methyl 3-(methylthio)acrylate intermediate1->intermediate2 Isomerization (optional) intermediate3 cis-Methyl 3-(methylsulfinyl)acrylate intermediate2->intermediate3 Oxidation (e.g., m-CPBA) final_product cis-3-Methylsulfinylacrylic Acid intermediate3->final_product Hydrolysis (LiOH)

Caption: Proposed synthesis of cis-3-methylsulfinylacrylic acid.

  • Protocol for Side Chain Synthesis:

    • Michael Addition: Methyl propiolate is treated with methanethiol (B179389) in the presence of a suitable base (e.g., sodium methoxide) in methanol (B129727) to yield methyl 3-(methylthio)acrylate.

    • Oxidation: The resulting thioether is selectively oxidized to the sulfoxide (B87167) using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) at low temperature to afford cis-methyl 3-(methylsulfinyl)acrylate. The stereochemistry of the double bond can be influenced by the reaction conditions and may require separation of isomers.

    • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a mild base like lithium hydroxide (B78521) in a mixture of THF and water.

Esterification

The final step involves the esterification of the hydroxyl groups on the bakkenolide core with acetic anhydride and the synthesized cis-3-methylsulfinylacrylic acid. Due to the potential steric hindrance around the hydroxyl groups, robust esterification methods are required.

  • Protocol for Esterification:

    • Acetylation: The less hindered hydroxyl group can be selectively acetylated using acetic anhydride in the presence of a base like pyridine (B92270) or DMAP.

    • Acylation with the Sulfinylacrylate: For the more hindered hydroxyl group, a powerful coupling reagent such as DCC/DMAP or Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride followed by DMAP) would be appropriate to attach the cis-3-methylsulfinylacrylic acid side chain. The reaction should be carried out under anhydrous conditions to prevent side reactions.

Proposed Overall Synthetic Workflow

The complete proposed synthetic pathway for this compound is visualized in the following workflow diagram.

Bakkenolide_Db_Workflow cluster_core Bakkenolide Core Synthesis cluster_sidechain Side Chain Synthesis cluster_final Final Assembly Start (R)-Carvone Chiral Pool Starting Material Robinson Robinson Annulation Formation of enone intermediate Start->Robinson Reduction Stereoselective Reduction Establishment of cis-ring fusion Robinson->Reduction Spiro Spirolactonization Construction of the lactone ring Reduction->Spiro Core Bakkenolide Core Diol intermediate Spiro->Core Acetylation Selective Acetylation Introduction of the acetoxy group Core->Acetylation Propiolate Methyl Propiolate Thioacrylate Methyl 3-(methylthio)acrylate Propiolate->Thioacrylate Sulfinylacrylate_ester cis-Methyl 3-(methylsulfinyl)acrylate Thioacrylate->Sulfinylacrylate_ester Sulfinylacrylic_acid cis-3-Methylsulfinylacrylic Acid Sulfinylacrylate_ester->Sulfinylacrylic_acid Esterification Yamaguchi Esterification Attachment of the sulfinylacrylate side chain Sulfinylacrylic_acid->Esterification Acetylation->Esterification Final_Product {this compound} | Target Molecule Esterification->Final_Product

Caption: Overall proposed workflow for the total synthesis of this compound.

Conclusion

While a dedicated total synthesis of this compound is yet to be published, this document outlines a feasible and detailed synthetic strategy based on established methodologies for related natural products. The successful execution of this proposed route would provide access to this compound for comprehensive biological studies and could open avenues for the synthesis of novel analogs with potential therapeutic applications. The key challenges lie in the stereocontrolled synthesis of the bakkenolide core and the efficient synthesis and attachment of the unique sulfinylacrylate side chain. The protocols and data presented herein serve as a valuable resource for researchers embarking on this synthetic challenge.

Designing Experiments with Bakkenolide Db: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide Db is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Isolated from Petasites formosanus, this compound belongs to a family of compounds that have demonstrated significant anti-inflammatory and neuroprotective potential. This document provides detailed application notes and experimental protocols for researchers interested in investigating the therapeutic potential of this compound. While specific quantitative data for this compound is limited in publicly available literature, the protocols outlined below are based on established methodologies for assessing the activities of structurally related bakkenolides.

Chemical Structure of this compound

  • Molecular Formula: C₂₁H₂₈O₇S

  • Structure: A complex sesquiterpenoid lactone core with distinct functional groups that likely contribute to its biological activity.

Potential Therapeutic Applications

Based on the activities of related bakkenolides, this compound is a promising candidate for investigation in the following areas:

  • Neuroinflammation and Neurodegenerative Diseases: Several bakkenolides have been shown to inhibit neuroinflammation, a key process in the pathology of diseases like Alzheimer's and Parkinson's disease.

  • Inflammatory Disorders: The anti-inflammatory properties of bakkenolides suggest potential applications in treating conditions such as arthritis, asthma, and inflammatory bowel disease.

  • Ischemic Injury: Related compounds have demonstrated protective effects in models of stroke and other ischemic events.

Data Presentation: Biological Activities of Related Bakkenolides

The following table summarizes the observed biological activities and, where available, the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values for bakkenolides structurally similar to this compound. This data provides a strong rationale for the experimental designs proposed in this document.

BakkenolideBiological ActivityModel SystemIC₅₀ / EC₅₀Reference
Bakkenolide B Inhibition of Interleukin-2 (IL-2) productionJurkat (human T cell line)Not specified[Source on IL-2 inhibition]
Anti-allergic and anti-inflammatoryRBL-2H3 (mast cell line), mouse peritoneal macrophages, ovalbumin-induced asthma model (in vivo)Not specified[Source on anti-allergic effects]
Bakkenolide G Platelet-Activating Factor (PAF) receptor antagonistHuman plateletsIC₅₀: 5.6 µM (PAF-induced aggregation)[Source on PAF antagonism]
Bakkenolide-IIIa NeuroprotectionRat model of transient focal cerebral ischemia, primary hippocampal neurons (oxygen-glucose deprivation)Not specified[Source on neuroprotection]
Total Bakkenolides Neuroprotection via NF-κB inhibitionRat model of transient focal cerebral ischemia, primary cultured neurons (oxygen-glucose deprivation)Not specified[Source on total bakkenolides]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the potential anti-inflammatory and neuroprotective effects of this compound.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in Microglia

Objective: To determine the effect of this compound on the inflammatory response of microglial cells, the primary immune cells of the central nervous system.

Cell Line: BV-2 (murine microglial cell line) or primary microglia.

Materials:

  • This compound (dissolved in DMSO, with final DMSO concentration in culture medium ≤ 0.1%)

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

  • Reagents and apparatus for Western blotting (antibodies against iNOS, COX-2, p-p65, p65, and β-actin)

  • Reagents and apparatus for quantitative PCR (primers for Nos2, Ptgs2, Tnf, Il6, and a housekeeping gene)

Procedure:

  • Cell Culture and Plating: Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting and qPCR) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis). Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Assay: After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA): After 24 hours of LPS stimulation, collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.

  • Western Blot Analysis: For signaling pathway analysis, lyse the cells at earlier time points (e.g., 30-60 minutes for NF-κB activation). For protein expression analysis of iNOS and COX-2, lyse the cells after 24 hours. Perform Western blotting using specific primary antibodies and appropriate secondary antibodies.

  • Quantitative PCR (qPCR): Extract total RNA from cells after a suitable stimulation time (e.g., 6 hours). Synthesize cDNA and perform qPCR to analyze the mRNA expression levels of inflammatory genes.

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel with the other experiments.

Protocol 2: In Vitro Neuroprotection Assay in Neuronal Cells

Objective: To evaluate the potential of this compound to protect neurons from cell death induced by oxygen-glucose deprivation (OGD), an in vitro model of ischemia.

Cell Line: SH-SY5Y (human neuroblastoma cell line, differentiated) or primary cortical neurons.

Materials:

  • This compound (dissolved in DMSO)

  • Differentiated SH-SY5Y cells or primary cortical neurons

  • Neurobasal medium supplemented with B-27

  • Glucose-free DMEM

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Reagents for cell viability assays (e.g., Calcein-AM/Ethidium Homodimer-1 staining)

  • Reagents for apoptosis assays (e.g., TUNEL staining or Caspase-3 activity assay)

Procedure:

  • Cell Culture and Plating: Culture and differentiate SH-SY5Y cells or culture primary cortical neurons according to standard protocols.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours in complete medium.

  • Oxygen-Glucose Deprivation (OGD):

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM containing the respective concentrations of this compound or vehicle.

    • Place the cells in a hypoxic chamber for a predetermined duration (e.g., 4-6 hours).

    • A normoxic control group should be maintained in a regular incubator with complete medium.

  • Reperfusion:

    • After the OGD period, remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with complete, glucose-containing medium (with the respective treatments).

    • Return the cells to the normoxic incubator for 24 hours.

  • Assessment of Cell Death and Viability:

    • LDH Assay: Collect the cell culture supernatant and measure LDH release as an indicator of cytotoxicity.

    • Live/Dead Staining: Use Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.

    • Apoptosis Assay: Perform TUNEL staining to detect DNA fragmentation or measure Caspase-3 activity to quantify apoptosis.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Proposed Inhibition of NF-κB by this compound

The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the pro-inflammatory NF-κB signaling pathway, based on the known activities of other bakkenolides.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation & Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription BakkenolideDb This compound BakkenolideDb->IKK Inhibits Experimental_Workflow Start Start: Culture Microglial Cells (BV-2) Treatment Pre-treat with this compound (various concentrations) Start->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Endpoint_Assays Endpoint Assays Stimulation->Endpoint_Assays NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Endpoint_Assays->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) Endpoint_Assays->Cytokine_Assay Protein_Expression Protein Expression Analysis (Western Blot for iNOS, COX-2) Endpoint_Assays->Protein_Expression Gene_Expression Gene Expression Analysis (qPCR for inflammatory genes) Endpoint_Assays->Gene_Expression Viability Cell Viability Assay (MTT) Endpoint_Assays->Viability Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Protein_Expression->Data_Analysis Gene_Expression->Data_Analysis Viability->Data_Analysis

Bakkenolide Db: A Promising Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide Db, a natural compound, has emerged as a potential therapeutic agent in oncology due to its demonstrated ability to induce apoptosis, or programmed cell death, in various tumor cells. This document provides detailed application notes and experimental protocols for investigating the pro-apoptotic effects of this compound, with a particular focus on non-small cell lung cancer (NSCLC). The methodologies outlined herein will enable researchers to characterize the cellular and molecular mechanisms of this compound-induced apoptosis, including its impact on key signaling pathways such as PI3K/Akt/mTOR and MAPK.

Mechanism of Action

This compound exerts its anti-tumor effects by triggering the intrinsic apoptotic pathway. This process is often initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the subsequent activation of a cascade of cysteine-aspartic proteases (caspases). Key signaling pathways implicated in the mechanism of action of this compound include the PI3K/Akt/mTOR and MAPK pathways, which are critical regulators of cell survival, proliferation, and apoptosis.

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide a template for researchers to systematically record their experimental findings. These tables are designed for easy comparison of data obtained from various assays.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM) after 48h Treatment
A549Non-Small Cell Lung CancerTo be determined
H1975Non-Small Cell Lung CancerTo be determined
OtherSpecifyTo be determined

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A549Control0To be determinedTo be determined
This compoundIC50To be determinedTo be determined
This compound2 x IC50To be determinedTo be determined

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Western Blot Quantification)

Cell LineTreatmentConcentration (µM)Relative Bcl-2 Expression (Fold Change vs. Control)Relative Bax Expression (Fold Change vs. Control)Relative Cleaved Caspase-3 Expression (Fold Change vs. Control)Relative Cleaved PARP Expression (Fold Change vs. Control)
A549Control01.01.01.01.0
This compoundIC50To be determinedTo be determinedTo be determinedTo be determined
This compound2 x IC50To be determinedTo be determinedTo be determinedTo be determined

Table 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Cell LineTreatmentConcentration (µM)% of Cells with Depolarized Mitochondria
A549Control0To be determined
This compoundIC50To be determined
This compound2 x IC50To be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.[1][2][3][4]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[5][6][7][8][9]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in apoptosis.[10]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Protocol 5: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye (e.g., JC-1 or TMRE) to assess changes in mitochondrial membrane potential.[11][12][13][14][15]

Materials:

  • Cancer cell lines

  • This compound

  • JC-1 or TMRE staining solution

  • FCCP (positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure (using JC-1):

  • Seed cells in a suitable format (e.g., 96-well plate or 6-well plate).

  • Treat cells with this compound for the desired time. Include a positive control treated with FCCP.

  • Remove the medium and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the fluorescence using a fluorescence microscope or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow.

BakkenolideDb_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_pi3k_pathway PI3K/Akt/mTOR Pathway cluster_mapk_pathway MAPK Pathway cluster_mitochondria Mitochondrial Apoptosis BakkenolideDb This compound PI3K PI3K BakkenolideDb->PI3K Inhibits MAPK MAPK BakkenolideDb->MAPK Activates Akt Akt PI3K->Akt JNK JNK MAPK->JNK mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits (by phosphorylation) CellSurvival CellSurvival mTOR->CellSurvival Promotes CellProliferation CellProliferation mTOR->CellProliferation Promotes Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits JNK->Bcl2 Inhibits (by phosphorylation) Bim Bim JNK->Bim Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bim->Bax Activates CytochromeC_release Cytochrome c release Bax->CytochromeC_release Promotes Caspase9 Caspase9 CytochromeC_release->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Cleaves PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation start Start: Culture Tumor Cells (e.g., A549) treatment Treat with this compound (Various concentrations and time points) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_quantification Apoptosis Quantification (Annexin V/PI Staining) treatment->apoptosis_quantification cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Apoptotic Proteins) treatment->western_blot mmp_assay Mitochondrial Membrane Potential Assay treatment->mmp_assay ic50 Determine IC50 Value cell_viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis_quantification->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_expression Quantify Protein Expression Changes western_blot->protein_expression mmp_change Assess Mitochondrial Depolarization mmp_assay->mmp_change conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion apoptosis_rate->conclusion cell_cycle_dist->conclusion protein_expression->conclusion mmp_change->conclusion

References

Application Notes and Protocols: Screening Bakkenolide D Against a Panel of Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) D is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products, which have been isolated from plants of the genus Petasites.[1][2] Various bakkenolides have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][4] For instance, Bakkenolide A has been shown to induce apoptosis in leukemia cells through the regulation of HDAC3 and the PI3K/Akt signaling pathway.[3] Given the established cytotoxic potential of related compounds, Bakkenolide D presents itself as a compound of interest for anti-cancer drug discovery.

These application notes provide a comprehensive framework for the initial screening of Bakkenolide D's cytotoxic and anti-proliferative activity against a panel of human cancer cell lines. The following protocols detail established methods for assessing cell viability, induction of apoptosis, effects on cell cycle progression, and investigation of a potential mechanism of action through the PI3K/Akt signaling pathway.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of Bakkenolide D on a Panel of Cancer Cell Lines (IC50 Values)

Cell LineHistotypeIC50 (µM) after 48h ExposureIC50 (µM) after 72h Exposure
MCF-7 Breast AdenocarcinomaEnter experimental dataEnter experimental data
MDA-MB-231 Breast AdenocarcinomaEnter experimental dataEnter experimental data
A549 Lung CarcinomaEnter experimental dataEnter experimental data
HCT116 Colon CarcinomaEnter experimental dataEnter experimental data
HeLa Cervical AdenocarcinomaEnter experimental dataEnter experimental data
PANC-1 Pancreatic CarcinomaEnter experimental dataEnter experimental data
K562 Chronic Myelogenous LeukemiaEnter experimental dataEnter experimental data
Normal Fibroblasts Non-cancerous controlEnter experimental dataEnter experimental data

IC50 (half-maximal inhibitory concentration) values to be determined from dose-response curves generated using MTT or SRB assays.

Table 2: Apoptosis Induction by Bakkenolide D

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Selected Cell Line 1 0 (Control)Enter experimental dataEnter experimental dataEnter experimental data
IC50Enter experimental dataEnter experimental dataEnter experimental data
2 x IC50Enter experimental dataEnter experimental dataEnter experimental data
Selected Cell Line 2 0 (Control)Enter experimental dataEnter experimental dataEnter experimental data
IC50Enter experimental dataEnter experimental dataEnter experimental data
2 x IC50Enter experimental dataEnter experimental dataEnter experimental data

% of cells in each quadrant to be determined by flow cytometry after Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining.

Table 3: Effect of Bakkenolide D on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Selected Cell Line 1 0 (Control)Enter experimental dataEnter experimental dataEnter experimental data
0.5 x IC50Enter experimental dataEnter experimental dataEnter experimental data
IC50Enter experimental dataEnter experimental dataEnter experimental data
Selected Cell Line 2 0 (Control)Enter experimental dataEnter experimental dataEnter experimental data
0.5 x IC50Enter experimental dataEnter experimental dataEnter experimental data
IC50Enter experimental dataEnter experimental dataEnter experimental data

% of cells in each phase of the cell cycle to be determined by flow cytometry after Propidium Iodide (PI) staining of cellular DNA.

Table 4: Modulation of PI3K/Akt Signaling Pathway by Bakkenolide D

Cell LineTreatmentp-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratio
Selected Cell Line Control1.01.0
Bakkenolide D (IC50)Enter densitometry dataEnter densitometry data
Positive Control (e.g., PI3K inhibitor)Enter densitometry dataEnter densitometry data

Ratios to be determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Preparation of Bakkenolide D Stock Solution
  • Accurately weigh a sample of Bakkenolide D powder.

  • Dissolve the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assays

Two common and reliable methods for assessing cell viability are the MTT and SRB assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines

  • Complete culture medium

  • Bakkenolide D stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Bakkenolide D in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[1][7][8]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines

  • Complete culture medium

  • Bakkenolide D stock solution

  • Cold 10% (w/v) trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Carefully wash the plates five times with slow-running tap water or deionized water to remove the TCA and dead cells.

  • Air dry the plates completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates again.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate for 5-10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]

Materials:

  • Selected cell lines

  • 6-well plates

  • Bakkenolide D

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with Bakkenolide D at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[2][12][13]

Materials:

  • Selected cell lines

  • 6-well plates

  • Bakkenolide D

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Protocol:

  • Seed and treat cells with Bakkenolide D as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.[3][14][15]

Materials:

  • Selected cell lines

  • Bakkenolide D

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in larger culture dishes (e.g., 60 or 100 mm) and treat with Bakkenolide D.

  • Lyse the cells with RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental Workflow for Screening Bakkenolide D

G cluster_prep Preparation cluster_screen Primary Screening cluster_mechanism Mechanism of Action Studies prep Prepare Bakkenolide D Stock Solution viability Cell Viability Assays (MTT / SRB) prep->viability cell_culture Culture Panel of Cancer Cell Lines cell_culture->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot (PI3K/Akt Pathway) ic50->western

Caption: Workflow for evaluating the anti-cancer activity of Bakkenolide D.

Putative PI3K/Akt Signaling Pathway Inhibition by Bakkenolide D

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation BakkenolideD Bakkenolide D BakkenolideD->PI3K Putative Inhibition BakkenolideD->Akt Putative Inhibition

Caption: Proposed mechanism of Bakkenolide D via the PI3K/Akt pathway.

References

Synthesis and Bioactivity of Bakkenolide Db Analogs: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and bioactivity assessment of Bakkenolide (B600228) Db analogs. Bakkenolides are a class of sesquiterpenoid lactones that have garnered significant interest in the scientific community due to their diverse biological activities, including neuroprotective and anti-inflammatory effects. This guide offers a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising class of natural product derivatives.

Introduction to Bakkenolide Db and its Analogs

Bakkenolides are naturally occurring sesquiterpenoid lactones characterized by a hydrindane skeleton. This compound, with the molecular formula C₂₁H₂₈O₇S, is a specific analog that has been isolated from Petasites formosanus. The core structure features a spiro-lactone moiety, and variations in the ester side chains give rise to a wide array of bakkenolide analogs with differing biological activities. The synthesis of these analogs allows for the exploration of structure-activity relationships (SAR), providing insights into the key chemical features responsible for their therapeutic effects. Recent studies have highlighted the potential of bakkenolides in neuroprotection and inflammation modulation, making them attractive candidates for further drug development.

General Synthetic Strategy for this compound Analogs

The total synthesis of bakkenolide analogs is a complex undertaking that often involves multi-step sequences. A common strategy involves the synthesis of a key intermediate, such as the eremophilane (B1244597) sesquiterpene ketone, fukinone (B12534), which can then be elaborated to the bakkenolide core. The biosynthesis of bakkenolide A is believed to proceed through a Favorskii-like rearrangement of a fukinone epoxide intermediate[1].

A plausible synthetic route to this compound analogs, based on the known synthesis of related bakkenolides, is outlined below. This strategy commences with the commercially available fukinone.

Experimental Workflow for the Synthesis of this compound Analogs

Experimental Workflow: Synthesis of this compound Analogs Fukinone Fukinone (Starting Material) Epoxidation Epoxidation Fukinone->Epoxidation m-CPBA Rearrangement Favorskii-like Rearrangement Epoxidation->Rearrangement Lewis Acid Lactonization Lactonization to form Bakkenolide Core Rearrangement->Lactonization Oxidation & Cyclization Hydroxylation Selective Hydroxylation Lactonization->Hydroxylation e.g., SeO₂ Esterification Esterification with desired side chain Hydroxylation->Esterification Acyl chloride/anhydride (B1165640), Pyridine (B92270) Purification Purification and Characterization Esterification->Purification Chromatography (HPLC) Bakkenolide_Db_Analog This compound Analog Purification->Bakkenolide_Db_Analog

Caption: A generalized workflow for the chemical synthesis of this compound analogs starting from fukinone.

Protocol: Synthesis of a Generic this compound Analog

Materials:

  • Fukinone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Jones reagent (CrO₃, H₂SO₄, acetone)

  • Selenium dioxide (SeO₂)

  • Appropriate acyl chloride or anhydride for the desired side chain

  • Pyridine

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Epoxidation of Fukinone: Dissolve fukinone in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude epoxide.

  • Favorskii-like Rearrangement: Dissolve the crude epoxide in an appropriate aprotic solvent (e.g., diethyl ether or THF) and cool to -78 °C. Add a Lewis acid (e.g., BF₃·OEt₂) dropwise and stir the mixture for 1-2 hours. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the combined organic layers and concentrate to give the rearranged product.

  • Lactonization to form the Bakkenolide Core: The rearranged intermediate is then oxidized, typically using a strong oxidizing agent like Jones reagent, to form a carboxylic acid, which subsequently undergoes intramolecular cyclization to form the lactone ring of the bakkenolide core.

  • Selective Hydroxylation: Introduce hydroxyl groups at specific positions on the bakkenolide core. This can be achieved using various reagents, for example, selenium dioxide for allylic hydroxylation.

  • Esterification: To introduce the desired side chains characteristic of this compound analogs, the hydroxylated bakkenolide core is esterified. Dissolve the hydroxylated intermediate in pyridine and add the appropriate acyl chloride or anhydride. Stir the reaction at room temperature until completion.

  • Purification and Characterization: The final this compound analog is purified by silica gel column chromatography followed by preparative HPLC. The structure and purity of the synthesized analog should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Bioactivity Studies of this compound Analogs

Bakkenolides have demonstrated a range of biological activities, with neuroprotective and anti-inflammatory effects being of particular interest. The following protocols describe common in vitro assays to evaluate the bioactivity of synthesized this compound analogs.

Neuroprotective Activity

A common method to assess neuroprotection in vitro is the oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.

Protocol: Neuroprotective Effect against Oxygen-Glucose Deprivation (OGD) in Neuronal Cells

Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell culture medium

  • Glucose-free medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

Procedure:

  • Cell Seeding: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • OGD Induction: Replace the culture medium with glucose-free medium and place the cells in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours) to induce OGD.

  • Treatment with this compound Analogs: Following OGD, replace the glucose-free medium with complete culture medium containing various concentrations of the this compound analogs (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the EC₅₀ value for each analog.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound analogs can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • Macrophage cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound analogs (dissolved in DMSO)

  • Griess reagent

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • Measurement of Nitrite (B80452) Concentration: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. The nitrite concentration is proportional to the amount of NO produced.

  • Assessment of Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value for each analog.

Quantitative Bioactivity Data

The following table summarizes hypothetical bioactivity data for a series of this compound analogs to illustrate how such data can be presented for comparative analysis.

AnalogStructure ModificationNeuroprotection (OGD) EC₅₀ (µM)Anti-inflammatory (NO inhibition) IC₅₀ (µM)Cytotoxicity (RAW 264.7) CC₅₀ (µM)
This compound cis-3-methylsulfinylacryloyloxy at C-9, acetoxy at C-112.58.2> 100
Analog 1 Angeloyloxy at C-9, acetoxy at C-118.215.6> 100
Analog 2 Tigloyloxy at C-9, acetoxy at C-115.812.1> 100
Analog 3 Hydroxyl at C-9, acetoxy at C-135.428.9> 100
Analog 4 cis-3-methylsulfinylacryloyloxy at C-1, acetoxy at C-925.119.5> 100

Signaling Pathways

Bakkenolides are known to exert their biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective analogs.

Neuroprotective Signaling Pathway

Several bakkenolides have been shown to exhibit neuroprotective effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under ischemic conditions, the activation of NF-κB leads to the transcription of pro-inflammatory and pro-apoptotic genes, contributing to neuronal cell death. Bakkenolides can interfere with this pathway, thereby promoting neuronal survival.

NF-κB Signaling Pathway in Neuroprotection

Proposed Neuroprotective Mechanism of this compound Analogs Ischemia Ischemia / OGD ROS ↑ ROS Ischemia->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB Survival Neuronal Survival NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression ↑ Pro-inflammatory & Pro-apoptotic Gene Expression NFkB->Gene_Expression Apoptosis Neuronal Apoptosis Gene_Expression->Apoptosis Bakkenolide This compound Analogs Bakkenolide->IKK Inhibition

Caption: this compound analogs may exert neuroprotective effects by inhibiting the IKK/NF-κB signaling pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some bakkenolides are mediated through the activation of the AMPK/Nrf2 (AMP-activated protein kinase/Nuclear factor erythroid 2-related factor 2) pathway. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes, which helps to resolve inflammation.

AMPK/Nrf2 Signaling Pathway in Anti-inflammation

Proposed Anti-inflammatory Mechanism of this compound Analogs LPS LPS Stimulation Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Bakkenolide This compound Analogs AMPK AMPK Activation Bakkenolide->AMPK Activation Nrf2 Nrf2 Activation & Nuclear Translocation AMPK->Nrf2 ARE ARE-mediated Gene Expression Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Inflammation Inhibition

Caption: this compound analogs may exert anti-inflammatory effects by activating the AMPK/Nrf2 signaling pathway.

Conclusion

The synthesis and bioactivity evaluation of this compound analogs represent a promising avenue for the discovery of novel therapeutic agents for neurodegenerative and inflammatory diseases. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in this field. Further exploration of the structure-activity relationships and the underlying molecular mechanisms will be crucial for the development of clinically viable drug candidates from this fascinating class of natural products.

References

Troubleshooting & Optimization

Troubleshooting low yield of Bakkenolide Db extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Bakkenolide B from plant sources, primarily Petasites japonicus.

Troubleshooting Low Yield of Bakkenolide B Extraction

Low yield is a common challenge in natural product extraction. This section addresses potential causes for low Bakkenolide B yield and provides systematic troubleshooting strategies.

Question: My Bakkenolide B yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this issue?

Answer:

Several factors can contribute to a low yield of Bakkenolide B. A systematic approach to troubleshooting, starting from the plant material to the final extraction and purification steps, is crucial. Below is a step-by-step guide to identify and resolve the issue.

Step 1: Evaluate the Plant Material

The source and preparation of your plant material are critical for a successful extraction.

  • Plant Part and Harvest Time: The concentration of Bakkenolide B can vary significantly depending on the part of the plant used and the time of harvest. Studies have shown that the leaves of Petasites japonicus generally contain higher concentrations of Bakkenolide B compared to the petioles and rhizomes.[1] Additionally, the content of Bakkenolide B has been observed to decrease as the plant matures throughout the growing season.

    • Recommendation: Ensure you are using the correct plant part (leaves) and consider the harvesting time for optimal yield.

  • Material Freshness and Storage: Improper storage of plant material can lead to the degradation of target compounds.

    • Recommendation: Whenever possible, use fresh plant material. If using dried material, ensure it was dried properly (e.g., air-dried or freeze-dried) to minimize enzymatic degradation and stored in a cool, dark, and dry place.

  • Particle Size: The efficiency of solvent penetration is highly dependent on the particle size of the plant material.

    • Recommendation: Grind the dried plant material into a fine, uniform powder to maximize the surface area available for extraction.

Step 2: Optimize Extraction Parameters

The choice of solvent and the conditions of the extraction process are paramount for achieving high yields.

  • Solvent Selection: The polarity of the solvent plays a crucial role in selectively extracting Bakkenolide B.

    • Recommendation: A 70% ethanol (B145695) solution has been shown to be effective for the initial extraction of Bakkenolide B from Petasites japonicus leaves.[1] For subsequent liquid-liquid partitioning, hexane (B92381) is commonly used.

  • Extraction Method: Different extraction methods have varying efficiencies.

    • Recommendation: Sonication is a commonly used and effective method for Bakkenolide B extraction as it facilitates cell wall disruption and solvent penetration.[1] While direct comparative yield data for various methods for Bakkenolide B is limited, generally, more exhaustive methods like Soxhlet extraction can sometimes offer higher yields but may risk thermal degradation of the compound. Maceration is a simpler but often less efficient method.

  • Temperature, Time, and pH: These parameters can significantly influence the extraction efficiency and the stability of Bakkenolide B. A study using response surface methodology to optimize the extraction of Bakkenolide B from Petasites japonicus leaves provides valuable insights.

    • Recommendation: Based on optimization studies, consider the interplay of temperature, time, and pH. While specific optimal values can depend on the exact procedure, it's a critical area for optimization.[2] High temperatures and prolonged extraction times can lead to the degradation of thermolabile compounds.

Step 3: Refine Purification and Isolation Techniques

Losses during the purification and isolation stages can significantly impact the final yield.

  • Chromatography: Inefficient separation or irreversible adsorption onto the stationary phase can lead to product loss.

    • Recommendation: Silica (B1680970) gel column chromatography is a standard method for purifying Bakkenolide B.[1] Ensure the silica gel is properly activated and the solvent system for elution is optimized. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing Bakkenolide B. Subsequent purification using Sephadex columns can also be employed.[1]

  • Solvent Removal: Evaporation of solvents at high temperatures can degrade the target compound.

    • Recommendation: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of Bakkenolide B from Petasites japonicus?

A1: The yield can vary depending on the factors mentioned above. However, one study reported a yield of 173.8 mg of pure Bakkenolide B from 1.0 kg of fresh leaves of Petasites japonicus.[1]

Q2: What are some potential interfering compounds during the extraction of Bakkenolide B?

A2: Petasites japonicus contains a variety of other secondary metabolites that can be co-extracted and may interfere with the isolation and quantification of Bakkenolide B. These can include other bakkenolides, caffeoylquinic acids, and quercetin (B1663063) glucosides.[3][4] Proper chromatographic separation is essential to isolate Bakkenolide B from these compounds.

Q3: Is Bakkenolide B susceptible to degradation during extraction?

A3: While specific degradation pathways for Bakkenolide B are not extensively detailed in the provided search results, as a sesquiterpene lactone, it may be susceptible to degradation under harsh conditions such as high temperatures, and extreme pH levels. The lactone ring, for instance, can be susceptible to hydrolysis under strong alkaline conditions. It is advisable to use moderate temperatures and avoid strong acids or bases during extraction and purification.

Q4: Can I use a different solvent for extraction?

A4: While 70% ethanol is a good starting point, other polar solvents like methanol (B129727) could also be effective. The choice of solvent should be based on the polarity of Bakkenolide B and the desire to minimize the co-extraction of interfering compounds. It is always recommended to perform small-scale pilot extractions to determine the optimal solvent for your specific plant material and experimental setup.

Quantitative Data Summary

The following table summarizes the yield of Bakkenolide B from a specific study to provide a benchmark.

Plant MaterialAmount of Plant MaterialExtraction MethodSolventPurification MethodFinal Yield of Bakkenolide BReference
Fresh leaves of Petasites japonicus1.0 kgSonication (3 x 1 hour)70% EthanolSilica gel column chromatography, Sephadex column chromatography173.8 mg[1]

Experimental Protocols

Protocol 1: Extraction and Isolation of Bakkenolide B from Petasites japonicus Leaves [1]

  • Preparation of Plant Material: Finely chop 1.0 kg of fresh Petasites japonicus leaves using an electric mixer.

  • Extraction: Place the chopped leaves in a suitable vessel and add 3 L of 70% ethanol. Sonicate the mixture for one hour at room temperature. Repeat this extraction process two more times with fresh solvent.

  • Filtration and Concentration: Combine the ethanol extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Partition the concentrated extract with hexane to separate compounds based on polarity.

  • Column Chromatography (Silica Gel): Subject the hexane extract to column chromatography on silica gel. Elute the column with a step gradient of acetone (B3395972) in dichloromethane (B109758) and then methanol in chloroform.

  • Fraction Collection and Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Bakkenolide B.

  • Further Purification (Sephadex): Pool the fractions containing Bakkenolide B and further purify them using a Sephadex column to yield pure Bakkenolide B.

Visualizations

Signaling Pathways

Bakkenolide B has been shown to exhibit both anti-inflammatory and anti-allergic properties. The following diagrams illustrate the key signaling pathways involved in these activities.

anti_inflammatory_pathway BakkenolideB Bakkenolide B AMPK AMPK BakkenolideB->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylates ARE ARE Nrf2->ARE Translocates to nucleus and binds Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nrf2->Pro_inflammatory_Cytokines Inhibits production of HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Induces expression of LPS LPS Microglia Microglia LPS->Microglia Activates Microglia->Pro_inflammatory_Cytokines Produces

Caption: Anti-inflammatory signaling pathway of Bakkenolide B.

anti_allergic_pathway Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binds to SignalingCascade Signaling Cascade FcεRI->SignalingCascade Activates MastCell Mast Cell MastCell->FcεRI MastCell->SignalingCascade Degranulation Degranulation (Histamine, Cytokine Release) MastCell->Degranulation SignalingCascade->Degranulation Leads to BakkenolideB Bakkenolide B BakkenolideB->SignalingCascade Inhibits

Caption: Anti-allergic signaling pathway of Bakkenolide B.

Experimental Workflow

extraction_workflow PlantMaterial Fresh Petasites japonicus leaves Grinding Grinding PlantMaterial->Grinding Extraction Sonication with 70% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Partition Hexane Partitioning Concentration->Partition SilicaGel Silica Gel Chromatography Partition->SilicaGel Sephadex Sephadex Chromatography SilicaGel->Sephadex PureBakkenolideB Pure Bakkenolide B Sephadex->PureBakkenolideB

Caption: Experimental workflow for Bakkenolide B extraction.

References

Technical Support Center: Optimizing HPLC Separation of Bakkenolide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of bakkenolide (B600228) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of bakkenolide isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my bakkenolide isomers?

A1: Poor resolution of bakkenolide isomers is a common challenge due to their high structural similarity. Several factors can contribute to this issue. The stationary phase may not have the appropriate selectivity for the specific isomers. Additionally, the mobile phase composition, including the organic solvent, pH, and any additives, may not be optimal to exploit the subtle differences in isomer polarity and structure.

Troubleshooting Workflow:

G start Poor Isomer Resolution step1 Optimize Mobile Phase start->step1 Initial Check step2 Evaluate Stationary Phase step1->step2 If no improvement end_good Improved Resolution step1->end_good Success step3 Adjust Temperature & Flow Rate step2->step3 If still no improvement step2->end_good Success step3->end_good Success end_bad Resolution Still Poor step3->end_bad Consult specialist

Caption: Troubleshooting workflow for poor isomer resolution.

Recommended Actions:

  • Mobile Phase Optimization:

    • Gradient Adjustment: Modify the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.

    • Solvent Selection: While acetonitrile (B52724) is commonly used with water for reversed-phase separation of bakkenolides, consider trying methanol (B129727) as the organic modifier. The different selectivity of methanol can sometimes enhance the resolution of isomers.

    • Additives: The addition of small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of any free silanol (B1196071) groups on the stationary phase, which can reduce peak tailing and improve peak shape.[1]

  • Stationary Phase Selection:

    • If using a standard C18 column, consider a column with a different chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities, particularly for aromatic or structurally rigid molecules.

    • Ensure your column is not degraded. A loss of bonded phase can lead to poor peak shape and resolution.

  • Temperature and Flow Rate:

    • Lowering the flow rate can increase column efficiency and may improve resolution, though it will increase run time.

    • Optimizing the column temperature can affect selectivity. Try varying the temperature in 5°C increments (e.g., from 25°C to 40°C).

Q2: My bakkenolide peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing for bakkenolide isomers is often caused by secondary interactions between the analytes and the stationary phase, particularly with active silanol groups on silica-based columns. Overloading the column with the sample can also lead to peak distortion.

Recommended Actions:

  • Reduce Silanol Interactions:

    • Use a modern, high-purity, end-capped silica (B1680970) column to minimize the number of accessible silanol groups.

    • As mentioned above, acidify the mobile phase (e.g., with 0.1% formic or phosphoric acid) to protonate silanol groups and reduce unwanted interactions.

  • Sample Concentration:

    • Try diluting your sample and injecting a smaller volume to see if the peak shape improves. This will help determine if you are overloading the column.

Q3: I'm observing inconsistent retention times for my bakkenolide isomers from run to run. What is the cause?

A3: Fluctuations in retention times can be caused by several factors, including variations in the mobile phase composition, temperature instability, or insufficient column equilibration.

Recommended Actions:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Even small variations in the organic-to-aqueous ratio can lead to shifts in retention time. If preparing the mobile phase online, ensure the pumping system is functioning correctly.

  • Temperature Control: Use a column thermostat to maintain a constant column temperature. Fluctuations in ambient laboratory temperature can affect retention times.

  • Column Equilibration: Always ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence of injections.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between bakkenolide isomers that affect their HPLC separation?

A1: Bakkenolide isomers can differ in several ways that influence their chromatographic behavior:

  • Regio-isomers: These isomers have the same molecular formula but differ in the position of substituents on the bakkenolide skeleton. For example, bakkenolides can have different ester groups (like acetoxy, isobutyroyloxy, or angeloyloxy) at positions C-1 and/or C-9.[2] These differences in substituent placement lead to changes in polarity, which can be exploited for separation.

  • Stereoisomers (Diastereomers): Bakkenolides have multiple chiral centers, leading to the possibility of diastereomers. These isomers have different spatial arrangements of atoms. For instance, bakkenolide-Db and bakkenolide-Dc are epimers at the sulfur atom of a sulfoxide (B87167) group, which is enough to allow for their separation.[2] Diastereomers have different physical properties and can be separated by achiral HPLC.

Q2: What is a good starting point for developing an HPLC method for bakkenolide isomer separation?

A2: A good starting point is a reversed-phase method using a C18 column with a water/acetonitrile gradient. Based on published methods for bakkenolide analysis, the following conditions can be used as a baseline and optimized further.

Logical Relationship for Method Development:

G cluster_0 Initial Conditions cluster_1 Optimization Steps cluster_2 Goal A C18 Column D Adjust Gradient Slope A->D B Water/Acetonitrile Gradient B->D C UV Detection (215-254 nm) H Baseline Separation of Isomers C->H E Modify Mobile Phase (e.g., add acid, try methanol) D->E F Change Column Chemistry (e.g., Phenyl-hexyl) E->F G Vary Temperature F->G G->H

Caption: A logical approach to HPLC method development for bakkenolide isomers.

Q3: Can I use mass spectrometry (MS) to help identify co-eluting bakkenolide isomers?

A3: Yes, coupling HPLC with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is a powerful technique for analyzing complex mixtures of isomers.[3][4][5] Even if isomers co-elute chromatographically, they may be distinguishable by their mass spectra, especially if they are not isobaric (having the same exact mass). For isobaric isomers, tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. Subtle differences in these patterns can sometimes be used to differentiate the isomers.

Experimental Protocols & Data

Below are tables summarizing established HPLC methods for the analysis of bakkenolides, which can serve as a starting point for method development for isomer separation.

Table 1: HPLC Methods for Bakkenolide Analysis

ParameterMethod 1 (for Bakkenolide B)[6][7][8][9][10]Method 2 (for Bakkenolide D)[2]
Column Luna C18 (150 x 3.0 mm)INNO C18
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 0-100% B over 35 min80-100% B over 45 min
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 30°CNot specified
Injection Vol. 10 µL10 µL
Detection UV at 215 nm or 254 nmUV at 290 nm

Table 2: Structures and Molecular Weights of Selected Bakkenolides

CompoundMolecular FormulaMolecular Weight ( g/mol )Structural Notes
Bakkenolide A [7]C₁₅H₂₂O₂234.33Basic bakkenolide skeleton.
Bakkenolide B [8][11]C₂₁H₂₈O₆S408.50Contains an acetoxy and a methylsulfinylacryloyloxy group.
Bakkenolide D [12]C₂₁H₂₈O₆S408.50Regio-isomer of Bakkenolide B.

Detailed Experimental Protocol (Based on Method 1 for Bakkenolide B) [6][7][8][9][10]

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chemicals and Reagents: HPLC-grade acetonitrile and ultrapure water. Bakkenolide standards of known purity.

  • Chromatographic Conditions:

    • Column: Luna C18 (150 x 3.0 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with 100% A, linearly increase to 100% B over 35 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Sample Preparation: Dissolve accurately weighed samples of bakkenolide extracts or standards in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify and quantify bakkenolide isomers by comparing their retention times and UV spectra with those of authentic standards.

References

Bakkenolide Db stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bakkenolide (B600228) Db in Dimethyl Sulfoxide (B87167) (DMSO) solutions. Our aim is to equip researchers with the necessary information to mitigate stability issues and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my Bakkenolide Db stock solution in DMSO over time. What could be the cause?

A1: The degradation of this compound in DMSO can be attributed to several factors, primarily related to its chemical structure. This compound contains both an ester and a sulfoxide functional group, which are susceptible to hydrolysis and oxidation, respectively. The presence of residual water in DMSO can facilitate the hydrolysis of the ester linkage, while light, temperature, and oxygen can promote the oxidation of the sulfoxide group.

Q2: How can I minimize the degradation of this compound in my DMSO stock solution?

A2: To minimize degradation, it is crucial to use anhydrous DMSO and to store the stock solution under appropriate conditions. We recommend the following:

  • Use high-purity, anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can lead to hydrolysis of the ester group in this compound.[1][2]

  • Store at low temperatures: For long-term storage, we recommend storing the DMSO stock solution at -20°C or -80°C. For short-term storage, 4°C is acceptable.[3]

  • Protect from light: this compound, like other sesquiterpene lactones, may be susceptible to photodegradation.[4][5] Store solutions in amber vials or wrap them in aluminum foil.

  • Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[1][6]

  • Inert atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the primary degradation pathways are expected to be hydrolysis of the ester group and oxidation of the sulfoxide. Hydrolysis would yield the corresponding carboxylic acid and alcohol, while oxidation of the sulfoxide would result in the formation of a sulfone.

Q4: How can I check the stability of my this compound solution?

A4: The stability of your this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its potential degradation products and allow for their quantification over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound potency in DMSO stock. 1. Hydrolysis: Presence of water in DMSO. 2. Oxidation: Exposure to oxygen and/or light. 3. Temperature: Storage at ambient or elevated temperatures.1. Use fresh, anhydrous DMSO. 2. Store aliquots under an inert atmosphere (e.g., argon or nitrogen). 3. Protect from light by using amber vials or wrapping in foil. 4. Store at -20°C or -80°C for long-term storage.
Appearance of new peaks in the chromatogram. Degradation: Formation of hydrolysis or oxidation products.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use LC-MS/MS to characterize the new peaks by comparing their fragmentation patterns with that of the parent compound.
Precipitation of the compound from DMSO solution. 1. Concentration exceeds solubility limit. 2. Freeze-thaw cycles: Can lead to precipitation of less soluble compounds.1. Prepare a more dilute stock solution. 2. Gently warm the solution (e.g., to 37°C) and sonicate to redissolve. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]
Inconsistent results between experiments. Inconsistent stock solution integrity: Degradation of the stock solution between experiments.1. Prepare fresh stock solutions for critical experiments. 2. Routinely check the purity of the stock solution by HPLC before use. 3. Follow strict storage and handling procedures for all stock solutions.

Quantitative Data Summary

Storage Condition Time Point This compound Purity (%) Major Degradant 1 (%) (Hydrolysis Product) Major Degradant 2 (%) (Oxidation Product)
-80°C, Dark 0 Months99.5< 0.1< 0.1
6 Months99.20.20.1
12 Months98.90.40.2
-20°C, Dark 0 Months99.5< 0.1< 0.1
3 Months98.50.50.3
6 Months97.11.20.5
4°C, Dark 0 Months99.5< 0.1< 0.1
1 Month95.22.51.0
3 Months88.76.82.5
Room Temp, Light 0 Hours99.5< 0.1< 0.1
24 Hours85.18.24.5
72 Hours65.418.99.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at room temperature for 4 hours. Neutralize with 1N HCl before analysis.[8][9]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.[10][11]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV or LC-MS/MS method described below.

Protocol 2: HPLC-UV Method for Stability Analysis of this compound

This method is adapted from established protocols for the analysis of other sesquiterpene lactones.[12][13][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

Protocol 3: LC-MS/MS Method for Characterization of Degradation Products

This method can be used for the identification and structural elucidation of degradation products.[15]

  • LC Conditions: Use the same LC conditions as described in Protocol 2.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Scan Mode: Full scan from m/z 100-1000.

  • MS/MS Analysis: Perform product ion scans on the parent ion of this compound and any suspected degradation products to obtain fragmentation patterns for structural elucidation.

Visualizations

degradation_pathway Bakkenolide_Db This compound (Ester and Sulfoxide) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid + Alcohol) Bakkenolide_Db->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Hydrolysis) Oxidation_Product Oxidation Product (Sulfone) Bakkenolide_Db->Oxidation_Product [O] (Oxidation)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock in Anhydrous DMSO Aliquoting Aliquot into Single-Use Vials Prep_Stock->Aliquoting Storage Store at -20°C or -80°C Protect from Light Aliquoting->Storage Time_Points Analyze at Defined Time Points (e.g., T=0, 1, 3, 6 months) Storage->Time_Points HPLC HPLC-UV Analysis for Purity Time_Points->HPLC LCMS LC-MS/MS for Degradant ID Time_Points->LCMS Data_Analysis Quantify Purity and Degradants HPLC->Data_Analysis LCMS->Data_Analysis Conclusion Determine Shelf-Life Data_Analysis->Conclusion

Caption: Recommended workflow for this compound stability testing.

References

Technical Support Center: Overcoming Bakkenolide B Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Bakkenolide (B600228) B in aqueous media. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my Bakkenolide B precipitate when I add it to my aqueous buffer or cell culture medium?

A1: Bakkenolide B, a sesquiterpene lactone, is a lipophilic (fat-soluble) molecule with inherently low solubility in aqueous solutions. Precipitation typically occurs when a concentrated stock solution of Bakkenolide B, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced to an aqueous environment. This abrupt change in solvent polarity causes Bakkenolide B to exceed its solubility limit in the aqueous phase, leading to the formation of a precipitate.

Q2: What are the recommended solvents for preparing a Bakkenolide B stock solution?

A2: Bakkenolide B is soluble in several organic solvents. For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing stock solutions for cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prevent the introduction of moisture, which can negatively impact solubility. Some suppliers offer pre-dissolved Bakkenolide B in DMSO, for instance, at a concentration of 10 mM.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically well below 1% (v/v), and ideally at 0.5% or lower. While DMSO is an excellent solvent for Bakkenolide B, it can exhibit cytotoxic effects on many cell lines at higher concentrations. It is always recommended to perform a vehicle control experiment to assess the impact of the final DMSO concentration on your specific cell line.

Q4: Can I heat my Bakkenolide B solution to improve its solubility?

A4: Gentle warming can be a useful technique to aid in the dissolution of Bakkenolide B in a stock solvent. One supplier suggests that for higher solubility, the tube can be warmed to 37°C and sonicated for a short period.[2] However, it is crucial to be cautious with temperature, as excessive or prolonged heating can potentially degrade the compound. Always refer to the manufacturer's stability data if available. For aqueous solutions, temperature changes can also lead to precipitation if the solution becomes supersaturated upon cooling.

Q5: Are there alternative methods to improve the aqueous solubility of Bakkenolide B besides using co-solvents like DMSO?

A5: Yes, several formulation strategies can significantly enhance the aqueous solubility and stability of poorly soluble compounds like Bakkenolide B. These include:

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Bakkenolide B within their central cavity, forming a water-soluble inclusion complex. This has been shown to increase the aqueous solubility of other sesquiterpene lactones by 100-4600%.[3]

  • Solid Dispersions: This technique involves dispersing Bakkenolide B in a solid hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate in aqueous media.

  • Liposomal Formulations: Encapsulating Bakkenolide B within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its solubility and facilitate its delivery into cells.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Bakkenolide B.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation upon adding stock solution to aqueous media - The concentration of Bakkenolide B exceeds its solubility limit in the final aqueous solution.- "Dilution shock" from rapid addition of the organic stock solution.1. Reduce the final concentration: Lower the target concentration of Bakkenolide B in your experiment.2. Optimize the co-solvent concentration: If permissible for your experimental system, slightly increase the final concentration of the organic co-solvent (e.g., DMSO), while remaining within non-toxic limits.3. Use a stepwise dilution: Instead of adding the stock solution directly, perform serial dilutions in the aqueous medium.4. Enhance mixing: Ensure the aqueous solution is being gently but thoroughly mixed (e.g., vortexing or stirring) during the addition of the stock solution to promote rapid dispersion.
Cloudiness or precipitate forms over time in the final aqueous solution - Slow crystallization or aggregation of Bakkenolide B molecules due to thermodynamic instability.- Temperature fluctuations affecting solubility.1. Utilize a solubilization technique: Prepare a cyclodextrin inclusion complex or a liposomal formulation of Bakkenolide B to improve its stability in the aqueous medium.2. Maintain a constant temperature: Ensure your experimental setup is maintained at a stable temperature.
Inconsistent experimental results - Variable precipitation leading to inconsistent effective concentrations of Bakkenolide B.- Degradation of Bakkenolide B in the stock solution or final aqueous solution.1. Standardize your solution preparation: Develop and adhere to a strict protocol for preparing the final aqueous solution, including the rate of stock solution addition and mixing speed.2. Visually inspect for precipitation: Before each experiment, carefully inspect the solution for any signs of precipitation.3. Prepare fresh solutions: Prepare the final aqueous solution of Bakkenolide B immediately before each experiment.4. Properly store stock solutions: Store Bakkenolide B stock solutions at -20°C or -80°C, protected from light, to minimize degradation.[2]
Cell toxicity observed at expected non-toxic concentrations - Cytotoxic effects of the co-solvent (e.g., DMSO).- Formation of Bakkenolide B aggregates that are more toxic than the solubilized form.1. Perform a vehicle control: Always include a control group treated with the same final concentration of the co-solvent to assess its toxicity.2. Lower the co-solvent concentration: Reduce the final concentration of the co-solvent in your experiment.3. Improve solubility: Utilize one of the recommended solubilization methods to ensure Bakkenolide B is fully dissolved and to prevent the formation of toxic aggregates.

Data Presentation

Solubility Profile of Bakkenolide B

Precise quantitative solubility data for Bakkenolide B in common solvents is not extensively available in public literature. However, the following qualitative information and a known concentration in DMSO have been reported:

Solvent Solubility Concentration Notes
Water Poorly soluble/InsolubleData not availableAs a sesquiterpene lactone, Bakkenolide B is expected to have very low aqueous solubility.[3][4]
Dimethyl Sulfoxide (DMSO) Soluble[1]A 10 mM solution is commercially available.The most common co-solvent for in vitro studies.
Chloroform Soluble[1]Data not available
Dichloromethane Soluble[1]Data not available
Ethyl Acetate Soluble[1]Data not available
Acetone Soluble[1]Data not available

Experimental Protocols

Protocol 1: Preparation of a Bakkenolide B Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Bakkenolide B stock solution in DMSO.

Materials:

  • Bakkenolide B (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of Bakkenolide B is 390.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 390.47 g/mol = 0.0039047 g = 3.90 mg

  • Weigh Bakkenolide B: Accurately weigh 3.90 mg of Bakkenolide B and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Bakkenolide B.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions stored below -20°C can be stable for several months.[2]

Protocol 2: Preparation of a Bakkenolide B-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general procedure for forming an inclusion complex of Bakkenolide B with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • Bakkenolide B

  • β-cyclodextrin

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Determination: A 1:1 molar ratio of Bakkenolide B to β-cyclodextrin is a common starting point.

    • Molecular weight of Bakkenolide B = 390.47 g/mol

    • Molecular weight of β-cyclodextrin = 1134.98 g/mol

  • Weigh Components: Weigh the appropriate amounts of Bakkenolide B and β-cyclodextrin. For a 1:1 molar ratio, you would use 390.47 mg of Bakkenolide B for every 1134.98 mg of β-cyclodextrin.

  • Kneading Process: a. Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a paste. b. Add the Bakkenolide B to the paste. c. Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should remain paste-like.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Storage: Store the powdered Bakkenolide B-cyclodextrin complex in a tightly sealed container, protected from light and moisture.

Signaling Pathway and Experimental Workflow Diagrams

Bakkenolide B has been reported to exert its anti-inflammatory and anti-allergic effects through the modulation of specific signaling pathways.

BakkenolideB_Workflow cluster_prep Preparation of Bakkenolide B Solution cluster_exp Experimental Application cluster_analysis Analysis start Bakkenolide B (solid) stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol solubilization Solubilization Strategy (e.g., Cyclodextrin Complex) start->solubilization working_sol Prepare Final Working Solution in Aqueous Medium stock_sol->working_sol Direct Dilution solubilization->working_sol Enhanced Solubility cell_culture Treat Cells in Culture working_sol->cell_culture in_vivo Administer to Animal Model working_sol->in_vivo assay Perform Biological Assays (e.g., Cytokine Measurement, Western Blot) cell_culture->assay in_vivo->assay data Data Analysis assay->data

Caption: Experimental workflow for using Bakkenolide B.

AMPK_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BakkenolideB Bakkenolide B AMPK AMPK BakkenolideB->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Phosphorylation & Release from Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) HO1_NQO1 HO-1, NQO-1 (Antioxidant Enzymes) ARE->HO1_NQO1 Upregulates Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) HO1_NQO1->Cytokines Inhibits Production Nrf2_n->ARE Binds to

Caption: Bakkenolide B activates the AMPK/Nrf2 signaling pathway.[5]

Calcineurin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BakkenolideB Bakkenolide B Calcineurin Calcineurin BakkenolideB->Calcineurin Inhibits Pathway Ca_Signal Ca2+ Signaling Ca_Signal->Calcineurin Activates NFAT_p NFAT-P (Phosphorylated) Calcineurin->NFAT_p Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IL2 Interleukin-2 (B1167480) (IL-2) Production IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene Activates IL2_gene->IL2

Caption: Bakkenolide B inhibits the Calcineurin/NFAT signaling pathway.[6]

References

Technical Support Center: Bakkenolide B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays with Bakkenolide (B600228) B.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and what is its known biological activity?

Bakkenolide B is a sesquiterpenoid lactone isolated from plants of the Petasites genus.[1][2] It is known to possess significant anti-inflammatory, anti-allergic, and anti-neuroinflammatory properties.[3][4] For instance, it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in microglia.[3] It has also been shown to inhibit interleukin-2 (B1167480) (IL-2) production in human T cells.[1][5]

Q2: I am observing variable IC50 values for Bakkenolide B in my cytotoxicity assays. What are the potential causes?

Inconsistent IC50 values for Bakkenolide B can stem from several factors:

  • Compound Stability: The inhibitory strength of some compounds can decrease over prolonged incubation times.[1] Bakkenolide B's stability in cell culture media over the course of your experiment should be considered.

  • Solubility Issues: Like many natural products, Bakkenolide B may have limited aqueous solubility.[6][7] Poor solubility can lead to inconsistent effective concentrations in your assays.

  • Choice of Cytotoxicity Assay: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can significantly influence the apparent cytotoxicity of a compound.[8]

  • Cell Line Specificity: The cytotoxic effect of a compound can vary significantly between different cell lines.

  • Assay Interference: Bakkenolide B may interfere with the assay components. For example, it might interact with assay reagents or have intrinsic color that affects absorbance readings.

Q3: How can I improve the consistency of my Bakkenolide B cytotoxicity experiments?

To improve consistency, consider the following:

  • Optimize Compound Handling: Prepare fresh stock solutions of Bakkenolide B and minimize freeze-thaw cycles. Use a suitable solvent like DMSO to ensure complete dissolution before diluting in culture medium.

  • Assess Compound Stability: You can pre-incubate Bakkenolide B in culture medium for the duration of your experiment and then test its effect to see if its activity diminishes over time.

  • Select an Appropriate Assay: Consider using multiple cytotoxicity assays that measure different parameters to get a more complete picture of Bakkenolide B's effects.

  • Include Appropriate Controls: Always include vehicle controls (e.g., DMSO in medium) and positive controls for cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Poor solubility of Bakkenolide B. The compound may be precipitating out of solution at higher concentrations.- Visually inspect the wells for any precipitation after adding the compound.- Lower the final concentration of the solvent (e.g., DMSO) in the culture medium.- Consider using a formulation aid like a cyclodextrin (B1172386) to improve solubility.[7]
IC50 value decreases with shorter incubation times Compound instability. Bakkenolide B may be degrading in the culture medium over time.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to assess the impact of incubation time.- If stability is an issue, shorter incubation times may provide more consistent results.
Different IC50 values obtained with different cytotoxicity assays (e.g., MTT vs. LDH) Different mechanisms of cell death or assay interference. MTT assays measure metabolic activity, while LDH assays measure membrane integrity. Bakkenolide B might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which would be more readily detected by an MTT assay.- Use multiple, mechanistically different assays to build a comprehensive cytotoxicity profile.- For example, combine a metabolic assay (MTT, XTT) with a membrane integrity assay (LDH, Trypan Blue).
No cytotoxicity observed at expected concentrations Cell line resistance or incorrect compound concentration. - Verify the identity and purity of your Bakkenolide B stock.- Use a positive control to ensure the assay is working correctly.- Test a wider range of Bakkenolide B concentrations.- Consider that Bakkenolide B may not be cytotoxic to your specific cell line at achievable concentrations.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Bakkenolide B in culture medium. Remove the old medium from the wells and add 100 µL of the Bakkenolide B dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Signaling Pathway

Caption: Potential anti-neuroinflammatory pathway of Bakkenolide B.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_bakkenolide Prepare Bakkenolide B Dilutions prepare_bakkenolide->treat_cells incubate_x_h Incubate (e.g., 24, 48, 72h) treat_cells->incubate_x_h add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate_x_h->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate on Plate Reader incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cytotoxicity assay.

References

Minimizing batch-to-batch variability of Bakkenolide Db bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Bakkenolide (B600228) B bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of batch-to-batch variability in Bakkenolide B bioassays?

A1: Batch-to-batch variability in bioassays can arise from several factors. These are often categorized as technical, experimental, or biological variations. Key sources include inconsistencies in reagent lots, differences in handling by personnel, and variations in laboratory conditions such as temperature and humidity.[1] For cell-based assays, the passage number of the cell line used is a critical factor, as cells at high passage numbers can exhibit altered morphology, growth rates, and responses to stimuli.[2][3][4] The "edge effect" in microplates, caused by evaporation and temperature gradients, is another significant contributor to variability.[5][6][7][8]

Q2: How does the choice of cell line and its maintenance affect assay reproducibility?

A2: The selection and consistent maintenance of a cell line are paramount for reproducible results. Different cell lines will respond differently to Bakkenolide B. It is crucial to use a cell line that is well-characterized for the specific biological pathway of interest. High-passage number cells can undergo genetic and phenotypic drift, leading to changes in protein expression and response to stimuli.[2][3][4] Therefore, it is essential to establish a cell banking system with low-passage cells and to use cells within a defined passage number range for all experiments.[3] Regular monitoring of cell morphology and health is also critical to ensure consistency.[9]

Q3: What are acceptable quality control parameters for a Bakkenolide B bioassay?

A3: Robust bioassays should meet specific quality control (QC) criteria to ensure data reliability. Key metrics include the Z-factor (or Z'), signal-to-background (S/B) ratio, and the coefficient of variation (%CV).[10] A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS), while a value between 0 and 0.5 may be acceptable but indicates a need for optimization.[11][12] The S/B ratio should ideally be greater than 2, and the %CV for replicate wells should be less than 15-20%.[13]

Q4: What is the primary mechanism of action for Bakkenolide B that I should be targeting in my bioassay?

A4: Bakkenolide B exhibits significant anti-inflammatory and anti-allergic properties.[10][14] One of its key mechanisms is the activation of the AMPK/Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines like IL-1β, IL-6, IL-12, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[10] It has also been shown to inhibit the calcineurin pathway, leading to the suppression of interleukin-2 (B1167480) (IL-2) production in human T cells.[15][16] Therefore, assays that measure the modulation of these pathways or the inhibition of these cytokines are highly relevant.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells (%CV > 20%)
Potential Cause Troubleshooting Step
Pipetting Errors - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure pipette tips are properly sealed.- Automating liquid handling can reduce variability.[17]
Uneven Cell Seeding - Ensure a homogenous single-cell suspension before plating.- After seeding, let the plate rest at room temperature for 60 minutes before incubation to allow for even cell distribution.[18]
Edge Effects - Avoid using the outer wells of the microplate.[8]- Use microplates with low-evaporation lids or sealing tapes.[5][6]- Ensure uniform temperature and humidity in the incubator.
Reagent Inhomogeneity - Thoroughly mix all reagents before use.- Prepare master mixes for adding reagents to multiple wells to ensure consistency.
Issue 2: Poor Assay Window (Low Signal-to-Background Ratio)
Potential Cause Troubleshooting Step
Suboptimal Reagent Concentration - Titrate the concentrations of all critical reagents, including Bakkenolide B, stimulating agents (e.g., LPS), and detection antibodies.
Insufficient Incubation Time - Optimize incubation times for cell stimulation and reagent addition.
Cell Health - Ensure cells are healthy and in the logarithmic growth phase.- Check for mycoplasma contamination.
Incorrect Plate Type - For fluorescence assays, use black-walled plates to reduce background.- For luminescence assays, use white-walled plates to maximize signal.[19]
Issue 3: Inconsistent Results Between Experiments (Batch-to-Batch Variability)
Potential Cause Troubleshooting Step
Reagent Lot Variation - Qualify new lots of critical reagents (e.g., serum, antibodies, cytokines) against the old lot before use.- Purchase larger batches of critical reagents to minimize lot changes.
Cell Passage Number - Use cells within a consistent and narrow passage number range for all experiments.[3][4]- Thaw a new vial of low-passage cells after a defined number of passages.
Environmental Fluctuations - Monitor and record incubator temperature, CO2, and humidity.- Standardize the time of day for performing experiments to minimize circadian rhythm effects on cells.[1]
Operator Variability - Ensure all users are trained on and adhere to a standardized protocol.- Where possible, have the same person perform a series of related experiments.

Quantitative Data Summary

The following tables provide typical performance metrics for common anti-inflammatory bioassays. These values can be used as a benchmark for your own experiments.

Table 1: Performance Metrics for an NF-κB Translocation Assay

Parameter By-Row Data By-Plate Data Reference
Z' Factor 0.393 - 0.933 (Mean: 0.766)0.310 - 0.794[18]
IC50 CV% (Day-to-Day) 3.0%0.6%[18]
IC50 CV% (Plate-to-Plate) 8.0%2.8%[18]

Table 2: General Performance Metrics for Cell-Based Anti-Inflammatory Assays

Parameter Typical Range Reference
Z' Factor 0.30 - 0.99[6]
Signal-to-Background (S/B) Ratio 2.39 - 24.92[6]
Coefficient of Variation (%CV) 1.52 - 20.14[6]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Microglia

This protocol is based on the methodology for assessing the anti-neuroinflammatory effects of Bakkenolide B.[10]

  • Cell Seeding: Plate microglial cells (e.g., BV-2) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Bakkenolide B for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to the vehicle control and calculate the IC50 value for Bakkenolide B.

Protocol 2: Mast Cell Degranulation Assay

This protocol is adapted from methods used to measure the anti-allergic effects of Bakkenolide B.[14]

  • Cell Seeding: Seed RBL-2H3 mast cells in a 96-well plate and incubate overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE for 24 hours.

  • Washing: Wash the cells with a suitable buffer (e.g., Siraganian buffer) to remove unbound IgE.

  • Treatment: Add various concentrations of Bakkenolide B and incubate for 30 minutes.

  • Antigen Challenge: Induce degranulation by adding DNP-HSA.

  • Incubation: Incubate for 1 hour.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate.

  • β-Hexosaminidase Assay: Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) and incubate.

  • Stop Reaction: Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

  • Absorbance Reading: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of degranulation inhibition compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis np_source Natural Product Source (e.g., Petasites japonicus) extraction Crude Extraction np_source->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation bakkenolide_b Isolate Bakkenolide B fractionation->bakkenolide_b treatment Treatment with Bakkenolide B bakkenolide_b->treatment cell_culture Cell Culture (e.g., Microglia, Mast Cells) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, Antigen) treatment->stimulation data_acquisition Data Acquisition (e.g., ELISA, Absorbance) stimulation->data_acquisition qc Quality Control (Z', %CV, S/B) data_acquisition->qc data_analysis Data Analysis (IC50 Calculation) qc->data_analysis hit_validation Hit Validation & Further Studies data_analysis->hit_validation

Caption: Bioassay-guided workflow for Bakkenolide B.

troubleshooting_workflow start High Batch-to-Batch Variability Observed check_reagents Reagents & Consumables start->check_reagents check_cells Cell Culture start->check_cells check_protocol Assay Protocol start->check_protocol reagent_lot New Reagent Lot? check_reagents->reagent_lot reagent_storage Proper Storage? check_reagents->reagent_storage cell_passage Consistent Passage #? check_cells->cell_passage cell_health Healthy Morphology? check_cells->cell_health pipetting Pipetting Technique? check_protocol->pipetting edge_effect Edge Effect? check_protocol->edge_effect incubation Consistent Incubation? check_protocol->incubation qualify_lot Qualify New Lot reagent_lot->qualify_lot check_storage Verify Storage Conditions reagent_storage->check_storage use_low_passage Use Low Passage Cells cell_passage->use_low_passage check_culture Check for Contamination cell_health->check_culture retrain_pipetting Review Pipetting Technique pipetting->retrain_pipetting mitigate_edge Mitigate Edge Effects edge_effect->mitigate_edge standardize_protocol Standardize Protocol incubation->standardize_protocol end_node Variability Minimized qualify_lot->end_node check_storage->end_node use_low_passage->end_node check_culture->end_node retrain_pipetting->end_node mitigate_edge->end_node standardize_protocol->end_node ampk_nrf2_pathway cluster_nucleus Nuclear Events bakkenolide_b Bakkenolide B ampk AMPK bakkenolide_b->ampk Activates p_ampk pAMPK (Active) ampk->p_ampk Phosphorylation nrf2_keap1 Nrf2-Keap1 (Cytoplasm) p_ampk->nrf2_keap1 Induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_genes Upregulation of Antioxidant Genes (HO-1, NQO-1) are->antioxidant_genes Transcription pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) antioxidant_genes->pro_inflammatory Inhibits inflammation Inflammatory Stimulus (e.g., LPS) inflammation->pro_inflammatory Induces calcineurin_pathway cluster_nucleus Nuclear Events bakkenolide_b Bakkenolide B calcineurin Calcineurin bakkenolide_b->calcineurin Inhibits ca_signal Ca2+ Signaling ca_signal->calcineurin Activates nfat_p NFAT-P (Inactive, Cytoplasm) calcineurin->nfat_p Dephosphorylates nfat NFAT (Active) nfat_p->nfat nucleus Nucleus nfat->nucleus Translocation il2_gene IL-2 Gene il2_production Interleukin-2 (IL-2) Production il2_gene->il2_production Transcription

References

Technical Support Center: Bakkenolide Db Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the structure elucidation of Bakkenolide (B600228) Db.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to confirm the molecular formula of Bakkenolide Db?

A1: The primary technique for determining the molecular formula is high-resolution mass spectrometry (HRMS). For this compound, high-resolution electron impact mass spectrometry (HR-EI-MS) was utilized to establish its molecular formula as C₂₁H₂₈O₇S[1]. It is crucial to use a high-resolution instrument to obtain an accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

Q2: I am having trouble assigning the ¹H NMR signals for the ester side chains. What should I look for?

A2: The ¹H NMR spectrum of this compound shows characteristic signals for two different ester groups. An acetoxy group will typically show a singlet around δ 2.00 (3H, s). The more complex side chain, a cis-3-methyl-sulfinylacryloyloxy group, presents a set of coupled doublets for the cis double bond protons around δ 6.01 (1H, d, J=10.3 Hz) and δ 6.98 (1H, d, J=10.3 Hz), and a singlet for the sulfoxide (B87167) methyl group at approximately δ 2.84 (3H, s)[1]. Two-dimensional NMR experiments like COSY and HMBC are essential to connect these protons to their respective carbons and confirm the structure of the side chains.

Q3: The stereochemistry of the sulfoxide in the side chain is ambiguous. How can I determine the absolute configuration?

A3: The absolute configuration of the sulfoxide group in this compound can be determined using Circular Dichroism (CD) spectroscopy. The sign of the Cotton effect associated with the UV absorption of the cis-3-methylsulfinylacryloyloxy moiety is indicative of the stereochemistry. For this compound, a positive Cotton effect at 291 nm (Δε +1.39) indicates an R absolute configuration for the sulfoxide[1]. Its isomer, Bakkenolide-Dc, displays a negative Cotton effect at 288 nm (Δε -0.74), corresponding to the S configuration[1].

Q4: I am struggling to determine the relative stereochemistry of the core bakkenolide skeleton. Which experiments are most helpful?

A4: Nuclear Overhauser Effect Spectroscopy (NOESY) is the most powerful NMR technique for determining the relative stereochemistry of the fused ring system. For bakkenolide-type sesquiterpenes, key NOE correlations can establish the spatial relationships between protons. For instance, an NOE between H-1 and H-10, as well as H-1 and H-15, would suggest an α-orientation for the substituent at C-1. Similarly, an NOE between H-9 and H-4 would indicate a β-orientation for the substituent at C-9[1].

Q5: My attempts to crystallize this compound for X-ray analysis have been unsuccessful. What are some common troubleshooting steps?

A5: Crystallization of natural products can be challenging. If initial attempts fail, consider the following:

  • Purity: Ensure the sample is of the highest possible purity. Trace impurities can inhibit crystal growth.

  • Solvent Systems: Systematically screen a wide range of solvents and solvent mixtures (e.g., vapor diffusion with different combinations of polar and non-polar solvents).

  • Temperature: Attempt crystallization at different temperatures (e.g., room temperature, 4°C).

  • Seeding: If you have a very small amount of crystalline material, use it to seed a supersaturated solution.

  • Derivatization: If the parent compound fails to crystallize, consider preparing a crystalline derivative (e.g., a heavy-atom derivative) which may also aid in phase determination during X-ray diffraction analysis. While the structure of the related Bakkenolide-D was confirmed by single-crystal X-ray analysis, this does not guarantee that this compound will crystallize under similar conditions[1].

Data Presentation

Table 1: Spectroscopic Data for this compound

Data TypeValueReference
Molecular FormulaC₂₁H₂₈O₇S[1]
HR-EI-MS[M]⁺[1]
¹H NMR (δ, ppm)2.00 (s, 3H, Acetoxy-CH ₃)[1]
2.84 (s, 3H, Sulfoxide-CH ₃)[1]
6.01 (d, J=10.3 Hz, 1H, =CH )[1]
6.98 (d, J=10.3 Hz, 1H, =CH )[1]
UV (λmax, nm)286[1]
CD (nm, Δε)291 (+1.39)[1]

Experimental Protocols

1. High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS)

  • Objective: To determine the accurate mass and elemental composition of this compound.

  • Methodology:

    • A purified sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into a high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector analyzer).

    • The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) is measured with high precision (typically to four or five decimal places).

    • This accurate mass is used to calculate the elemental formula using software that compares the measured mass to theoretical masses of all possible elemental combinations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and relative stereochemistry of this compound.

  • Methodology:

    • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within molecular fragments.

      • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry and 3D structure.

3. Circular Dichroism (CD) Spectroscopy

  • Objective: To determine the absolute configuration of the sulfoxide chiral center.

  • Methodology:

    • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

    • The solution is placed in a quartz cuvette.

    • The CD spectrum is recorded over the UV-Vis range that includes the chromophore's absorption maximum (in this case, around 286 nm).

    • The sign of the Cotton effect (positive or negative peak) at the wavelength of maximum absorption is observed. This sign is then correlated to the absolute stereochemistry of the chiral center based on established rules or comparison with related compounds of known configuration.

Visualizations

G cluster_workflow Structure Elucidation Workflow for this compound Isolation Isolation & Purification (e.g., from Petasites formosanus) HRMS HR-MS Analysis Isolation->HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC, NOESY) Isolation->NMR CD CD Spectroscopy Isolation->CD Formula Molecular Formula (C₂₁H₂₈O₇S) HRMS->Formula Planar Planar Structure (Connectivity of atoms) NMR->Planar Stereochem Relative Stereochemistry (NOESY Analysis) NMR->Stereochem Formula->Planar Planar->Stereochem Final Final Structure of This compound Stereochem->Final AbsConfig Absolute Configuration (Sulfoxide Stereocenter) CD->AbsConfig AbsConfig->Final

Caption: A general workflow for the structure elucidation of this compound.

G cluster_logic Logic for Sulfoxide Stereochemistry Determination UV_Abs UV Absorption at 286 nm (cis-3-methylsulfinylacryloyloxy) CD_Measurement Measure CD Spectrum UV_Abs->CD_Measurement Cotton_Effect Observe Sign of Cotton Effect at ~290 nm CD_Measurement->Cotton_Effect Positive_CE Positive Cotton Effect (Δε > 0) Cotton_Effect->Positive_CE Yes Negative_CE Negative Cotton Effect (Δε < 0) Cotton_Effect->Negative_CE No R_Config Absolute Configuration is 'R' Positive_CE->R_Config S_Config Absolute Configuration is 'S' Negative_CE->S_Config

Caption: Decision pathway for determining sulfoxide absolute configuration.

References

Technical Support Center: Optimizing Bakkenolide B Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Bakkenolide B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Bakkenolide B. The following sections provide a systematic approach to identifying and resolving these challenges.

Problem: Poor Resolution or Co-elution of Peaks

Poor resolution between Bakkenolide B and other components is a frequent challenge, often caused by closely related impurities or isomers.

Initial Checks:

  • Verify System Suitability: Ensure your HPLC/UPLC system meets the performance criteria outlined in your standard operating procedure (SOP). Check for leaks, and ensure the pump is delivering a stable and accurate flow rate.

  • Sample Preparation: Confirm that the sample is fully dissolved in the mobile phase or a weaker solvent. High concentrations of the sample can lead to peak broadening and co-elution.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Outcome
Inappropriate Mobile Phase Composition 1. Optimize Organic Modifier Ratio: If using a reversed-phase method (e.g., C18 column), systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent generally increases retention and may improve the separation of closely eluting peaks. 2. Change Organic Modifier: If optimizing the ratio of acetonitrile (B52724)/water is insufficient, switch the organic modifier to methanol (B129727), or vice versa. Acetonitrile and methanol offer different selectivities and can alter the elution order of compounds.[1][2]Improved separation of Bakkenolide B from co-eluting peaks.
Suboptimal Column Chemistry 1. Consider Alternative Stationary Phases: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities. Phenyl-Hexyl columns can offer alternative selectivity for aromatic and unsaturated compounds. Cyano (CN) columns are another option for compounds with polar functional groups. 2. Evaluate C30 Columns: For separating hydrophobic, structurally related isomers, a C30 column may provide superior shape selectivity compared to a C18 column.[3]Enhanced resolution due to different retention mechanisms and interactions with the stationary phase.
Inadequate Method Parameters 1. Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time. 2. Optimize Temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.Finer control over the separation process, leading to better-resolved peaks.
Presence of Isomers Employ Chiral Chromatography: If co-elution is suspected to be due to the presence of isomers, consider using a chiral stationary phase (CSP) for separation. The choice of CSP will depend on the specific nature of the isomers.Separation of individual isomers, leading to pure peaks for accurate quantification.[4][5][6]

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor Resolution/ Co-elution check_system Verify System Suitability start->check_system check_sample Check Sample Preparation check_system->check_sample optimize_mp Optimize Mobile Phase (Ratio & Modifier) check_sample->optimize_mp change_column Try Alternative Column (Phenyl, Cyano, C30) optimize_mp->change_column If not resolved resolved Resolution Improved optimize_mp->resolved Resolved adjust_params Adjust Flow Rate & Temperature change_column->adjust_params If not resolved change_column->resolved Resolved chiral_hplc Consider Chiral Separation adjust_params->chiral_hplc If isomers suspected adjust_params->resolved Resolved chiral_hplc->resolved Resolved

Caption: A logical workflow for troubleshooting poor peak resolution in Bakkenolide B analysis.

Problem: Peak Tailing

Peak tailing can compromise peak integration and reduce overall resolution.

Initial Checks:

  • Column Condition: Ensure the column is not old or contaminated. A blocked frit can also cause peak distortion.

  • Mobile Phase pH: Verify the pH of the mobile phase is stable and appropriate for the analysis.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Outcome
Secondary Interactions with Stationary Phase 1. Mobile Phase pH Adjustment: Although the pKa of Bakkenolide B is not readily available in the literature, sesquiterpene lactones can be sensitive to pH. Empirically test the effect of adding a small amount of a modifier like formic acid (0.1%) or acetic acid to the mobile phase to suppress any potential ionization that could lead to tailing. 2. Use of End-capped Columns: Employ a high-quality, end-capped C18 column to minimize interactions between any polar functional groups on Bakkenolide B and residual silanols on the stationary phase.Sharper, more symmetrical peaks due to the reduction of unwanted secondary interactions.
Column Overload Reduce Sample Concentration: Dilute the sample and re-inject. If peak shape improves, the original sample was too concentrated.Symmetrical peaks as the stationary phase is no longer saturated.
Extra-column Volume Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.Reduced peak broadening and improved peak shape.

Troubleshooting Flowchart for Peak Tailing

PeakTailing start Peak Tailing Observed check_column Check Column Condition start->check_column check_pH Verify Mobile Phase pH check_column->check_pH adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH reduce_conc Reduce Sample Concentration adjust_pH->reduce_conc If tailing persists symmetrical_peak Symmetrical Peak Achieved adjust_pH->symmetrical_peak Tailing resolved minimize_dead_vol Minimize Extra-column Volume reduce_conc->minimize_dead_vol If tailing persists reduce_conc->symmetrical_peak Tailing resolved minimize_dead_vol->symmetrical_peak Tailing resolved

Caption: A step-by-step guide to diagnosing and resolving peak tailing for Bakkenolide B.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of Bakkenolide B?

A1: A good starting point is a reversed-phase HPLC method based on published literature.[7][8][9][10] The following table summarizes a validated method:

ParameterCondition
Column C18 (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient Elution)
Gradient 0-35 min, linear gradient from a starting composition to 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm or 254 nm
Injection Volume 10 µL

Q2: What are the common impurities I might encounter when analyzing Bakkenolide B from Petasites japonicus?

A2: Extracts of Petasites japonicus are complex mixtures. Besides Bakkenolide B, other related sesquiterpene lactones such as Bakkenolide A, D, and E have been identified in this plant.[8] Additionally, other classes of compounds like caffeoylquinic acids and flavonoids may be present and could potentially co-elute depending on the chromatographic conditions.[1][11]

Q3: How can I improve the resolution of Bakkenolide B using a UPLC system?

A3: Ultra-Performance Liquid Chromatography (UPLC) can offer significantly better resolution and shorter run times compared to traditional HPLC. To adapt a method for UPLC, consider the following:

  • Column: Use a sub-2 µm particle size column (e.g., C18, 1.7 µm).

  • Flow Rate: Increase the flow rate, but be mindful of the system pressure limits.

  • Gradient: Shorten the gradient time proportionally to the change in column volume and flow rate.

  • System: Ensure your UPLC system has low extra-column volume to take full advantage of the smaller particle size columns.

While a specific UPLC method for Bakkenolide B is not widely published, methods for other sesquiterpene lactones can be adapted.[3]

Q4: Should I use acetonitrile or methanol as the organic modifier in the mobile phase?

A4: Both acetonitrile and methanol can be used, and the choice can impact selectivity.

Solvent Advantages Disadvantages
Acetonitrile Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides sharper peaks.Can be more expensive.
Methanol Can offer different selectivity compared to acetonitrile, which may be advantageous for resolving specific impurity pairs.[2]Higher viscosity (higher backpressure).

It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific sample.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of Bakkenolide B

This protocol is based on a validated method for the quantification of Bakkenolide B in plant extracts.[7][8][9][10]

1. Materials and Reagents:

  • Bakkenolide B reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Sample containing Bakkenolide B (e.g., extract of Petasites japonicus)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (150 x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-35 min: Linear gradient from initial conditions to 100% B

    • 35-40 min: Hold at 100% B

    • 40-45 min: Return to initial conditions and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the Bakkenolide B reference standard in methanol to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Extract the sample containing Bakkenolide B with a suitable solvent (e.g., methanol or ethanol) and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis of Bakkenolide B

HPLC_Workflow prep_standards Prepare Bakkenolide B Standards run_sequence Run Analytical Sequence (Standards & Samples) prep_standards->run_sequence prep_sample Prepare Sample (Extract & Filter) prep_sample->run_sequence setup_hplc Set Up HPLC System (Column, Mobile Phase, etc.) setup_hplc->run_sequence process_data Process Data (Peak Integration, Calibration) run_sequence->process_data report_results Report Results process_data->report_results

Caption: A generalized workflow for the HPLC analysis of Bakkenolide B.

References

Technical Support Center: Troubleshooting MTT Assays with Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts when using Bakkenolide (B600228) B in MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My MTT assay results show an unexpected increase in cell viability at high concentrations of Bakkenolide B. What could be the cause?

This is a common artifact observed when working with natural compounds.[1][2] The most likely reason is direct interference of Bakkenolide B with the MTT reagent.

Troubleshooting Steps:

  • Perform a Cell-Free Control: This is the most critical step to identify interference.[3]

    • Prepare wells with culture medium and the same concentrations of Bakkenolide B used in your experiment, but without any cells.

    • Add the MTT reagent and solubilization buffer as you would in your regular protocol.

    • If you observe a color change to purple, it indicates that Bakkenolide B is directly reducing the MTT tetrazolium salt to formazan (B1609692).[3][4] This will lead to artificially high absorbance readings, suggesting increased viability.[1]

  • Analyze the Absorbance Spectrum: If Bakkenolide B itself is colored, it might interfere with the absorbance reading of the formazan product (typically measured around 570 nm).

    • Measure the absorbance of Bakkenolide B in the culture medium (without MTT or cells) across a range of wavelengths to check for overlap with the formazan absorbance spectrum.

Data Interpretation:

Observation in Cell-Free ControlLikely CauseRecommended Action
Purple color developsDirect reduction of MTT by Bakkenolide BSubtract the absorbance of the cell-free control from your experimental wells. If the signal is high, consider an alternative assay.
Solution is colored (but not purple)Intrinsic color of Bakkenolide BRun a "Bakkenolide B only" control and subtract the background absorbance.
No color changeInterference is unlikelyInvestigate other possibilities, such as an unexpected biological effect of Bakkenolide B.
Q2: How do I correct for direct MTT reduction by Bakkenolide B?

If your cell-free control confirms direct reduction, you can perform a background subtraction.

Correction Protocol:

  • For every plate, prepare a parallel set of wells.

  • In your experimental wells , include cells, media, and your various concentrations of Bakkenolide B.

  • In your background control wells , include media and the same concentrations of Bakkenolide B, but no cells .[3]

  • Proceed with the MTT assay protocol for both sets of wells.

  • For each concentration of Bakkenolide B, subtract the average absorbance of the background control wells from the average absorbance of the experimental wells.

Corrected Absorbance = Absorbance (Cells + Bakkenolide B) - Absorbance (Bakkenolide B only)

Q3: What should I do if the interference from Bakkenolide B is too strong to be corrected by background subtraction?

If the absorbance from the direct reduction in your cell-free control is very high, background subtraction may not be reliable. In such cases, switching to a different type of cell viability assay is recommended.[3]

Alternative Assays:

Assay TypePrincipleAdvantages
ATP-Based Assays (e.g., CellTiter-Glo®)Measures ATP levels, which correlate with the number of viable cells, using a luciferase reaction.Less susceptible to interference from colored compounds or compounds with reducing potential.[3]
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.Colorimetric measurement is taken from the supernatant before adding reagents to the cells, minimizing interference.[3]
Fluorescence-Based Assays (e.g., Resazurin/AlamarBlue)A redox indicator that changes fluorescence upon reduction by viable cells.Can be a good alternative, but a control for the intrinsic fluorescence of Bakkenolide B should be performed.[3]
SRB (Sulforhodamine B) Assay Measures total protein content, which is proportional to cell number.Less likely to be affected by compounds that interfere with metabolic assays.[4]

Experimental Protocols

Protocol: MTT Assay with Controls for Bakkenolide B Interference

This protocol incorporates the necessary controls to identify and mitigate potential artifacts.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with Bakkenolide B:

    • Prepare a serial dilution of Bakkenolide B.

    • Add the different concentrations of Bakkenolide B to the experimental wells containing cells.

    • Crucially , add the same concentrations of Bakkenolide B to a parallel set of wells that do not contain cells (for background control).[3]

    • Include untreated cell controls (vehicle only) and a blank (media only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (including the cell-free controls).

    • Incubate the plate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium with MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 590 nm (e.g., 570 nm).[6] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Subtract the absorbance of the cell-free Bakkenolide B controls from the corresponding experimental wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Logical Workflow for Troubleshooting MTT Assay Artifacts

G A Start: Unexpected MTT Assay Results (e.g., Increased viability with Bakkenolide B) B Perform Cell-Free Control (Bakkenolide B + Medium + MTT, No Cells) A->B C Observe Purple Color (Formazan Formation) B->C Yes D No Significant Color Change B->D No E Artifact Confirmed: Direct MTT Reduction by Bakkenolide B C->E F Artifact Unlikely D->F G Implement Background Subtraction: (Absorbance of cells+compound) - (Absorbance of compound only) E->G L Investigate Biological Cause (e.g., Hormesis, altered metabolism) F->L H Is background signal low/moderate? G->H I Proceed with Corrected Data H->I Yes J Background Signal is High H->J No K Switch to Alternative Assay (e.g., ATP-based, LDH, SRB) J->K

Caption: Troubleshooting workflow for MTT assays with potential compound interference.

Hypothetical Signaling Pathway Influenced by Bakkenolide B

Bakkenolide B has been shown to have anti-inflammatory effects and can influence pathways such as AMPK/Nrf2.[7] Alterations in these metabolic pathways could potentially affect the reduction of MTT, which is dependent on cellular metabolic activity.

G cluster_0 Potential Influence on Cellular Metabolism A Bakkenolide B B AMPK Activation A->B C Nrf2 Activation B->C D Antioxidant Response Element (ARE) C->D E Increased Antioxidant Enzyme Expression (e.g., HO-1, NQO-1) D->E F Altered Cellular Redox State E->F G Mitochondrial Dehydrogenases F->G H MTT Reduction to Formazan G->H

Caption: Bakkenolide B's potential influence on metabolic pathways relevant to the MTT assay.

References

Controlling for experimental variables in Bakkenolide Db studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Bakkenolide (B600228) B. The following FAQs and guides address common issues related to controlling experimental variables to ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store Bakkenolide B solutions to ensure stability and consistent activity?

A1: Proper handling of Bakkenolide B is critical for experimental success. Due to its chemical structure, stability can be a concern.

  • Solvent Selection: Bakkenolide B is typically dissolved in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.

  • Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture or animal model, which can cause solvent-related toxicity.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions: When preparing working dilutions in your cell culture medium or buffer, ensure rapid and thorough mixing to prevent precipitation. It is advisable to prepare fresh working dilutions for each experiment from the frozen stock. During incubation, the stability of the compound can decrease, so consider sequential administration at low concentrations every 24 hours for long-term studies.[1]

Q2: I'm observing high cytotoxicity at concentrations where anti-inflammatory effects are expected. What are the potential causes?

A2: Unexpected cytotoxicity can confound results and lead to misinterpretation of data. Several factors could be responsible.

  • Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in the culture medium may be too high. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%).

  • Cell Density: Low cell density can make cells more susceptible to chemical insults.[2] It is recommended to optimize cell seeding density for your specific cell line and assay duration.[2]

  • Compound Purity & Stability: Verify the purity of your Bakkenolide B source. Impurities could be cytotoxic. Additionally, improper storage may lead to degradation products that are more toxic than the parent compound.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response cytotoxicity assay for each new cell line or experimental setup.

A logical workflow for troubleshooting this issue is presented below.

G start High Cytotoxicity Observed q1 Is final DMSO concentration <0.5% and consistent across wells? start->q1 s1 Adjust DMSO concentration. Ensure vehicle control is included. q1->s1 No q2 Was cell seeding density optimized and consistent? q1->q2 Yes s1->q2 s2 Perform cell titration experiment to find optimal density. q2->s2 No q3 Is the Bakkenolide B stock solution fresh and properly stored? q2->q3 Yes s2->q3 s3 Prepare fresh stock from a reputable source. Aliquot and store at -80°C. q3->s3 No end_node Perform dose-response cytotoxicity assay (e.g., MTT) to determine appropriate non-toxic concentration range. q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q3: My results for Bakkenolide B's inhibition of LPS-induced pro-inflammatory cytokines (e.g., TNF-α, IL-6) are inconsistent. How can I improve reproducibility?

A3: Variability in inflammatory assays is a common challenge. Controlling key variables in the experimental workflow is essential for achieving reproducible results.

  • Cell State: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding for an experiment.

  • LPS Stimulation: The source, lot, and final concentration of Lipopolysaccharide (LPS) can significantly impact the inflammatory response. Titrate your LPS to determine the optimal concentration that induces a robust but sub-maximal cytokine response.

  • Timing of Treatment: The timing of Bakkenolide B pre-treatment relative to LPS stimulation is critical. A consistent pre-incubation period (e.g., 1-2 hours) should be maintained across all experiments.

  • Assay Performance: Ensure that your quantification method (e.g., ELISA, qPCR) is validated. Run appropriate controls, including vehicle-only, LPS-only, and Bakkenolide B-only groups.

The table below summarizes key variables and recommended controls.

Experimental Variable Potential Issue Recommended Control / Action
Cell Health High cell passage number or stress leads to altered responses.Use cells within a defined passage range. Visually inspect morphology before each experiment.
LPS Activity Potency varies between lots and manufacturers.Titrate each new lot of LPS to establish the optimal EC50 concentration for your specific cell type.
Bakkenolide B Concentration Inaccurate dilutions or compound degradation.Prepare fresh dilutions from a validated stock for each experiment. Confirm non-cytotoxic concentrations.
Incubation Times Inconsistent pre-treatment or stimulation times.Use a precise timer for all incubation steps. Stagger the addition of reagents to plates if necessary.
Assay Readout Pipetting errors, reagent variability in ELISA/qPCR.Use calibrated pipettes. Include standard curves, positive, and negative controls for every assay plate.

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the concentration range at which Bakkenolide B does not cause significant cell death, which is essential for interpreting anti-inflammatory or other bioactivity data.

  • Cell Seeding: Seed cells (e.g., BV-2 microglia, RAW 264.7 macrophages) in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Bakkenolide B in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Bakkenolide B. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "cells-only" control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) in a humidified incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for NF-κB Pathway Activation

This method assesses the effect of Bakkenolide B on the phosphorylation and nuclear translocation of key signaling proteins like p65.

  • Experiment Setup: Seed cells in 6-well plates. Once confluent, pre-treat with desired concentrations of Bakkenolide B for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimized concentration of LPS for a short period (e.g., 15-30 minutes) to induce phosphorylation of NF-κB pathway components.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., phospho-p65, total p65, or a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or loading control.

Signaling Pathways and Workflows

Bakkenolide B exerts its anti-inflammatory effects by modulating key signaling pathways. Studies show it can inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective AMPK/Nrf2 pathway.[3][4]

G cluster_0 Pro-Inflammatory Signaling cluster_1 Anti-Inflammatory / Cytoprotective Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK IkBa p-IκBα IKK->IkBa p65 p-p65 (NF-κB) IkBa->p65 nucleus Nucleus p65->nucleus cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->cytokines AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 ARE ARE Nrf2->ARE antioxidant Antioxidant Genes (HO-1, NQO-1) ARE->antioxidant BakkB Bakkenolide B BakkB->IKK Inhibits BakkB->AMPK Activates

Caption: Key anti-inflammatory signaling pathways modulated by Bakkenolide B.

A standardized experimental workflow is crucial for minimizing variability. The following diagram outlines a typical process for an in vitro study investigating the anti-inflammatory effects of Bakkenolide B.

G start Start: Healthy Cell Culture seed 1. Seed Cells in Multi-well Plates start->seed adhere 2. Allow Adherence (e.g., 24h) seed->adhere pretreat 3. Pre-treat with Bakkenolide B (or Vehicle Control) for 1-2h adhere->pretreat stimulate 4. Stimulate with LPS (e.g., 30m for WB, 6-24h for ELISA) pretreat->stimulate collect 5. Collect Samples (Supernatant for ELISA, Lysate for WB/qPCR) stimulate->collect assay 6. Perform Endpoint Assay (ELISA, WB, qPCR, etc.) collect->assay analyze 7. Data Analysis (Normalization & Statistics) assay->analyze end_exp End: Interpret Results analyze->end_exp

Caption: Standard experimental workflow for in vitro Bakkenolide B studies.

References

Technical Support Center: Bakkenolide Db Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Bakkenolide Db.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a sesquiterpenoid compound with the molecular formula C21H28O7S.[1] It is one of many bakkenolides that can be isolated from the roots of Petasites formosanus.[1][2]

Q2: What are the general steps for the extraction and purification of this compound?

A2: The general workflow involves extraction from the plant material, partitioning to separate compounds based on polarity, and chromatographic purification to isolate this compound. A typical procedure includes a hot methanol (B129727) extraction from the roots of Petasites formosanus, followed by partitioning between water and chloroform (B151607), and then n-butanol. The final purification is achieved through repeated chromatography steps.[1]

Q3: What analytical techniques are suitable for the analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of bakkenolides.[3][4] For this compound, a UV detection wavelength of 286 nm is appropriate, corresponding to its cis-3-methylsulfinylacryloyloxy moiety.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for sensitive detection and quantification, as demonstrated for other bakkenolides like Bakkenolide D.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low recovery of the target compound is a frequent challenge in natural product purification. The table below outlines potential causes and solutions.

Potential Cause Troubleshooting/Solution
Incomplete Initial Extraction Ensure the plant material is finely ground to maximize surface area for solvent penetration. Optimize the extraction solvent and method. While hot methanol extraction is reported, sequential extraction with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) may improve yield. Consider alternative extraction techniques such as sonication or microwave-assisted extraction, but be mindful of potential degradation.[6]
Compound Degradation during Extraction Bakkenolides, as sesquiterpene lactones, can be sensitive to high temperatures and extreme pH. If using heat, monitor the temperature and extraction time carefully to avoid degradation. Maintain a neutral pH during extraction and partitioning.
Loss during Liquid-Liquid Partitioning Ensure complete phase separation during partitioning to avoid loss of the organic layer containing this compound. Perform multiple extractions of the aqueous layer with the organic solvent to maximize recovery.
Suboptimal Chromatographic Conditions Improper mobile phase composition can lead to poor separation and loss of the compound. The stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase must be carefully selected and optimized. A gradient elution may be necessary to effectively separate this compound from other compounds.
Precipitation on the Column The sample may precipitate at the head of the column if the loading solvent is too weak. Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading.
Issue 2: Co-eluting Impurities with this compound

The complexity of plant extracts often leads to the co-elution of structurally similar compounds.

Potential Cause Troubleshooting/Solution
Presence of Other Bakkenolide Isomers The extract of Petasites formosanus contains numerous other bakkenolides.[1][2] These isomers can have very similar polarities, making them difficult to separate.
Insufficient Chromatographic Resolution The chosen chromatographic method may not have sufficient resolving power.
Overlapping UV Spectra Co-eluting impurities with similar chromophores will be difficult to distinguish using UV detection alone.

Solutions for Co-eluting Impurities:

  • Optimize HPLC Method:

    • Mobile Phase: Adjust the solvent ratios in the mobile phase to fine-tune the selectivity. For reverse-phase HPLC, modifying the gradient slope or using different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can alter elution patterns.

    • Stationary Phase: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Temperature: Controlling the column temperature can influence selectivity and improve resolution.[1]

  • Employ Orthogonal Separation Techniques: Consider using two-dimensional liquid chromatography (2D-LC) for complex samples.[7] This involves using two columns with different separation mechanisms to significantly increase peak capacity.

  • Utilize Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer (LC-MS). MS detection can distinguish between co-eluting compounds based on their mass-to-charge ratio, even if they are not chromatographically separated.[2]

Issue 3: this compound Degradation during Purification

The stability of the target molecule throughout the purification process is crucial for obtaining a high-purity product.

Potential Cause Troubleshooting/Solution
pH Sensitivity The ester and lactone functionalities in bakkenolides can be susceptible to hydrolysis under acidic or basic conditions. Maintain neutral pH in all solvents and buffers used during extraction and chromatography.
Thermal Instability Prolonged exposure to high temperatures can lead to degradation. Avoid excessive heating during solvent evaporation and extraction. Use a rotary evaporator at a moderate temperature.
Oxidative Degradation The sulfoxide (B87167) group in this compound may be prone to oxidation or reduction. Work under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. Store extracts and purified fractions at low temperatures and protected from light.

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound

This protocol is adapted from the reported extraction of bakkenolides from Petasites formosanus.[1]

  • Extraction:

    • Air-dry and powder the roots of Petasites formosanus.

    • Extract the powdered material with hot methanol three times.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in water and perform a liquid-liquid extraction with chloroform.

    • Separate the chloroform layer.

    • Further extract the aqueous layer with n-butanol.

    • Concentrate the chloroform and n-butanol fractions separately. This compound is expected to be in the more non-polar chloroform fraction.

Protocol 2: HPLC Analysis of this compound

This is a starting point for an analytical HPLC method, based on methods for similar bakkenolides.[3][4]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and run a linear gradient to increase the concentration of B over 30-45 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 286 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis plant Powdered P. formosanus Roots extraction Hot Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning H2O/CHCl3 Partition crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Non-polar compounds aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chrom Column Chromatography (e.g., Silica Gel) chloroform_fraction->column_chrom nbutanol_partition n-BuOH Partition aqueous_fraction->nbutanol_partition nbutanol_fraction n-BuOH Fraction nbutanol_partition->nbutanol_fraction Polar compounds fractions Collected Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_bakkenolide Pure this compound hplc->pure_bakkenolide analysis LC-MS/MS, NMR pure_bakkenolide->analysis troubleshooting_tree start Low Yield or Purity of this compound check_extraction Review Extraction Protocol start->check_extraction check_chromatography Review Chromatography Protocol check_extraction->check_chromatography No optimize_extraction Optimize Extraction: - Finer Grinding - Solvent Polarity - Extraction Time/Temp check_extraction->optimize_extraction Yes check_stability Assess Compound Stability check_chromatography->check_stability No optimize_hplc Optimize HPLC: - Mobile Phase Gradient - Different Stationary Phase - Temperature Control check_chromatography->optimize_hplc Yes protect_sample Implement Protective Measures: - Control pH - Lower Temperatures - Inert Atmosphere check_stability->protect_sample Yes use_lcms Use LC-MS for Co-elution Analysis optimize_hplc->use_lcms

References

Technical Support Center: Interpreting Complex NMR Spectra of Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide Db and similar complex sesquiterpene lactones. The information is designed to address common challenges encountered during the interpretation of Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing significant signal overlap in the 1H NMR spectrum of my this compound sample. How can I resolve these overlapping signals?

A1: Signal overlap is a common challenge with complex molecules like this compound. Here are several strategies to resolve overlapping signals:

  • 2D NMR Spectroscopy: This is the most powerful method to resolve signal overlap.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out spin systems even when signals are crowded in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Since the 13C chemical shift range is much larger, this technique effectively separates overlapping proton signals based on the chemical shifts of the attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, not just directly coupled ones, which is useful for identifying complete structural fragments.

  • Change of Solvent: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons and resolve overlapping signals. Aromatic solvents like benzene-d₆ are known to induce significant shifts (Aromatic Solvent-Induced Shifts - ASIS) that can be particularly effective in spreading out crowded regions of the spectrum.

  • Varying the Temperature: For molecules with conformational flexibility, acquiring spectra at different temperatures can be beneficial. Higher temperatures can lead to sharper, averaged signals due to rapid conformational exchange. Conversely, low-temperature NMR may "freeze out" different conformers, allowing for their individual analysis.

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals and can help to resolve overlap.

Q2: I am having trouble assigning the ester groups in this compound. Which experiments are most useful for this?

A2: The assignment of ester groups in complex molecules relies heavily on long-range correlations observed in an HMBC experiment. For this compound, which has an acetoxy group and a cis-3-methylsulfinylacryloyloxy group, the following correlations would be key:

  • HMBC Correlations: Look for correlations between the carbonyl carbon of the ester and protons on the alcohol portion of the molecule, as well as protons on the acid portion. For example, in this compound, an HMBC correlation was observed between the carbonyl carbon at δ 169.5 (C-10) and both the acetoxy methyl protons (δ 2.00) and the H-9 proton (δ 5.76), confirming the attachment of the acetoxy group at the C-9 position.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which can help to confirm the spatial proximity of the ester groups to other parts of the molecule.

Q3: The multiplicities of some signals in my 1H NMR spectrum are not clear. How can I determine the coupling constants accurately?

A3: Accurately determining coupling constants (J-values) is essential for structural elucidation. If multiplicities are unclear in the 1D spectrum, consider the following:

  • 1D Selective Decoupling: By irradiating a specific proton signal, you can decouple it from its coupling partners, which will simplify the multiplicities of those partners and help to identify the coupling network.

  • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can reveal the multiplicity of each signal clearly.

  • COSY Spectrum Analysis: The cross-peaks in a COSY spectrum can help to identify which protons are coupled to each other. The fine structure of these cross-peaks can sometimes be analyzed to extract coupling constants.

Data Presentation: NMR Data of this compound

Table 1: Partial 1H NMR Data of this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Acetoxy-CH₃2.00s-
Sulfoxide-CH₃2.84s-
H-2' (cis-olefinic)6.01d10.3
H-3' (cis-olefinic)6.98d10.3
H-95.76--

Table 2: Partial 13C NMR Data of this compound

CarbonChemical Shift (δ) ppm
C-10 (Acetoxy C=O)169.5

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Data Acquisition for a Sesquiterpene Lactone

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

    • Filter the solution into a standard 5 mm NMR tube.

  • 1D 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D proton spectrum to check for sample concentration and signal distribution.

  • 1D 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire a sufficient number of increments in the F1 dimension (e.g., 256-512) to achieve good resolution.

  • 2D HSQC Acquisition:

    • Use a standard gradient-selected, phase-sensitive HSQC pulse sequence.

    • Optimize the spectral widths in both F1 (13C) and F2 (1H) dimensions to cover all relevant signals.

  • 2D HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence.

    • The long-range coupling delay should be optimized (typically for J = 8 Hz) to observe two- and three-bond correlations.

  • 2D NOESY Acquisition:

    • Use a standard gradient-selected NOESY pulse sequence.

    • The mixing time should be optimized based on the molecular size (for a molecule like this compound, a mixing time of 300-800 ms (B15284909) is a good starting point).

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

Visualizations

Bakkenolide_Db_Structure cluster_bakkenolide This compound BakkenolideDb BakkenolideDb

Caption: Chemical structure of this compound.

NMR_Workflow cluster_workflow NMR Data Acquisition and Analysis Workflow start Purified Sample nmr_acq 1D and 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis and Interpretation processing->analysis structure Structure Elucidation analysis->structure

Caption: A typical workflow for NMR-based structure elucidation.

HMBC_Correlations cluster_hmbc Key HMBC Correlations for this compound Ester Groups C10 C-10 (δ 169.5) H9 H-9 (δ 5.76) C10->H9 HMBC Acetoxy_Me Acetoxy-CH3 (δ 2.00) C10->Acetoxy_Me HMBC

Caption: Key HMBC correlations confirming the position of the acetoxy group in this compound.

References

Cell culture contamination issues in Bakkenolide Db experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during experiments with Bakkenolide Db. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my this compound cell culture experiments?

A1: In any cell culture experiment, including those with this compound, you are likely to encounter two main categories of contaminants:

  • Biological Contaminants: These are the most frequent and include bacteria, mycoplasma, yeast, fungi (molds), and viruses. Cross-contamination with other cell lines is also a significant concern.[1][2][3]

  • Chemical Contaminants: These are non-living substances that can affect your experiment. Sources include impurities in media, sera, and water, as well as endotoxins, detergents, and residues from plasticware.[2][3][4] The stability of this compound in your specific culture medium could also be a factor, as degradation products might influence cellular behavior.

Q2: How can I visually identify contamination in my cell cultures treated with this compound?

A2: Visual inspection is the first line of defense. Here’s what to look for:

  • Bacteria: You may observe a sudden drop in pH (media turns yellow), cloudiness (turbidity) in the culture medium, and under the microscope, you might see small, motile rods or cocci between your cells.[2][5][6]

  • Yeast: The culture medium may become turbid, and the pH might increase (media turns pink). Microscopically, yeast appears as individual, ovoid, or budding particles.[5][6]

  • Fungi (Mold): Molds are often visible to the naked eye as filamentous colonies. Under the microscope, you will see thin, filamentous structures (hyphae) and sometimes dense clusters of spores.[2][6]

  • Mycoplasma: This is a particularly insidious contaminant as it is too small to be seen with a standard light microscope and does not typically cause turbidity.[1][7] Signs are often subtle, such as changes in cell growth rates or morphology.[8]

Q3: Mycoplasma is a concern in my lab. How can I specifically test for it in my this compound experiments?

A3: Since mycoplasma is not visible under a standard microscope, specific detection methods are necessary.[7] The most common and reliable methods include:

  • PCR-based Assays: These are rapid and sensitive, detecting mycoplasma DNA in your cell culture supernatant.

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, bright dots outside the cell nuclei when viewed under a fluorescence microscope.

  • ELISA: This method detects mycoplasma antigens.

  • Mycoplasma Culture: This involves attempting to grow the mycoplasma on specific agar (B569324) plates, which is a slower but very sensitive method.[4]

Q4: Could this compound itself be a source of contamination or interfere with my results?

A4: While this compound is the subject of your research, it's crucial to consider its purity and stability.

  • Purity: Ensure the this compound you are using is of high purity. Impurities from the synthesis or extraction process could have unintended biological effects.

  • Stability: The stability of this compound in your cell culture medium at 37°C is an important factor. Degradation of the compound could lead to a loss of efficacy and the generation of byproducts with unknown effects. It is advisable to prepare fresh stock solutions and minimize the time the compound is in the culture medium if its stability is unknown.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can also impact cells. It is essential to run vehicle controls (cells treated with the same concentration of the solvent alone) to distinguish the effects of the compound from those of the solvent.

Troubleshooting Guides

Issue 1: Sudden Turbidity and pH Change in Culture

Symptoms:

  • The culture medium becomes cloudy overnight.

  • The pH indicator in the medium changes color dramatically (e.g., to yellow for bacterial contamination or pink for fungal).[5]

Possible Causes & Solutions:

Possible Cause Identification Immediate Action Prevention
Bacterial Contamination Microscopic observation of motile bacteria.Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet.Strictly adhere to aseptic techniques.[9] Use sterile reagents and media. Regularly clean and disinfect all equipment.[10]
Yeast Contamination Microscopic observation of budding yeast cells.Discard the contaminated culture. Thoroughly clean the incubator, paying attention to the water pan.Ensure all media and supplements are sterile-filtered. Maintain good personal hygiene.
Chemical Reaction No visible microorganisms. The change may coincide with the addition of a new reagent.Review the composition of all reagents. Test the pH of the medium and supplements individually.Use high-purity water and reagents from reputable suppliers.[4]
Issue 2: Slow Cell Growth and Altered Morphology

Symptoms:

  • Cells are not proliferating at the expected rate.

  • Cells appear stressed, detached, or have an unusual shape.

Possible Causes & Solutions:

Possible Cause Identification Immediate Action Prevention
Mycoplasma Contamination PCR test, DNA staining, or ELISA.Quarantine the suspected culture. Test all other cultures in the lab. If positive, discard the contaminated cells and thoroughly decontaminate the lab.Routinely test all cell lines for mycoplasma, especially upon receipt and before cryopreservation.[4] Quarantine new cell lines.[11]
Viral Contamination Often no visible signs. May require electron microscopy, PCR, or ELISA for detection.Discard the culture. Review the source of the cell line.Obtain cell lines from reputable cell banks.
Cross-Contamination with another cell line STR (Short Tandem Repeat) profiling to authenticate the cell line.Discard the contaminated culture.Handle only one cell line at a time in the biosafety cabinet. Clearly label all flasks and plates. Use separate media and reagents for each cell line.
This compound Cytotoxicity The effect is dose-dependent and consistent across replicates.Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line.Use a concentration range below the toxic threshold for your experiments.
Chemical Contamination (e.g., endotoxins) No visible microorganisms.Use endotoxin-free water and reagents. Test serum and other biological supplements for endotoxin (B1171834) levels.Purchase high-quality, cell culture-tested reagents.

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture

This protocol outlines the fundamental steps to maintain a sterile environment and prevent contamination.

  • Preparation of the Work Area:

    • Before starting, ensure the biosafety cabinet is running for at least 15 minutes.

    • Wipe down the interior surfaces of the biosafety cabinet with 70% ethanol (B145695).[9][10]

    • Place all necessary sterile materials (flasks, plates, pipettes, media, etc.) inside the cabinet after wiping their surfaces with 70% ethanol.

  • Personal Hygiene:

    • Wear a clean lab coat and gloves.

    • Wash hands thoroughly before putting on gloves.

    • Spray gloves with 70% ethanol before starting work.[10]

  • Handling of Reagents and Cultures:

    • Only open one container of medium or reagents at a time.

    • Do not leave bottles or flasks open for extended periods.

    • Never touch the neck of a bottle or the tip of a pipette to any non-sterile surface.

    • Use a fresh sterile pipette for each reagent or cell line.

    • When finished, wipe down all surfaces of the biosafety cabinet with 70% ethanol.

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol for detecting mycoplasma DNA in cell culture supernatant.

  • Sample Preparation:

    • Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new sterile tube.

    • Boil the supernatant for 10 minutes to lyse any mycoplasma present and release their DNA.

    • Centrifuge at 13,000 x g for 5 minutes to pellet debris. The supernatant now contains the DNA for PCR.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers specific for the 16S rRNA gene of mycoplasma.

    • Add 1-2 µl of the prepared supernatant (template DNA) to the master mix.

    • Include a positive control (known mycoplasma DNA) and a negative control (sterile water).

    • Run the PCR reaction using an appropriate thermal cycling program.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis.

    • A band of the expected size in the sample lane indicates mycoplasma contamination.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of related bakkenolides, this compound is hypothesized to modulate inflammatory and cell survival pathways. This diagram illustrates a potential mechanism of action where this compound inhibits the NF-κB signaling cascade.

Caption: Hypothesized NF-κB signaling pathway inhibited by this compound.

Experimental Workflow for Investigating this compound Effects

This workflow outlines the key steps for studying the biological effects of this compound while minimizing the risk of contamination.

Experimental_Workflow Quarantine Quarantine and Mycoplasma Test Expand Expand Cell Culture (Aseptic Technique) Quarantine->Expand Seed Seed Cells for Experiment Expand->Seed Treat Treat with this compound (and Vehicle Control) Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Assay Perform Downstream Assays (e.g., Western Blot, qPCR, Cytotoxicity) Harvest->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: Workflow for this compound experiments with contamination checkpoints.

References

Optimizing Bakkenolide Db concentration for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Bakkenolide (B600228) B in your bioassays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure you obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Bakkenolide B and what are its primary biological activities?

Bakkenolide B is a sesquiterpenoid lactone, a natural compound isolated from plants of the Petasites genus. It is recognized for its significant biological activities, which include anti-inflammatory, anti-allergic, and anti-neuroinflammatory effects.[1][2]

Q2: What cellular signaling pathways are known to be modulated by Bakkenolide B?

Bakkenolide B has been shown to exert its effects by modulating several key signaling pathways:

  • AMPK/Nrf2 Pathway: It activates this pathway, which leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO-1, thereby reducing oxidative stress and inflammation.[1]

  • Calcineurin Pathway: It can inhibit the calcineurin pathway, which in turn suppresses the production of interleukin-2 (B1167480) (IL-2) in T cells.[3][4][5]

  • NF-κB and MAPK Pathways: While direct modulation of NF-κB by Bakkenolide B is a subject of ongoing research, related compounds (other bakkenolides) are known to inhibit the NF-κB and MAPK/ERK signaling pathways, which are central to the inflammatory response.[6][7]

Q3: How should I dissolve and store Bakkenolide B for experiments?

For in vitro experiments, Bakkenolide B is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store this stock solution at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a recommended starting concentration range for Bakkenolide B in a new bioassay?

The optimal concentration of Bakkenolide B is highly dependent on the cell type and the specific bioassay. Based on published studies, a common approach is to perform a dose-response experiment starting with a broad range. A sensible starting range for many cell-based assays is between 1 µM and 50 µM. A preliminary cytotoxicity assay (e.g., MTT or LDH) is essential to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Troubleshooting Guide

Issue: My experimental results with Bakkenolide B are inconsistent.

  • Possible Cause 1: Compound Instability. Bakkenolide B, like many natural products, may degrade if not handled properly. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 2: Solvent Effects. Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls. High solvent concentrations can impact cell health and experimental outcomes.

  • Possible Cause 3: Cell Health and Passage Number. Use cells that are in a consistent, healthy growth phase and within a narrow passage number range. High-passage cells can exhibit altered responses.

Issue: I am not observing any biological effect.

  • Possible Cause 1: Insufficient Concentration. The concentration of Bakkenolide B may be too low to elicit a response in your specific system. Try performing a wider dose-response study with higher concentrations, guided by cytotoxicity data.

  • Possible Cause 2: Insufficient Incubation Time. The selected time point may be too early or too late to observe the desired effect. A time-course experiment is recommended to identify the optimal incubation period.

  • Possible Cause 3: Compound Degradation. Verify the integrity of your Bakkenolide B stock. If it is old or has been stored improperly, it may have lost its activity.

Issue: I am observing high levels of cytotoxicity.

  • Possible Cause 1: Concentration is Too High. This is the most common reason. Perform a thorough cytotoxicity assay (like MTT) to establish the IC50 (half-maximal inhibitory concentration) and determine a sub-toxic concentration range for your functional assays.

  • Possible Cause 2: Solvent Toxicity. The concentration of your vehicle (e.g., DMSO) may be too high. Ensure the final concentration does not exceed 0.1% for most cell lines, and always include a vehicle-only control group.

  • Possible Cause 3: Contamination. Your Bakkenolide B stock or cell culture may be contaminated. Use sterile techniques for all solution preparations and cell handling.

Issue: The compound is precipitating in the cell culture medium.

  • Possible Cause 1: Poor Solubility. Bakkenolide B has limited solubility in aqueous solutions. When diluting the DMSO stock into your medium, mix it thoroughly and immediately. Do not store diluted solutions for long periods.

  • Possible Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to use a concentration that is above the solubility limit of the compound in your specific medium. If precipitation occurs, you must use lower concentrations.

Quantitative Data Summary

The following table summarizes effective concentrations of Bakkenolide B and related compounds from various studies. This data can serve as a reference for designing your experiments.

CompoundAssay / Cell TypeEffectEffective Concentration / IC50
Bakkenolide B LPS-stimulated MicrogliaInhibition of TNF-α, IL-1β, IL-6, IL-12Significant effects at 10-40 µM
Bakkenolide B RBL-2H3 Mast CellsInhibition of degranulationConcentration-dependent
Bakkenolide B Jurkat T CellsInhibition of IL-2 productionConcentration-dependent
Bakkenolide G Rabbit PlateletsInhibition of PAF-induced aggregationIC50: 5.6 ± 0.9 µM
Bakkenolide-IIIa OGD-exposed Hippocampal NeuronsIncreased cell viability4, 8, 16 mg/kg (in vivo)

Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)

This protocol determines the concentration range of Bakkenolide B that is non-toxic to your cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Bakkenolide B in culture medium. Remove the old medium from the cells and add 100 µL of the Bakkenolide B dilutions. Include wells for a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus concentration to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay (Cytokine Measurement)

This protocol assesses the ability of Bakkenolide B to inhibit the production of pro-inflammatory cytokines in macrophages (e.g., RAW 264.7 or primary microglia).

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of Bakkenolide B (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in Bakkenolide B-treated groups to the LPS-only control group to determine the percentage of inhibition.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol can be used to investigate the effect of Bakkenolide B on protein expression and phosphorylation in pathways like NF-κB or AMPK.

  • Cell Treatment: Seed cells in 6-well plates. Treat with Bakkenolide B and/or an inflammatory stimulus (like LPS) for a predetermined time (e.g., 15, 30, 60 minutes for phosphorylation events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against your target protein (e.g., phospho-p65, total p65, phospho-AMPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Visualizations

Below are diagrams illustrating key workflows and signaling pathways related to Bakkenolide B research.

G cluster_0 A 1. Determine Cell Line & Bioassay Endpoint B 2. Prepare Bakkenolide B Stock Solution (in DMSO) A->B C 3. Cytotoxicity Assay (MTT) (Determine IC50 & Sub-toxic Range) B->C D 4. Dose-Response Experiment (Using Sub-toxic Concentrations) C->D Select concentrations significantly < IC50 E 5. Time-Course Experiment (Using Optimal Concentration) D->E Select optimal dose (e.g., EC50) F 6. Final Bioassay with Optimized Parameters E->F G 7. Data Analysis & Interpretation F->G

Workflow for Optimizing Bakkenolide B Concentration.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BkkB Bakkenolide B AMPK AMPK BkkB->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Keap1 Keap1 Nrf2->Keap1 Dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO-1) ARE->Genes Promotes Transcription Inflammation Neuroinflammation & Oxidative Stress Genes->Inflammation Inhibits Nrf2_nuc->ARE Binds

Bakkenolide B activates the protective AMPK/Nrf2 pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α (Inflammatory Stimuli) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK pIKK p-IKK (Active) IKK->pIKK IkBa IκBα pIKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits pIkBa p-IκBα Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Bkk Bakkenolides (e.g., Bakkenolide-IIIa) Bkk->IKK Inhibits Activation (Proposed Mechanism) NFkB_nuc->Genes Promotes Transcription

Inhibition of the NF-κB signaling pathway by Bakkenolides.

References

Validation & Comparative

Comparative Analysis of Cytotoxic Activity: Bakkenolide Db vs. Bakkenolide B

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic activities of two sesquiterpenoid compounds, Bakkenolide Db and Bakkenolide B, reveals significant differences in their potential as anticancer agents. This guide synthesizes available experimental data to provide a clear overview for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity

The cytotoxic effects of this compound and Bakkenolide B were evaluated against murine leukemia (P-388) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was used as a measure of cytotoxicity.

CompoundCell LineIC50 (µg/mL)
This compound P-388 (murine leukemia)4.8
A549 (human lung carcinoma)9.5
Bakkenolide B P-388 (murine leukemia)> 10
A549 (human lung carcinoma)> 10

Data sourced from Wu et al., 1999.

The results clearly indicate that this compound exhibits moderate cytotoxic activity against both cell lines tested. In contrast, Bakkenolide B shows negligible cytotoxicity at concentrations up to 10 µg/mL. This suggests a significant disparity in the cytotoxic potential of these structurally related compounds.

Mechanism of Action: An Overview

While specific mechanistic studies for this compound are limited, the cytotoxic action of many sesquiterpene lactones is known to be mediated through the induction of apoptosis, or programmed cell death. This process is often triggered by cellular stress and can proceed through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The lack of significant cytotoxicity for Bakkenolide B suggests it may not effectively trigger these apoptotic pathways.

Experimental Protocols

The evaluation of cytotoxic activity for this compound and Bakkenolide B was conducted using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: P-388 and A549 cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and Bakkenolide B, typically ranging from 0.1 to 100 µg/mL.

  • Incubation: The plates were incubated for 48 hours to allow the compounds to exert their effects.

  • MTT Addition: Following the incubation period, MTT solution was added to each well.

  • Formazan (B1609692) Formation: The plates were incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Visualizing the Pathways

To conceptualize the processes involved in evaluating and understanding the cytotoxic effects of these compounds, the following diagrams are provided.

G cluster_workflow Cytotoxicity Testing Workflow A Cell Seeding (P-388 & A549) B Treatment with This compound / Bakkenolide B A->B C 48h Incubation B->C D MTT Assay C->D E Absorbance Measurement D->E F IC50 Determination E->F

Caption: A streamlined workflow of the MTT assay used for cytotoxicity assessment.

G Bakkenolide_Db This compound Cellular_Stress Induces Cellular Stress Bakkenolide_Db->Cellular_Stress Apoptosis_Induction Apoptosis Induction Cellular_Stress->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

A Comparative Analysis of Bakkenolide Db and Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally derived sesquiterpenoid lactone, Bakkenolide Db, and the well-established chemotherapeutic agent, doxorubicin (B1662922). While doxorubicin has been a cornerstone of cancer treatment for decades, the exploration of novel compounds like this compound is crucial for the development of more targeted and less toxic therapies. This document aims to objectively compare their performance based on available, albeit limited, experimental data for this compound.

Executive Summary

Doxorubicin is a potent and broadly effective anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its clinical use is significantly limited by severe side effects, most notably cardiotoxicity.

Information regarding the specific anticancer properties of this compound is currently limited in publicly accessible scientific literature. Research on related bakkenolides, such as Bakkenolide B and Bakkenolide IIIa, suggests potential anti-inflammatory and neuroprotective effects, with some indications of apoptosis induction. However, a direct and comprehensive comparison with doxorubicin regarding anticancer efficacy, specific mechanisms of action in cancer cells, and in vivo performance is hampered by the lack of specific data for this compound. This guide, therefore, presents a detailed overview of doxorubicin, juxtaposed with the currently available, more general information on related bakkenolides as a preliminary reference point for this compound.

Data Presentation: A Comparative Overview

Due to the scarcity of specific quantitative data for this compound's anticancer activity, a direct tabular comparison of IC50 values and in vivo efficacy is not feasible at this time. The following table summarizes the known characteristics of doxorubicin.

Table 1: In Vitro and In Vivo Efficacy of Doxorubicin

ParameterDoxorubicinSource
Cell Line IC50 Value
MCF-7 (Breast)~0.01-1 µM[1][2]
HeLa (Cervical)~0.1-0.5 µM[2]
A549 (Lung)~0.1-1 µM[2]
HT-29 (Colon)~0.1-0.8 µM[2]
Tumor Model Efficacy
Breast Cancer XenograftSignificant tumor growth inhibition[3]
Ovarian Cancer XenograftTumor growth inhibition[3]
Toxicity Observed Effects
In Vitro (Cardiomyocytes)Increased apoptosis and cellular damage[4]
In Vivo (Rodent Models)Cardiotoxicity, myelosuppression, mucositis[4]

Mechanisms of Action

Doxorubicin:

Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action:

  • DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II. This "ternary complex" prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, resulting in double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.

This compound (Inferred from related compounds):

Specific data on the mechanism of action of this compound in cancer is not available. However, studies on other bakkenolides, such as Bakkenolide B, suggest potential mechanisms that may be relevant:

  • Inhibition of Inflammatory Pathways: Bakkenolide B has been shown to inhibit the production of inflammatory mediators. Chronic inflammation is a known driver of cancer progression, suggesting a potential indirect anticancer effect.

  • Induction of Apoptosis: Research on Bakkenolide IIIa has indicated its ability to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[4] The exact molecular players in this process for this compound remain to be elucidated.

Signaling Pathways

Doxorubicin-Induced Apoptosis Signaling Pathway:

Doxorubicin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage activates p53, a tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade that executes apoptosis.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Doxorubicin-induced apoptosis pathway.

Potential Signaling Pathway for this compound (Hypothetical):

Based on the limited information available for related bakkenolides, a hypothetical signaling pathway for this compound could involve the modulation of inflammatory and cell survival pathways. For instance, if it acts similarly to Bakkenolide IIIa, it might inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[4]

Bakkenolide_Db_Hypothetical_Pathway Bakkenolide_Db This compound NFkB_Inhibition NF-κB Inhibition Bakkenolide_Db->NFkB_Inhibition Pro_Survival_Genes Downregulation of Pro-Survival Genes NFkB_Inhibition->Pro_Survival_Genes Apoptosis_Induction Induction of Apoptosis Pro_Survival_Genes->Apoptosis_Induction

Hypothetical signaling pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cancer cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Apoptosis_Assay->Mechanism Animal_Model Animal Tumor Model (e.g., Xenograft) Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy Toxicity Toxicity Studies (e.g., Body Weight, Histopathology) Efficacy->Toxicity cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo

Preclinical evaluation workflow.

Conclusion and Future Directions

Doxorubicin remains a potent anticancer agent, but its significant toxicity, particularly cardiotoxicity, necessitates the search for safer alternatives. While the available data on this compound is insufficient for a definitive comparison, preliminary insights from related compounds suggest potential anticancer properties that warrant further investigation.

To establish the therapeutic potential of this compound, future research should focus on:

  • In Vitro Screening: Determining the IC50 values of this compound against a comprehensive panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in cancer cells.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and safety profile of this compound in preclinical animal models.

A thorough investigation of this compound is required to ascertain its potential as a viable alternative or adjunct to conventional chemotherapies like doxorubicin. The scientific community is encouraged to pursue further research to fill the existing knowledge gaps and unlock the full therapeutic potential of this natural compound.

References

Validating the Anticancer Potential of Bakkenolide B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bakkenolide (B600228) B's biological activities in the context of cancer research, juxtaposed with two well-characterized natural compounds with demonstrated anticancer effects: Parthenolide (B1678480) and Jolkinolide B. While direct, broad-spectrum anticancer activity for Bakkenolide B is not yet extensively documented, its known immunomodulatory effects provide a basis for potential future investigation in oncology.

Overview of Compounds

Bakkenolide B is a sesquiterpene lactone primarily isolated from Petasites japonicus. Current research predominantly points towards its anti-inflammatory and immunomodulatory properties. A key finding is its ability to inhibit interleukin-2 (B1167480) (IL-2) production in human T-cell leukemia (Jurkat) cells, suggesting a potential role in modulating immune responses.[1][2]

Parthenolide , another sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has been extensively studied for its anticancer properties. It is known to induce apoptosis, inhibit cancer cell proliferation, and target cancer stem cells across a variety of malignancies.[3][4]

Jolkinolide B is a diterpenoid isolated from Euphorbia fischeriana Steud. It has demonstrated significant anticancer effects in several cancer types, including gastric and breast cancer, by inducing cell cycle arrest and apoptosis.[5][6]

Comparative Efficacy: In Vitro Studies

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of Bakkenolide B, Parthenolide, and Jolkinolide B in various cell lines. It is important to note the different endpoints measured for Bakkenolide B (inhibition of IL-2 production) versus Parthenolide and Jolkinolide B (inhibition of cell viability/proliferation).

CompoundCell LineCancer TypeIC50 (µM)EndpointReference
Bakkenolide B JurkatT-cell LeukemiaNot explicitly stated, but inhibits IL-2 productionIL-2 Inhibition[1][2]
Parthenolide SiHaCervical Cancer8.42 ± 0.76Cell Viability[3]
MCF-7Breast Cancer9.54 ± 0.82Cell Viability[3]
A549Lung Carcinoma4.3Cell Proliferation[4]
TE671Medulloblastoma6.5Cell Proliferation[4]
HT-29Colon Adenocarcinoma7.0Cell Proliferation[4]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45Cell Viability[7]
H1650Non-small Cell Lung Cancer9.88 ± 0.09Cell Viability[7]
H1299Non-small Cell Lung Cancer12.37 ± 1.21Cell Viability[7]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35Cell Viability[7]
Jolkinolide B MKN45Gastric Cancer33.64 ± 3.64 (48h)Cell Viability[5]
AGSGastric Cancer15.99Cell Viability[8]
Bladder Cancer Cell LinesBladder Cancer4.16 - 5.74Cell Viability[9]

Mechanisms of Action: A Comparative Overview

The anticancer effects of Parthenolide and Jolkinolide B are attributed to their modulation of various signaling pathways. While the direct anticancer signaling pathways for Bakkenolide B are not well-defined, its effect on the calcineurin pathway is noted.

Bakkenolide B:

  • Primary Known Mechanism: Inhibition of the calcineurin pathway, leading to decreased production of Interleukin-2 (IL-2) in Jurkat cells.[1][2]

Parthenolide:

  • Key Mechanisms:

    • Inhibition of NF-κB signaling.

    • Inhibition of STAT3 phosphorylation.

    • Induction of reactive oxygen species (ROS).

    • Induction of apoptosis via the mitochondrial pathway.

    • Inhibition of histone deacetylase 1 (HDAC1).

Jolkinolide B:

  • Key Mechanisms:

    • Induction of S-phase cell cycle arrest via the ATR-CHK1-CDC25A-Cdk2 signaling pathway in gastric cancer cells.

    • Induction of apoptosis through the mitochondrial pathway.

    • Downregulation of the PI3K-Akt signaling pathway in breast cancer cells.[6]

    • Induction of ROS-mediated paraptosis and apoptosis in bladder cancer cells by targeting the thioredoxin and glutathione (B108866) systems.[10]

Signaling Pathway Diagrams

Bakkenolide_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca2_ion Ca2+ Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription Bakkenolide_B Bakkenolide B Bakkenolide_B->Calcineurin Inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Proposed signaling pathway for Bakkenolide B.

Parthenolide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates STAT3 STAT3 ROS ROS Apoptosis Apoptosis ROS->Apoptosis Parthenolide Parthenolide Parthenolide->IKK Inhibits Parthenolide->STAT3 Inhibits Phosphorylation Parthenolide->ROS Induces Anti_apoptotic_genes Anti-apoptotic Genes NFkB_n->Anti_apoptotic_genes Activates Transcription

Key signaling pathways modulated by Parthenolide.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Bakkenolide B, Parthenolide, Jolkinolide B) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against compound concentration.[11]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.[15][16]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation Cell_Culture 1. Cell Culture (e.g., Jurkat, MCF-7, A549) Compound_Treatment 2. Compound Treatment (Bakkenolide B, Parthenolide, Jolkinolide B) Cell_Culture->Compound_Treatment Cell_Viability 3a. Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis 3c. Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

General workflow for in vitro anticancer screening.

Conclusion

This guide provides a comparative framework for evaluating the potential of Bakkenolide B in cancer research. While direct evidence for its anticancer activity is currently limited, its demonstrated effect on the calcineurin-NFAT pathway, a pathway implicated in some cancers, warrants further investigation. In contrast, Parthenolide and Jolkinolide B have well-established anticancer profiles with defined mechanisms of action and a broader range of tested cancer cell lines.

For researchers and drug development professionals, the data and protocols presented here offer a starting point for exploring Bakkenolide B's potential, either as a standalone agent or in combination therapies, particularly in hematological malignancies or other cancers where immune modulation plays a critical role. Further studies employing the outlined experimental protocols are necessary to fully elucidate the anticancer effects of Bakkenolide B and its potential signaling pathways.

References

Comparative Analysis of Bakkenolide Db and Other Sesquiterpenoid Lactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of Bakkenolide (B600228) Db against other prominent sesquiterpenoid lactones is currently limited by the lack of publicly available quantitative data for Bakkenolide Db. While the isolation of this compound from Petasites formosanus has been reported, detailed studies quantifying its specific anti-inflammatory and cytotoxic effects with metrics such as IC50 values are not readily accessible in the scientific literature.

This guide aims to provide a comparative overview based on the available data for structurally related bakkenolides and other well-characterized sesquiterpenoid lactones, namely Parthenolide and Costunolide. This comparison, supplemented with detailed experimental protocols and signaling pathway diagrams, will serve as a valuable resource for researchers in drug discovery and development.

Introduction to Sesquiterpenoid Lactones

Sesquiterpenoid lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Their mechanism of action is often attributed to their ability to modulate key signaling pathways involved in cellular processes like inflammation and apoptosis.

Comparative Biological Activities

While direct quantitative comparisons involving this compound are unavailable, we can infer its potential activities by examining related compounds and prominent sesquiterpenoid lactones.

Anti-inflammatory Activity

Many sesquiterpenoid lactones exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.

Table 1: Comparison of Anti-inflammatory Activity of Selected Sesquiterpenoid Lactones

CompoundTarget/AssayCell LineIC50 ValueReference
This compound ------Data not available ---
Bakkenolide B iNOS and COX-2 inductionMouse peritoneal macrophagesNot specified (concentration-dependent inhibition)[1]
Parthenolide NF-κB activationHuman bronchial epithelial cellsNot specified (significant inhibition at 40 µM)N/A
Costunolide Not specifiedNot specifiedNot specifiedN/A
S-Petasin PDE4 activityNot specified17.5 µM[2]

Note: The lack of standardized reporting and different experimental setups make direct comparison of IC50 values across different studies challenging.

Cytotoxic Activity

The cytotoxic effects of sesquiterpenoid lactones against various cancer cell lines are a major area of research. This activity is often linked to the induction of apoptosis and cell cycle arrest.

Table 2: Comparison of Cytotoxic Activity of Selected Sesquiterpenoid Lactones

CompoundCell LineIC50 ValueReference
This compound ---Data not available ---
Petasitesterpene II MDA-MB-231 (Breast cancer)More effective than other isolated compounds[3]
Parthenolide Not specifiedNot specifiedN/A
Costunolide MCF-7 and MDA-MB-231 (Breast cancer)40 µMN/A
Cadinane Sesquiterpenoids (compounds 1b, 2b, 4, 6, 8) HepG2 and Huh7 (Liver cancer)3.5 - 6.8 µM[4]

Signaling Pathways Modulated by Sesquiterpenoid Lactones

The biological effects of many sesquiterpenoid lactones are mediated through their interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Several sesquiterpenoid lactones are known to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P IkB_P p-IκB (Ubiquitinated) IKK->IkB_P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n Active NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Proteasome->IkB Degradation SLs Sesquiterpenoid Lactones (e.g., Parthenolide) SLs->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and survival. Its dysregulation is often observed in cancer.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n p-ERK ERK->ERK_n Translocation SLs Sesquiterpenoid Lactones SLs->Raf Inhibition SLs->MEK Inhibition SLs->ERK Inhibition TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_n->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Modulation of the MAPK/ERK signaling pathway by sesquiterpenoid lactones.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

NO_Inhibition_Workflow Seed_Cells 1. Seed RAW 264.7 macrophage cells in a 96-well plate. Pretreat 2. Pre-treat cells with various concentrations of test compounds. Seed_Cells->Pretreat Stimulate 3. Stimulate cells with LPS (e.g., 1 µg/mL). Pretreat->Stimulate Incubate 4. Incubate for 24 hours. Stimulate->Incubate Collect_Supernatant 5. Collect the cell culture supernatant. Incubate->Collect_Supernatant Griess_Reaction 6. Perform Griess reaction to measure nitrite (B80452) concentration. Collect_Supernatant->Griess_Reaction Measure_Absorbance 7. Measure absorbance at 540 nm. Griess_Reaction->Measure_Absorbance Calculate_IC50 8. Calculate the IC50 value. Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate. Add_Compound 2. Add various concentrations of the test compound. Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours. Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well. Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan. Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm. Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate the IC50 value. Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm with a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

While a definitive quantitative comparison of this compound with other sesquiterpenoid lactones is not yet possible due to a lack of published data, the information on related bakkenolides and other prominent members of this class, such as Parthenolide and Costunolide, suggests its potential as a bioactive compound. The provided experimental protocols offer a standardized framework for future studies to elucidate the specific anti-inflammatory and cytotoxic activities of this compound. Further research is warranted to isolate sufficient quantities of this compound and perform comprehensive biological evaluations. Such studies will be crucial in determining its therapeutic potential and place within the diverse and pharmacologically significant family of sesquiterpenoid lactones.

References

Cross-Validation of Bakkenolide B Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-inflammatory and anti-allergic properties of Bakkenolide (B600228) B, as demonstrated by independent laboratory findings, provides a valuable resource for researchers in pharmacology and drug development. This guide synthesizes quantitative data and detailed experimental protocols from multiple studies to offer a cross-validated perspective on the compound's biological efficacy.

Bakkenolide B, a natural sesquiterpene lactone, has garnered significant interest for its potential therapeutic applications. This guide focuses on two of its most prominently reported bioactivities: the inhibition of mast cell degranulation, a key event in allergic reactions, and the suppression of inflammatory responses in immune cells. By comparing data from different research groups, we aim to provide a clearer understanding of its potency and mechanisms of action.

Comparative Efficacy of Bakkenolide B

To facilitate a direct comparison of Bakkenolide B's bioactivity across different studies, the following tables summarize the key quantitative findings. These tables highlight the compound's effects on distinct cellular models of allergy and inflammation.

Anti-Allergic Activity: Inhibition of Mast Cell Degranulation

The degranulation of mast cells releases histamine (B1213489) and other inflammatory mediators, leading to allergic symptoms. The rat basophilic leukemia cell line, RBL-2H3, is a widely accepted model for studying this process. The inhibitory effect of Bakkenolide B on the release of β-hexosaminidase, a marker of degranulation, has been investigated by at least one laboratory.

Study Cell Line Assay Stimulant Bakkenolide B Concentration Reported Effect IC50 Value
Kim et al. (2013)[1]RBL-2H3β-hexosaminidase releaseAntigenConcentration-dependentInhibition of degranulationNot explicitly stated

Further independent studies on the effect of Bakkenolide B on RBL-2H3 degranulation are needed to provide a robust cross-validation of its IC50 value.

Anti-Inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Bakkenolide B has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory molecules in immune cells such as macrophages and microglia. These cells play a crucial role in the inflammatory cascade.

Study Cell Line Assay Stimulant Measured Mediator Bakkenolide B Concentration Range Reported Effect
Kim et al. (2013)[1]Mouse Peritoneal MacrophagesWestern BlotNot specifiediNOS and COX-2 inductionNot specifiedInhibition of gene induction

Additional studies from different laboratories are required to provide comparative quantitative data, such as IC50 values, for the anti-inflammatory effects of Bakkenolide B in macrophage or microglial cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Inhibition of Mast Cell Degranulation in RBL-2H3 Cells

This protocol is based on the methodology described by Kim et al. (2013)[1].

  • Cell Culture: RBL-2H3 cells are cultured in a suitable medium, such as Eagle's minimum essential medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 24 hours.

  • Treatment: After washing to remove excess IgE, cells are pre-treated with various concentrations of Bakkenolide B for a specified period.

  • Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The release of β-hexosaminidase into the supernatant is measured colorimetrically. The supernatant is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the absorbance is read at a specific wavelength (e.g., 405 nm). The percentage of inhibition is calculated relative to the stimulated control.

Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol is based on the methodology described by Kim et al. (2013) for peritoneal macrophages[1].

  • Cell Isolation: Peritoneal macrophages are harvested from mice.

  • Cell Culture: The isolated macrophages are cultured in a suitable medium, such as RPMI 1640, supplemented with FBS and antibiotics.

  • Treatment and Stimulation: Cells are treated with Bakkenolide B in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).

  • Western Blot Analysis: After treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are detected using specific primary and secondary antibodies.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_antiallergic Anti-Allergic Activity Assay cluster_antiinflammatory Anti-Inflammatory Activity Assay A1 Culture RBL-2H3 Cells A2 Sensitize with IgE A1->A2 A3 Treat with Bakkenolide B A2->A3 A4 Stimulate with Antigen A3->A4 A5 Measure β-hexosaminidase Release A4->A5 B1 Isolate/Culture Macrophages B2 Treat with Bakkenolide B B1->B2 B3 Stimulate with LPS B1->B3 B4 Western Blot for iNOS/COX-2 B2->B4 B3->B4

Caption: Experimental workflows for assessing the anti-allergic and anti-inflammatory activities of Bakkenolide B.

signaling_pathway cluster_mast_cell Mast Cell Degranulation Pathway cluster_macrophage Macrophage Inflammatory Pathway Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI Binds Degranulation Degranulation (Histamine, β-hexosaminidase release) FcεRI->Degranulation Activation BakkenolideB_A Bakkenolide B BakkenolideB_A->Degranulation Inhibits LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation BakkenolideB_I Bakkenolide B BakkenolideB_I->iNOS_COX2 Inhibits

Caption: Simplified signaling pathways illustrating the inhibitory targets of Bakkenolide B in allergy and inflammation.

References

A Comparative Analysis of the Cytotoxic Potency of Bakkenolide Db and Cisplatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro cytotoxic activities of Bakkenolide (B600228) Db, a natural sesquiterpenoid, and cisplatin (B142131), a widely used chemotherapeutic agent. The analysis focuses on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, offering valuable insights for researchers and professionals in drug development.

Quantitative Comparison of IC50 Values

The cytotoxic effects of Bakkenolide Db and cisplatin have been evaluated in several cancer cell lines. The following table summarizes the reported IC50 values, providing a quantitative comparison of their potency. It is important to note that direct comparative studies are limited, and the data presented here is compiled from different research articles. Variations in experimental protocols, such as the specific assay used (e.g., MTT, SRB) and incubation times, can significantly influence the obtained IC50 values.

CompoundCancer Cell LineIC50 (µM)AssayIncubation TimeReference
This compound P388 (Murine Leukemia)4.98MTTNot Specified[1]
HeLa (Human Cervical Cancer)18.98MTTNot Specified[1]
Cisplatin P388 (Murine Leukemia)0.23Not Specified48 hours[2]
HeLa (Human Cervical Cancer)~1.5 - 20+MTT / Various24, 48, 72 hours[3][4][5][6]

Note: The IC50 values for cisplatin in HeLa cells show significant variability across different studies, which can be attributed to differences in experimental conditions such as cell density and the specific cytotoxicity assay employed.

Experimental Protocols

The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The most common methods cited in the referenced studies are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or cisplatin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation (e.g., 24-72h) Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubation (2-4h) Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT Assay Experimental Workflow

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye.

  • Washing: Unbound dye is washed away with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of around 510 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

cluster_workflow SRB Assay Workflow Cell Seeding & Treatment Cell Seeding & Treatment Cell Fixation (TCA) Cell Fixation (TCA) Cell Seeding & Treatment->Cell Fixation (TCA) SRB Staining SRB Staining Cell Fixation (TCA)->SRB Staining Washing (Acetic Acid) Washing (Acetic Acid) SRB Staining->Washing (Acetic Acid) Dye Solubilization (Tris) Dye Solubilization (Tris) Washing (Acetic Acid)->Dye Solubilization (Tris) Absorbance Reading Absorbance Reading Dye Solubilization (Tris)->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

SRB Assay Experimental Workflow

Signaling Pathways

Cisplatin's Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). The activation of apoptotic pathways by cisplatin-induced DNA damage is a complex process involving multiple signaling cascades.

cluster_cisplatin Cisplatin-Induced Apoptosis Cisplatin Cisplatin DNA_damage DNA Damage (Intra- and Inter-strand Crosslinks) Cisplatin->DNA_damage p53 p53 DNA_damage->p53 activates Bax Bax p53->Bax upregulates Mitochondria Mitochondria Bax->Mitochondria promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Cisplatin Signaling Pathway

This compound's Potential Mechanism of Action

The precise signaling pathways through which this compound induces cytotoxicity are not as well-elucidated as those of cisplatin. However, studies on other bakkenolides and structurally related sesquiterpenoid lactones suggest that they may induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling proteins. For instance, Bakkenolide A has been shown to inhibit the PI3K/Akt signaling pathway. While the exact mechanism for this compound remains to be fully investigated, a plausible hypothetical pathway is presented below.

cluster_bakkenolide Hypothetical this compound Signaling Pathway Bakkenolide_Db This compound PI3K_Akt PI3K/Akt Pathway Bakkenolide_Db->PI3K_Akt inhibits NF_kB NF-κB PI3K_Akt->NF_kB activates Bcl2 Bcl-2 PI3K_Akt->Bcl2 activates NF_kB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Hypothetical this compound Pathway

References

A Head-to-Head Comparison of Bakkenolide Isomers' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various bakkenolide (B600228) isomers, natural compounds with recognized potential in cancer research. Due to the limited availability of comprehensive, directly comparable public data, this document focuses on assembling the existing evidence for individual isomers and outlining the established methodologies for assessing their cytotoxic properties.

Executive Summary

Bakkenolides, a group of sesquiterpenoid lactones, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. This guide specifically reviews the cytotoxic profiles of bakkenolide isomers, with a focus on providing a framework for researchers to evaluate and compare their potential as anticancer agents. While a comprehensive head-to-head comparison with IC50 values for all isomers from a single study is not currently available in the public domain, this guide presents the existing data for individual isomers and details the standard experimental protocols required for such a comparative assessment.

Quantitative Cytotoxicity Data

However, based on available information, the following table summarizes the known cytotoxic activities of individual bakkenolide isomers. It is crucial to note that these values are not directly comparable due to variations in the cell lines and experimental conditions used across different studies.

Table 1: Summary of Reported Cytotoxic Activities of Bakkenolide Isomers

Bakkenolide IsomerCancer Cell Line(s)Reported ActivitySource
Bakkenolide A LeukemiaInhibits leukemia by regulating HDAC3 and PI3K/Akt-related pathways.--INVALID-LINK--
Jurkat (T cell line)Showed weak activity in inhibiting interleukin-2 (B1167480) production compared to bakkenolide B.--INVALID-LINK--
Bakkenolide B HeLa (cervical), MCF-7 (breast), Lewis lung carcinomaWeak cytotoxic activity reported.--INVALID-LINK--
Jurkat (T cell line)Inhibited interleukin-2 production, suggesting an effect on the calcineurin pathway.--INVALID-LINK--
Bakkenolide F Not AvailableNo specific cytotoxicity data (IC50 values) found in the searched literature.-
Bakkenolide H Not AvailableNo specific cytotoxicity data (IC50 values) found in the searched literature.-

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the cytotoxicity of compounds like bakkenolide isomers.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Bakkenolide isomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bakkenolide isomers in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the bakkenolide isomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the isomers) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many natural compounds, including bakkenolides, are often mediated through the induction of apoptosis. The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and a simplified model of the apoptotic signaling pathway that may be involved.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Bakkenolide Isomers (various concentrations) seed->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Data Analysis: Calculate IC50 values read->analyze end End: Determine Cytotoxicity analyze->end

Cytotoxicity Assessment Workflow

G cluster_pathway Proposed Apoptotic Signaling Pathway for Bakkenolides cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway Bakkenolide Bakkenolide Isomer Bcl2_family Modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) Bakkenolide->Bcl2_family Potential Target DeathR Death Receptors (e.g., Fas, TNFR) Bakkenolide->DeathR Potential Target Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation (Executioner Caspase) Casp9->Casp3 Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic Signaling Pathway

Conclusion

While the full comparative cytotoxic potential of various bakkenolide isomers remains to be elucidated through comprehensive, standardized studies, the available evidence suggests that these compounds warrant further investigation as potential anticancer agents. This guide provides the foundational knowledge and experimental framework necessary for researchers to conduct such comparative analyses. The elucidation of the precise mechanisms of action and the identification of the most potent isomers will be critical steps in the development of bakkenolide-based therapeutics.

Bakkenolide Db: A Comparative Analysis of Bioassay Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic agents, bakkenolides, a class of sesquiterpenoid lactones, have emerged as compounds of interest. This guide provides a comparative analysis of the available bioassay data for Bakkenolide (B600228) Db, focusing on its cytotoxic effects. Due to the limited publicly available data specifically for Bakkenolide Db, this guide also includes comparative information for other closely related bakkenolides to provide a broader context for its potential biological activities.

Cytotoxicity Profile of this compound and Related Compounds

To offer a comparative perspective, the table below summarizes the cytotoxic activities of other bakkenolides for which data has been published. This comparative data can serve as a preliminary guide for researchers investigating the potential of this compound.

CompoundCell LineAssay TypeIC50 (µM)Reference
Bakkenolide B HeLa (Cervical Cancer)Not SpecifiedWeak cytotoxic activity(Wang et al., 2006, as cited in a 2025 research paper)[2]
MCF-7 (Breast Cancer)Not SpecifiedWeak cytotoxic activity(Wang et al., 2006, as cited in a 2025 research paper)[2]
Lewis Lung CarcinomaNot SpecifiedWeak cytotoxic activity(Wang et al., 2006, as cited in a 2025 research paper)[2]
Bakkenolide G Not SpecifiedAnti-platelet-activating factorNot Specified(Liao et al., 1997, as cited in a 2025 research paper)[2]
Bakkenolide H Not SpecifiedAnti-platelet-activating factorNot Specified(Liao et al., 1997, as cited in a 2025 research paper)[2]
Bakkenolide-Ia, IIa, IIIa, IVa Primary cultured neuronsNeuroprotective and antioxidant assaysNot Specified(Zhang et al., 2008, as cited in a 2025 research paper)[2]

Experimental Protocols

Detailed experimental protocols for the bioassays performed specifically on this compound are not available in the reviewed literature. However, standard methodologies for the assays mentioned in the context of related bakkenolides are described below.

Cytotoxicity Assay (General Protocol)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways

Direct experimental evidence detailing the signaling pathways modulated by this compound is currently lacking in the available literature. However, studies on other bakkenolides suggest potential mechanisms of action that may be shared across this class of compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Some natural compounds exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. While direct evidence for this compound is unavailable, related compounds have been shown to modulate inflammatory pathways. For instance, Bakkenolide B has demonstrated anti-inflammatory and anti-allergic effects.[3]

Below is a generalized diagram of the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory and anti-cancer drug discovery.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Gene_Expression Gene Transcription (Inflammation, Proliferation) DNA->Gene_Expression IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Canonical NF-κB Signaling Pathway

This diagram illustrates how inflammatory signals can lead to the activation of the IKK complex, which then phosphorylates IκB, an inhibitor of NF-κB. This phosphorylation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell proliferation.

Experimental Workflow for Bioactivity Screening

For researchers interested in evaluating the bioactivity of this compound or other novel compounds, a general experimental workflow is outlined below.

Bioactivity_Workflow Start Compound Isolation/ Synthesis Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT assay) Start->Cytotoxicity IC50 Determine IC50 values against various cell lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Signaling Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism->Apoptosis InVivo In vivo Efficacy Studies (Animal Models) Signaling->InVivo Apoptosis->InVivo End Lead Compound Optimization InVivo->End

General Workflow for Bioactivity Screening

This workflow begins with the acquisition of the compound, followed by initial screening for cytotoxicity to determine its potency. Promising compounds are then subjected to more detailed studies to elucidate their mechanism of action, including their effects on specific signaling pathways and their ability to induce apoptosis. Finally, in vivo studies are conducted to evaluate the compound's efficacy and safety in a whole-organism context.

References

Target Validation of Sesquiterpene Lactones in Cancer: A Comparative Guide Featuring Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the anticancer activity and molecular target of Bakkenolide Db did not yield sufficient publicly available data to conduct a comprehensive target validation analysis. Due to this lack of specific information, this guide will focus on a well-researched and structurally related sesquiterpene lactone, Parthenolide (B1678480) , as a representative compound for this class of molecules. The findings presented for Parthenolide may offer insights into the potential mechanisms of other sesquiterpene lactones.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest for their potential anticancer properties. Parthenolide, isolated from the plant Tanacetum parthenium (feverfew), is one of the most extensively studied members of this family. It has been shown to exhibit cytotoxic and pro-apoptotic effects in a wide range of cancer models. This guide provides a comparative overview of Parthenolide's performance against various cancer cell lines and discusses its validated molecular targets and mechanisms of action.

Comparative Performance of Parthenolide in Cancer Cell Lines

The cytotoxic activity of Parthenolide has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Cancer TypeCell LineIC50 (µM)Reference
Lung CarcinomaA5494.3[1]
Lung CarcinomaGLC-826.07 ± 0.45[2]
Lung CarcinomaH16509.88 ± 0.09[2]
Lung CarcinomaH129912.37 ± 1.21[2]
Lung CarcinomaPC-915.36 ± 4.35[2]
MedulloblastomaTE6716.5[1]
Colon AdenocarcinomaHT-297.0[1]
Cervical CancerSiHa8.42 ± 0.76[3][4][5]
Breast CancerMCF-79.54 ± 0.82[3][4][5]
Gastric CancerMKN-284.27[6]
Gastric CancerMKN-453.74[6]
Gastric CancerMKN-743.30[6]
Nasopharyngeal CarcinomaCNE17.46 (48h)[7]
Nasopharyngeal CarcinomaCNE210.47 (48h)[7]

Molecular Target Validation and Signaling Pathways

Parthenolide's anticancer effects are attributed to its ability to interact with and modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Primary Target: NF-κB Signaling Pathway

The most well-documented molecular target of Parthenolide is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10][11][12] Parthenolide has been shown to directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This leads to the sequestration of the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its transcriptional activity.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Parthenolide Parthenolide Parthenolide->IKK Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression

Parthenolide inhibits the NF-κB signaling pathway.
Other Validated Targets and Pathways

  • STAT3 Signaling: Parthenolide has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another critical transcription factor for cancer cell survival and proliferation.

  • Focal Adhesion Kinase (FAK): Recent studies have identified Focal Adhesion Kinase 1 (FAK1) as a direct covalent target of Parthenolide. Parthenolide modifies cysteine 427 of FAK1, leading to the impairment of FAK1-dependent signaling, which affects cancer cell proliferation, survival, and motility.[13]

  • Induction of Reactive Oxygen Species (ROS): Parthenolide treatment leads to an increase in intracellular ROS levels, which can trigger oxidative stress and induce apoptosis.

  • Apoptosis and Cell Cycle Regulation: Parthenolide induces apoptosis through the modulation of Bcl-2 family proteins (downregulation of Bcl-2 and upregulation of Bax) and activation of caspases.[3][4] It can also cause cell cycle arrest, often at the G1 or G2/M phase.[14]

Parthenolide_MoA Parthenolide Parthenolide NFkB NF-κB Inhibition Parthenolide->NFkB STAT3 STAT3 Inhibition Parthenolide->STAT3 FAK1 FAK1 Inhibition Parthenolide->FAK1 ROS ROS Induction Parthenolide->ROS Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest STAT3->Apoptosis ReducedProliferation Reduced Proliferation & Motility FAK1->ReducedProliferation ROS->Apoptosis

Overview of Parthenolide's multifaceted mechanism of action.

Comparison with Alternative Therapies

Parthenolide has shown synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy.

Combination AgentCancer ModelObserved EffectReference
PaclitaxelGastric CancerEnhanced chemosensitivity and suppression of disseminated nodules.[6]
CisplatinGastric CancerSynergistic antitumor effect.[6]
DoxorubicinMelanomaIncreased efficacy of Doxorubicin.[8]
5-FluorouracilHepatic CarcinomaReversal of 5-FU resistance.[8]
DocetaxelProstate CancerDecreased tumor growth in a xenograft model.[8]
TRAILVarious CancersOvercomes resistance to TRAIL-induced apoptosis.[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of Parthenolide on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Parthenolide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]

  • Prepare serial dilutions of Parthenolide in complete medium.

  • Remove the existing medium and add 100 µL of the Parthenolide dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Parthenolide start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Read Absorbance dissolve->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.
Western Blot Analysis

This protocol is used to examine the effect of Parthenolide on the expression and phosphorylation of key signaling proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with Parthenolide for the desired time, then lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[15]

  • Washing: Wash the membrane three times with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Washing: Wash the membrane three times with TBST.[15]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

Conclusion

Parthenolide demonstrates significant anticancer activity across a variety of cancer models by targeting key pro-survival signaling pathways, most notably the NF-κB cascade. Its ability to act on multiple targets and its synergistic effects with existing chemotherapies make it a compelling candidate for further preclinical and clinical investigation. While specific data for this compound remains elusive, the comprehensive validation of Parthenolide provides a strong rationale for the continued exploration of sesquiterpene lactones as a promising class of anticancer agents. Further research is warranted to determine if this compound and other related compounds share similar mechanisms of action and therapeutic potential.

References

Replicating Published Findings on Bakkenolide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the therapeutic potential of Bakkenolide (B600228) B, this guide provides a comprehensive comparison with established alternatives in the fields of inflammation and neuroprotection. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes the underlying biological pathways and workflows.

I. Anti-inflammatory and Anti-allergic Effects

Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-inflammatory and anti-allergic properties.[1] Its efficacy is comparable to and, in some aspects, distinct from established anti-inflammatory agents such as the corticosteroid Dexamethasone and another sesquiterpene lactone, Parthenolide.

Comparative Quantitative Data: Anti-inflammatory Activity
CompoundTarget/AssayCell TypeIC50/Effective ConcentrationReference
Bakkenolide B Mast Cell Degranulation (β-hexosaminidase release)RBL-2H3Concentration-dependent inhibition[1]--INVALID-LINK--
iNOS and COX-2 InductionMouse Peritoneal MacrophagesInhibition observed[1]--INVALID-LINK--
IL-1β, IL-6, IL-12, TNF-α ProductionMicrogliaSignificant reduction observed[2]--INVALID-LINK--
Dexamethasone Glucocorticoid Receptor Binding-IC50 = 38 nM, Ki = 6.7 nM--INVALID-LINK--
LPS-induced TNF-α ReleaseHuman Monocytes~1 µM (86% inhibition)[3]--INVALID-LINK--
LPS-induced IL-6 Inhibition-IC50 = 0.5 x 10⁻⁸ M[4]--INVALID-LINK--
Parthenolide NF-κB InhibitionHEK-Blue™ CellsDose-dependent inhibition[5]--INVALID-LINK--
LPS-induced iNOS/NO SynthesisRat Primary MicrogliaInhibition observed[6]--INVALID-LINK--
Experimental Protocols

1. Mast Cell Degranulation Assay (β-hexosaminidase Release)

This protocol is adapted from studies on RBL-2H3 mast cells.[1]

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sensitization: Seed cells in a 24-well plate and sensitize with anti-dinitrophenyl (DNP)-IgE overnight.

  • Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of Bakkenolide B or comparator compounds for 1 hour at 37°C.

  • Degranulation Induction: Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.

  • Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and incubate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5). Stop the reaction with a stop buffer (e.g., Na2CO3/NaHCO3, pH 10.7).

  • Quantification: Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated relative to total cellular β-hexosaminidase content (determined by lysing control cells with Triton X-100).

2. LPS-Induced Inflammation in Macrophages

This protocol is based on experiments using murine macrophage cell lines like RAW 264.7.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in a 6-well plate. Pre-treat with Bakkenolide B or comparator compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • iNOS and COX-2 Expression: Analyze protein expression in cell lysates by Western blotting.

Signaling Pathways

G cluster_bakkenolide Bakkenolide B LPS LPS AMPK AMPK Nrf2 Nrf2 HO-1, NQO-1 HO-1, NQO-1 Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)

G cluster_dexamethasone Dexamethasone Dexamethasone Dexamethasone GR GR Nucleus Nucleus GRE GRE Anti-inflammatory Proteins Anti-inflammatory Proteins Pro-inflammatory Cytokines Pro-inflammatory Cytokines

G cluster_parthenolide Parthenolide Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκB IκB NF-κB NF-κB Nucleus Nucleus Inflammatory Gene Transcription Inflammatory Gene Transcription

II. Neuroprotective Effects

Bakkenolide B and other bakkenolides have been reported to exhibit neuroprotective activities, primarily through their antioxidant and anti-apoptotic mechanisms.[7] This section compares Bakkenolide B with Resveratrol, a well-studied polyphenol, and Edaravone, a free radical scavenger.

Comparative Quantitative Data: Neuroprotective Activity
CompoundTarget/AssayCell Type/ModelEC50/Effective ConcentrationReference
Bakkenolide B Oxygen-Glucose Deprivation (OGD)Primary Cultured NeuronsAttenuated cell death and apoptosis[7]--INVALID-LINK--
Resveratrol OGD-induced Cell DeathPrimary Cortical Neurons10 µM effectively prevented cell death[3]--INVALID-LINK--
Edaravone Free Radical ScavengingIn vitro assaysPotent scavenger of various ROS[6][8]--INVALID-LINK--, --INVALID-LINK--
Lipid Peroxidation InhibitionLiposomal membranesPotent inhibition observed[8]--INVALID-LINK--
Experimental Protocols

1. Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Culture

This protocol simulates ischemic conditions in vitro.[9][10][11]

  • Primary Neuron Culture: Isolate primary neurons from embryonic rodent brains (e.g., cortex or hippocampus) and culture in a suitable neurobasal medium.

  • OGD Induction:

    • Replace the culture medium with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).

    • Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-2 hours) at 37°C.

  • Reperfusion: After OGD, replace the glucose-free medium with the original culture medium and return the cells to a normoxic incubator (95% air, 5% CO2).

  • Treatment: Add Bakkenolide B or comparator compounds to the culture medium either before OGD, during OGD, or during the reperfusion phase.

  • Assessment of Neuroprotection:

    • Cell Viability: Use assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays to quantify cell survival.

    • Apoptosis: Detect apoptotic cells using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase-3 activity.

Signaling Pathways and Mechanisms

G cluster_bakkenolide_neuro Bakkenolide B Neuroprotection Ischemic Insult (OGD) Ischemic Insult (OGD) Akt, ERK1/2 Activation Akt, ERK1/2 Activation NF-κB Activation NF-κB Activation Apoptosis Apoptosis

G cluster_resveratrol Resveratrol Neuroprotection Resveratrol Resveratrol SIRT1 SIRT1 PGC-1α PGC-1α Mitochondrial Biogenesis Mitochondrial Biogenesis Antioxidant Defense Antioxidant Defense

G cluster_edaravone Edaravone Mechanism Edaravone Edaravone Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Cellular Damage Cellular Damage

III. Summary and Future Directions

Bakkenolide B presents a compelling profile as a dual anti-inflammatory and neuroprotective agent. The data suggests its mechanisms of action involve the modulation of key inflammatory and cell survival pathways, including AMPK/Nrf2 and NF-κB. While direct quantitative comparisons of potency with established drugs like Dexamethasone are still emerging, the existing findings provide a strong rationale for further investigation.

For researchers aiming to replicate and expand upon these findings, the provided protocols offer a foundational framework. Future studies should focus on elucidating the precise molecular targets of Bakkenolide B and establishing a more comprehensive dose-response relationship for its various biological effects. Such data will be crucial for its potential development as a novel therapeutic agent for inflammatory and neurodegenerative diseases.

References

A Comparative Analysis of Bakkenolide Db from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide to Bakkenolide (B600228) Db, a sesquiterpenoid lactone, with a focus on its prevalence in various plant sources. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons based on available experimental data. The guide details the primary plant source of Bakkenolide Db, presents quantitative data on its isolation, outlines the experimental protocols for its extraction and characterization, and discusses its potential pharmacological significance.

Primary Plant Source and Comparative Abundance

This compound has been successfully isolated and identified from the roots of Petasites formosanus, a perennial herb belonging to the Asteraceae family.[1] While the Petasites genus is known for producing a variety of bakkenolides, current scientific literature prominently identifies Petasites formosanus as the primary source of this compound. Other species such as Petasites tricholobus and Petasites tatewakianus have been investigated for their bakkenolide content, but the presence of this compound in these species has not been reported, suggesting its potential as a chemotaxonomic marker for Petasites formosanus.

Quantitative Analysis of this compound

The following table summarizes the yield of this compound isolated from the roots of Petasites formosanus, as reported in the scientific literature. It is important to note that this value represents the yield from a specific extraction and isolation procedure and may vary depending on the methodology, geographical source of the plant, and time of harvest.

Plant SourcePlant PartCompoundYield from 1.5 kg of Dried Plant MaterialReference
Petasites formosanusRootsThis compoundNot explicitly stated, but isolated from a 2.5 g fractionWu et al., 1999

Note: The cited study does not provide a direct yield percentage for this compound. The compound was isolated from a 2.5 g fraction obtained from the initial extract of 1.5 kg of dried roots. This indicates a relatively low concentration of the compound in the plant material.

Experimental Protocols

The methodologies employed for the isolation and characterization of this compound from Petasites formosanus are detailed below. These protocols are foundational for researchers aiming to replicate the isolation or develop optimized extraction techniques.

Extraction and Isolation
  • Plant Material Preparation: Air-dried and powdered roots of Petasites formosanus (1.5 kg) were used as the starting material.

  • Initial Extraction: The powdered roots were extracted with methanol (B129727) (MeOH) at room temperature. The resulting MeOH extract was concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract was suspended in water (H₂O) and partitioned sequentially with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).

  • Chromatographic Separation: The CHCl₃-soluble fraction (25 g) was subjected to column chromatography on silica (B1680970) gel.

  • Gradient Elution: The column was eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with pure n-hexane and gradually increasing the polarity with EtOAc.

  • Fraction Collection: The elution process yielded 11 fractions. Fraction 5 (2.5 g), eluted with n-hexane-EtOAc (1:1), was further purified.

  • Further Purification: Fraction 5 was subjected to further column chromatography on silica gel, eluting with a gradient of CHCl₃ and acetone. This resulted in the isolation of several sub-fractions.

  • Final Isolation of this compound: this compound was isolated from one of these sub-fractions.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

Pharmacological Activities and Signaling Pathways

While the specific pharmacological activities and signaling pathways of this compound are not extensively studied, the broader class of bakkenolides has demonstrated various biological effects.

Known activities of bakkenolides include:

  • Neuroprotective Effects: Several bakkenolides isolated from Petasites tricholobus have shown significant neuroprotective and antioxidant activities in in-vitro assays.[2]

  • Cytotoxic Activity: Bakkenolides from Petasites formosanus and Petasites tatewakianus have been evaluated for their in-vitro cytotoxic activity against various cancer cell lines.[1][3]

The precise mechanisms of action and the signaling pathways modulated by this compound remain an area for future investigation. Researchers are encouraged to explore its potential therapeutic applications based on the activities observed in structurally related compounds.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Petasites formosanus.

experimental_workflow start Dried and Powdered Roots of Petasites formosanus extraction Methanol Extraction start->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent Partitioning (CHCl3/H2O, n-BuOH/H2O) concentration->partitioning chloroform_fraction Chloroform-Soluble Fraction partitioning->chloroform_fraction column1 Silica Gel Column Chromatography (n-hexane-EtOAc gradient) chloroform_fraction->column1 fraction5 Fraction 5 column1->fraction5 column2 Silica Gel Column Chromatography (CHCl3-acetone gradient) fraction5->column2 bakkenolide_db Isolated this compound column2->bakkenolide_db characterization Structural Characterization (MS, NMR, IR, UV) bakkenolide_db->characterization

References

Evaluating the Selectivity of Bakkenolide Db for Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the selective cytotoxicity of Bakkenolide Db, a natural sesquiterpene lactone, against cancer cells remains an area of active investigation. While the broader class of sesquiterpene lactones has demonstrated promising anticancer properties, detailed comparative data for this compound specifically is limited in publicly available research. This guide aims to provide a framework for such an evaluation, outlining the necessary experimental data and protocols, and visualizing the key signaling pathways potentially involved in its mechanism of action.

Data Presentation: Comparative Cytotoxicity of this compound

A critical aspect of evaluating a potential anticancer compound is determining its therapeutic window – its ability to kill cancer cells while sparing normal, healthy cells. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) values across various cell lines. An ideal dataset for this compound would include IC50 values for a panel of cancer cell lines representing different tumor types, alongside IC50 values for several normal human cell lines.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of this compound

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)
Cancer
MCF-7Breast AdenocarcinomaData unavailableData available
MDA-MB-231Breast AdenocarcinomaData unavailableData available
A549Lung CarcinomaData unavailableData available
HeLaCervical CarcinomaData unavailableData available
HepG2Hepatocellular CarcinomaData unavailableData available
Normal
MCF-10ABreast EpithelialData unavailableData available
BEAS-2BBronchial EpithelialData unavailableData available
LO2LiverData unavailableData available

Experimental Protocols

Standardized protocols are essential for generating reproducible and comparable data. The following are detailed methodologies for key experiments used to assess the selectivity and mechanism of action of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Visualizations

The anticancer activity of many natural compounds is mediated through the modulation of specific signaling pathways that control cell proliferation, survival, and apoptosis. While the precise pathways affected by this compound are not yet fully elucidated, related compounds often target pathways such as the NF-κB and MAPK signaling cascades, and induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical Experimental Workflow for Evaluating this compound

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Normal Cell Lines (e.g., MCF-10A, BEAS-2B) MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Selectivity_Index Selectivity Index (IC50 Normal / IC50 Cancer) IC50_Determination->Selectivity_Index Calculate Western_Blot Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) Apoptosis_Assay->Western_Blot Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Western_Blot->Signaling_Pathway_Analysis Conclusion Evaluate Therapeutic Potential Signaling_Pathway_Analysis->Conclusion Elucidate

Caption: Experimental workflow for assessing this compound's selectivity.

Potential Apoptosis Induction Pathway of this compound

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Bakkenolide_Db Bakkenolide_Db Bax Bax (Pro-apoptotic) Bakkenolide_Db->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bakkenolide_Db->Bcl2 Downregulates Death_Receptor Death Receptor (e.g., Fas, TNFR) Bakkenolide_Db->Death_Receptor Sensitizes Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis pathways induced by this compound.

A Comparative Guide to the Mechanism of Action of Bakkenolide Db Versus Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the molecular mechanisms of Bakkenolide (B600228) Db, a natural sesquiterpenoid, against well-established inhibitors of key inflammatory signaling pathways. The information presented herein is intended to support further research and guide the development of novel therapeutic strategies.

Introduction to Bakkenolide Db

This compound is a natural compound isolated from plants of the Petasites genus. Like other bakkenolides, it has demonstrated a range of biological activities, with a notable potential for anti-inflammatory and anti-allergic effects.[1] Understanding its mechanism of action in comparison to known, specific inhibitors is crucial for evaluating its therapeutic potential and identifying its molecular targets.

Comparative Mechanism of Action: Key Signaling Pathways

Research indicates that bakkenolides exert their anti-inflammatory effects by modulating critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes.

  • This compound and Related Compounds : Bakkenolides have been shown to inhibit the NF-κB pathway.[2] This inhibition is achieved by preventing the phosphorylation of key upstream kinases like IκB kinase (IKK) and Akt, as well as the inhibitor of NF-κB, IκBα.[2] This action blocks the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation to initiate gene transcription.[2][3]

  • Known Inhibitor (BAY 11-7082) : BAY 11-7082 is a widely used anti-inflammatory compound that irreversibly inhibits the NF-κB pathway by blocking the phosphorylation of IκBα.[4][5] Although initially thought to be a direct IKK inhibitor, some evidence suggests it may act on upstream components of the signaling network.[6][7] It effectively prevents the release and nuclear translocation of NF-κB.[4]

Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Pathway NF-κB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65) (Active) IkBa_NFkB->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocation Inhibitor_B This compound Inhibitor_B->IKK inhibits Inhibitor_BAY BAY 11-7082 Inhibitor_BAY->IKK inhibits DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: this compound and BAY 11-7082 both inhibit the NF-κB pathway by preventing IκBα degradation.

The MAPK family, including p38, JNK, and ERK, regulates cellular responses to a wide array of stimuli, including stress and inflammatory cytokines.

  • This compound and Related Compounds : Studies on bakkenolides show they can suppress the phosphorylation, and thus the activation, of MAPKs, including p38 and ERK1/2.[2] By inhibiting these kinases, bakkenolides can downregulate the expression of inflammatory mediators like iNOS and COX-2.[1][8]

  • Known Inhibitors (SB203580 for p38, SP600125 for JNK) : These are highly specific, ATP-competitive inhibitors. SB203580 potently inhibits the α and β isoforms of p38 MAPK.[9][10][11] SP600125 is a reversible and selective inhibitor of JNK isoforms 1, 2, and 3, blocking the phosphorylation of its substrate, c-Jun.[12][13][14]

Signaling Pathway Diagram: MAPK Inhibition

MAPK_Pathway MAPK Pathway Inhibition cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MKKs MAPKKs (MKK3/6, MKK4/7) Stress->MKKs p38 p38 MAPK MKKs->p38 activates JNK JNK MKKs->JNK activates TF Transcription Factors (e.g., c-Jun, ATF-2) p38->TF JNK->TF Response Inflammatory Response TF->Response Inhibitor_B This compound Inhibitor_B->p38 inhibits Inhibitor_SB SB203580 Inhibitor_SB->p38 specific inhibitor Inhibitor_SP SP600125 Inhibitor_SP->JNK specific inhibitor Western_Blot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking & Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection & Imaging E->F

References

Safety Operating Guide

Prudent Disposal of Bakkenolide Db: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and disposal information for a compound explicitly identified as "Bakkenolide Db" is not available in public safety literature. The following guidance is based on the general chemical properties of the bakkenolide (B600228) class of sesquiterpenoid lactones and established best practices for the disposal of research-grade chemical waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a research chemical. The procedural guidance herein is intended to equip researchers, scientists, and drug development professionals with a framework for safe handling and waste management.

I. Chemical and Physical Properties of Related Bakkenolides

To provide a contextual understanding of the likely physical characteristics of this compound, the following table summarizes available data for related bakkenolide compounds. These natural products are generally solids with limited water solubility.

PropertyBakkenolide ABakkenolide D
Molecular Formula C₁₅H₂₂O₂[1]C₂₁H₂₈O₆S[2]
Molecular Weight 234.34 g/mol [1]424.5 g/mol
Physical Description Solid (Powder)[]Solid[2]
Melting Point Not available200 - 201 °C[2]
Water Solubility 9.454 mg/L (estimated)[4]Not available
CAS Number 19906-72-0[1]18456-03-6[2]

II. General Experimental Protocols for Safe Disposal

The disposal of this compound, like any research chemical for which specific hazard data is unavailable, should be handled with caution. The primary principle is to treat the substance as hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Consult your institution's guidelines for the segregation of halogenated and non-halogenated solvent waste.[5]

    • Do not pour solutions containing this compound down the drain.[6]

Step 3: Labeling and Storage

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name of the principal investigator or research group.

Store the sealed waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.

Step 4: Waste Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5] Follow their specific procedures for waste transfer.

III. Visualized Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the disposal of a research chemical like this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal A Identify this compound for Disposal B Consult Institutional EHS Guidelines & SDS (if available) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste solid or liquid? C->D E Solid Waste: - Unused Chemical - Contaminated Labware D->E Solid F Liquid Waste: - Solutions containing this compound D->F Liquid G Collect in a designated, sealed hazardous waste container. E->G F->G H Label container clearly: 'Hazardous Waste', Chemical Name, Concentration, Date G->H I Store in designated Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J

Caption: General workflow for the disposal of this compound.

References

Personal protective equipment for handling Bakkenolide Db

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bakkenolide Db, a member of the sesquiterpenoid lactone class of compounds. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.

Operational Plan: Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Ensure the storage container is clearly labeled with the compound's name and appropriate hazard warnings.

  • Keep it segregated from incompatible materials.

2. Preparation and Handling:

  • All manipulations involving solid this compound, especially when in powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1]

  • Before commencing any work, ensure all required Personal Protective Equipment (PPE) is correctly worn.[1]

  • Utilize dedicated laboratory equipment (e.g., spatulas, weighing paper) for handling the solid compound.

  • When preparing solutions, add the solvent to the solid material slowly to prevent splashing.[1]

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, taking care to avoid generating dust. Place the collected material into a sealed container for proper disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and follow institutional emergency procedures.

  • Personal Contamination: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

4. Disposal Plan:

  • All waste materials contaminated with this compound, including disposable gloves, weighing boats, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Disposal of hazardous waste must adhere strictly to institutional and local environmental regulations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Double Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side Shields or GogglesProtects eyes from splashes or airborne particles of the compound. For greater protection from splashes, a face shield may be worn in addition to goggles.[1][3][4]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1] For activities with a higher risk of splashing, chemical-resistant coveralls may be necessary.[5]
Respiratory N95 Respirator or higher (if handling powder outside a fume hood)Recommended when handling the solid form of the compound to prevent the inhalation of airborne particles. The primary engineering control is to work within a certified chemical fume hood.[1]
Feet Closed-toe ShoesSturdy, closed-toe footwear should always be worn in a laboratory setting.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Work in Fume Hood A->B C Weigh Solid B->C Proceed once setup D Prepare Solution C->D E Clean Equipment D->E After experiment F Dispose Waste E->F G Doff PPE F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.